2-(Pyrrolidin-2-yl)-1,3,4-thiadiazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-pyrrolidin-2-yl-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3S/c1-2-5(7-3-1)6-9-8-4-10-6/h4-5,7H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKRYBZSEXJSLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NN=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Rising Profile of Pyrrolidine-Thiadiazole Hybrids: A Technical Guide to Their Biological Activities
Introduction: The Strategic Fusion of Privileged Scaffolds
In the landscape of medicinal chemistry, the strategy of molecular hybridization—the fusion of two or more pharmacophoric units—has emerged as a powerful tool for the discovery of novel therapeutic agents with enhanced efficacy and unique mechanisms of action. Among the myriad of heterocyclic scaffolds, pyrrolidine and 1,3,4-thiadiazole have garnered significant attention. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous structural motif in a plethora of natural products and synthetic drugs, valued for its ability to introduce three-dimensional complexity and stereochemical diversity.[1] Concurrently, the 1,3,4-thiadiazole moiety is recognized for its metabolic stability and its capacity to engage in various biological interactions, contributing to a wide spectrum of pharmacological activities.[2]
The amalgamation of these two privileged scaffolds into a single molecular entity has given rise to a novel class of compounds—pyrrolidine-thiadiazole hybrids—that have demonstrated a remarkable range of biological activities. This in-depth technical guide provides a comprehensive review of the current state of research on these promising hybrid molecules, with a focus on their synthesis, biological evaluation, and structure-activity relationships (SAR). Tailored for researchers, scientists, and drug development professionals, this guide aims to be a valuable resource for those seeking to explore the therapeutic potential of this fascinating class of compounds.
Synthetic Strategies: Crafting Pyrrolidine-Thiadiazole Hybrids
The synthesis of pyrrolidine-thiadiazole hybrids can be achieved through various synthetic routes, often involving multi-step sequences or more convergent one-pot multicomponent reactions. A general and adaptable approach frequently involves the initial synthesis of a substituted pyrrolidine core, which is then coupled with a pre-functionalized thiadiazole moiety, or vice versa.
A representative synthetic pathway is illustrated below, showcasing a common strategy for the preparation of these hybrid molecules.
Caption: A generalized workflow for the synthesis of pyrrolidine-thiadiazole hybrids.
Experimental Protocol: A General Synthetic Procedure
The following protocol outlines a generalized method for the synthesis of a pyrrolidine-thiadiazole hybrid via amide bond formation, a commonly employed coupling strategy.
Step 1: Synthesis of the Pyrrolidine Precursor (e.g., N-substituted-5-oxopyrrolidine-3-carboxylic acid)
-
To a solution of itaconic acid in a suitable solvent (e.g., water or ethanol), add an equimolar amount of the desired primary amine.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with cold solvent and dry under vacuum to yield the N-substituted-5-oxopyrrolidine-3-carboxylic acid.
Step 2: Synthesis of the Thiadiazole Precursor (e.g., 2-amino-5-substituted-1,3,4-thiadiazole)
-
Dissolve the appropriate carboxylic acid in a minimal amount of a suitable solvent (e.g., ethanol).
-
Add an equimolar amount of thiosemicarbazide to the solution.
-
Slowly add a dehydrating agent (e.g., concentrated sulfuric acid or polyphosphoric acid) to the mixture while cooling in an ice bath.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
After cooling, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., ammonia solution).
-
Collect the precipitated product by filtration, wash with water, and recrystallize from a suitable solvent to obtain the 2-amino-5-substituted-1,3,4-thiadiazole.
Step 3: Coupling of the Pyrrolidine and Thiadiazole Moieties
-
Suspend the N-substituted-5-oxopyrrolidine-3-carboxylic acid (1 equivalent) in a dry, inert solvent (e.g., dichloromethane or N,N-dimethylformamide).
-
Add a coupling agent (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC)) (1.1 equivalents) and an activator (e.g., N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt)) (1.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the 2-amino-5-substituted-1,3,4-thiadiazole (1 equivalent) and a base (e.g., triethylamine or diisopropylethylamine) (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO3 solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrrolidine-thiadiazole hybrid.
A Spectrum of Biological Activities
The unique structural attributes of pyrrolidine-thiadiazole hybrids have endowed them with a broad array of biological activities, making them attractive candidates for drug discovery programs targeting various diseases.
Antimicrobial and Antifungal Activity
The rise of antimicrobial resistance is a pressing global health concern, necessitating the development of novel anti-infective agents.[3] Pyrrolidine-thiadiazole hybrids have demonstrated significant potential in this arena, exhibiting activity against a range of bacterial and fungal pathogens.[4] The mechanism of action is often attributed to the ability of these heterocyclic compounds to interact with essential microbial enzymes or disrupt cell wall synthesis.[5]
Structure-Activity Relationship (SAR) Insights: The antimicrobial potency of these hybrids is significantly influenced by the nature and position of substituents on both the pyrrolidine and thiadiazole rings. For instance, the presence of electron-withdrawing groups on the aromatic ring of the thiadiazole moiety often enhances antibacterial activity. Similarly, modifications to the pyrrolidine ring can modulate the lipophilicity and steric properties of the molecule, thereby affecting its ability to penetrate microbial cell membranes.
Caption: Key SAR points for antimicrobial activity.
Table 1: Antimicrobial Activity of Representative Pyrrolidine-Thiadiazole Hybrids
| Compound ID | R1 Substituent (Pyrrolidine) | R2 Substituent (Thiadiazole) | Target Organism | MIC (µg/mL) | Reference |
| A1 | Phenyl | 4-Chlorophenyl | Staphylococcus aureus | 16 | [4] |
| A2 | 4-Fluorophenyl | 4-Nitrophenyl | Escherichia coli | 32 | [4] |
| A3 | Benzyl | 2,4-Dichlorophenyl | Candida albicans | 8 | [6] |
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Bacterial/Fungal Inoculum: Aseptically pick 3-5 colonies of the test microorganism from an agar plate and inoculate into a suitable broth medium. Incubate the culture until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.[7]
-
Inoculation and Incubation: Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (microorganism with no compound) and a negative control (broth medium only). Seal the plate and incubate at the appropriate temperature for 16-20 hours for bacteria or 24-48 hours for fungi.[7]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the microorganism.[8]
Anticancer Activity
Cancer remains a leading cause of mortality worldwide, and the development of novel anticancer agents with improved efficacy and reduced side effects is a critical area of research.[9] Pyrrolidine-thiadiazole hybrids have emerged as a promising class of compounds with significant antiproliferative activity against various cancer cell lines.[7][10] Their mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases, or the induction of apoptosis.[2][11]
Table 2: Anticancer Activity of Representative Pyrrolidine-Thiadiazole Hybrids
| Compound ID | R1 Substituent (Pyrrolidine) | R2 Substituent (Thiadiazole) | Cancer Cell Line | IC50 (µM) | Reference |
| B1 | 4-Chlorophenyl | 4-Methoxyphenyl | MCF-7 (Breast) | 5.31 | [10] |
| B2 | Phenyl | Indole | HCT-116 (Colon) | 10.3 | [10] |
| B3 | Naphthyl | 4-Nitrophenyl | HepG2 (Liver) | 9.31 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in complete growth medium. Incubate for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compounds to the wells and incubate for a desired exposure time (e.g., 48 or 72 hours).[12]
-
MTT Addition and Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[5]
-
Formazan Solubilization and Absorbance Measurement: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[5] The percentage of cell viability is calculated relative to untreated control cells.
Antitubercular Activity
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health problem, exacerbated by the emergence of multidrug-resistant strains.[13] Pyrrolidine-thiadiazole hybrids have shown promise as a new class of antitubercular agents.[14] Some of these compounds have demonstrated potent activity against the H37Rv strain of M. tuberculosis.[13]
Table 3: Antitubercular Activity of Representative Pyrrolidine-Thiadiazole Hybrids
| Compound ID | R1 Substituent (Pyrrolidine) | R2 Substituent (Thiadiazole) | MIC (µg/mL) | Reference |
| C1 | 4-Chlorophenyl | 2-Trifluoromethyl | 6.03 | [15] |
| C2 | Phenyl | 4-Nitrophenyl | 12.5 | [14] |
| C3 | Benzyl | 4-Fluorophenyl | 25 | [14] |
Experimental Protocol: Microplate Alamar Blue Assay (MABA)
-
Inoculum Preparation: Grow M. tuberculosis H37Rv in an appropriate broth medium to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0 and then dilute it 1:50 in the assay medium.[11]
-
Assay Plate Setup: In a 96-well microplate, perform serial two-fold dilutions of the test compounds in the assay medium. Add 100 µL of the diluted M. tuberculosis inoculum to each well.[11]
-
Incubation: Seal the plate and incubate at 37°C for 7 days.[11]
-
Alamar Blue Addition and Reading: After incubation, add Alamar Blue reagent and Tween 80 to each well. Re-incubate for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.[11]
Mechanisms of Action: Unraveling the Molecular Pathways
The diverse biological activities of pyrrolidine-thiadiazole hybrids are a consequence of their ability to interact with a variety of molecular targets. While the precise mechanisms of action are still under investigation for many of these compounds, several key pathways have been implicated.
Caption: Postulated mechanisms of action for pyrrolidine-thiadiazole hybrids.
In the context of anticancer activity, some hybrids have been shown to inhibit protein kinases, such as the epidermal growth factor receptor (EGFR), which are crucial for cancer cell signaling and proliferation.[16] Others induce apoptosis (programmed cell death) by modulating the expression of pro- and anti-apoptotic proteins, or cause cell cycle arrest at specific checkpoints.[2]
For their antimicrobial effects, the inhibition of essential bacterial enzymes like DNA gyrase is a proposed mechanism.[4] DNA gyrase is responsible for maintaining the supercoiling of bacterial DNA, and its inhibition leads to the disruption of DNA replication and ultimately cell death.
Conclusion and Future Perspectives
The hybridization of pyrrolidine and 1,3,4-thiadiazole scaffolds has proven to be a fruitful strategy in the quest for novel bioactive compounds. The resulting hybrids have demonstrated a broad and potent spectrum of biological activities, including antimicrobial, antifungal, anticancer, and antitubercular effects. The versatility of their synthesis allows for the generation of diverse chemical libraries, and ongoing structure-activity relationship studies are providing valuable insights for the rational design of more potent and selective agents.
Future research in this field should focus on elucidating the precise molecular mechanisms of action for the most promising compounds. Advanced techniques such as X-ray crystallography of ligand-target complexes and computational modeling will be instrumental in this endeavor. Furthermore, in vivo studies are necessary to evaluate the pharmacokinetic properties, efficacy, and safety of these hybrids in animal models. The continued exploration of pyrrolidine-thiadiazole hybrids holds significant promise for the development of the next generation of therapeutic agents to combat a range of human diseases.
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Patel, R., et al. (2023). The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy. Molecules. [Link]
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Alegaon, S. G., et al. (2016). Ionic liquid promoted one-pot synthesis of thiazole-imidazo[2,1-b][1][5][12]thiadiazole hybrids and their antitubercular activity. RSC Advances.
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Solubility Profile of 2-(Pyrrolidin-2-yl)-1,3,4-thiadiazole in Organic Solvents
This technical guide provides a rigorous analysis of the solubility profile of 2-(Pyrrolidin-2-yl)-1,3,4-thiadiazole , integrating physicochemical principles with practical experimental protocols.
Technical Guide for Process Chemistry & Formulation
Executive Summary
This compound (CAS: 1392213-60-3) is a bicyclic heterocyclic building block featuring a saturated pyrrolidine ring fused to an electron-deficient 1,3,4-thiadiazole moiety.[1] Its solubility profile is governed by the interplay between the secondary amine’s hydrogen-bond donating capacity and the thiadiazole’s high dipole moment.
This guide outlines the theoretical solubility landscape, provides a validated experimental protocol for precise determination, and analyzes the thermodynamic parameters required for process optimization in drug development.[2]
Physicochemical Identity & Theoretical Basis
Understanding the molecular architecture is a prerequisite for predicting solvent interactions.[2]
| Property | Value / Description | Impact on Solubility |
| Molecular Formula | Low molecular weight (155.22 g/mol ) favors solubility. | |
| LogP (Predicted) | ~0.96 | Moderately lipophilic; suggests good solubility in medium-polarity solvents. |
| H-Bond Donors | 1 (Pyrrolidine -NH) | Critical for solubility in protic solvents (Alcohols, Water). |
| H-Bond Acceptors | 3 (Thiadiazole Ns, S) | Facilitates dissolution in polar aprotic solvents (DMSO, DMF).[2] |
| pKa (Base) | ~9.0 - 9.5 (Pyrrolidine N) | High basicity; pH-dependent solubility in aqueous/organic mixtures. |
Structural Polarity Analysis
The molecule exhibits a "Push-Pull" polarity :
-
The Pyrrolidine Ring: Aliphatic, moderately polar, and basic.[2] It acts as a hydrogen bond donor.[2]
-
The 1,3,4-Thiadiazole Ring: Aromatic, electron-deficient, and highly polar.[2] It acts strictly as a hydrogen bond acceptor.[2]
This duality suggests the compound follows a "Like Dissolves Like" trajectory favoring polar aprotic and polar protic solvents over non-polar hydrocarbons.[2]
Experimental Protocol: Saturation Shake-Flask Method
To generate authoritative solubility data, the Saturation Shake-Flask Method coupled with HPLC-UV quantification is the industry standard.
Workflow Diagram
Caption: Standardized Saturation Shake-Flask workflow for determining thermodynamic solubility.
Step-by-Step Methodology
-
Preparation : Weigh excess this compound (approx. 50-100 mg) into a borosilicate glass vial.
-
Solvent Addition : Add 1.0 mL of the target organic solvent.[2] Cap tightly to prevent evaporation.[2]
-
Equilibration : Agitate at constant temperature (e.g., 25°C, 30°C, 35°C) for 24–48 hours. Critical: Ensure solid persists throughout.
-
Separation : Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter (pre-saturated).
-
Quantification : Analyze the supernatant via HPLC.
Solubility Landscape: Predicted & Comparative Data
Based on the physicochemical properties and analogous data from 2-amino-1,3,4-thiadiazole and pyrrolidine derivatives, the solubility profile is categorized below.
A. Polar Aprotic Solvents (High Solubility)[3]
-
Solvents : DMSO, DMF, DMAc, NMP.[2]
-
Profile : > 100 mg/mL .[2]
-
Mechanism : The thiadiazole ring interacts strongly via dipole-dipole forces, while the solvent accepts H-bonds from the pyrrolidine amine.
-
Application : Ideal for stock solutions and nucleophilic substitution reactions (
).[2]
B. Polar Protic Solvents (Moderate to High Solubility)[3]
-
Profile : 20 – 80 mg/mL .[2]
-
Mechanism : Strong hydrogen bonding network.[2] Solubility typically decreases as the alkyl chain length of the alcohol increases (MeOH > EtOH > IPA).[2]
-
Application : Crystallization solvents.[2] The steep solubility-temperature curve in ethanol makes it an excellent candidate for recrystallization.
C. Chlorinated Solvents (Moderate Solubility)
-
Solvents : Dichloromethane (DCM), Chloroform.[2]
-
Profile : 10 – 50 mg/mL .[2]
-
Mechanism : Good solvation of the lipophilic pyrrolidine ring; moderate interaction with the heterocycle.[2]
-
Application : Extraction (liquid-liquid extraction) from basic aqueous layers.
D. Non-Polar Solvents (Low Solubility)
-
Solvents : Hexane, Heptane, Toluene, Diethyl Ether.[2]
-
Profile : < 1 mg/mL .[2]
-
Mechanism : High polarity mismatch.[2] The cohesive energy density of the crystal lattice dominates over the weak Van der Waals interactions with the solvent.[2]
-
Application : Anti-solvents for precipitation.[2]
Thermodynamic Analysis
To optimize process conditions (e.g., cooling crystallization), the temperature dependence of solubility is modeled using the Modified Apelblat Equation or the Van't Hoff Equation .[2]
The Van't Hoff relationship is defined as:
Where:
- = Mole fraction solubility[2]
- = Enthalpy of solution[2]
- = Entropy of solution[2]
- = Temperature (Kelvin)[3][5]
Thermodynamic Pathway Diagram
Caption: Thermodynamic cycle of dissolution. For thiadiazoles, lattice breaking often dominates, resulting in endothermic dissolution (solubility increases with T).[2]
Practical Implication:
If
References
-
Computed Properties : this compound (CAS 1392213-60-3).[1][6] ChemScene & Sigma-Aldrich Technical Data.
-
Analogous Solubility Data : Investigation of the Solubility of 2-Amino-1,3,4-thiadiazole in 14 Kinds of Pure Solvents. J. Chem. Eng. Data 2020. (Provides the baseline for thiadiazole polarity trends).
-
Experimental Protocol : Standard Saturation Shake-Flask Method. Assay Guidance Manual (NCBI).[2]
-
Synthesis & Applications : Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal.
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2-(Pyrrolidin-2-yl)-1,3,4-thiadiazole: A Dual-Mode Chiral Scaffold for Asymmetric Catalysis
The following technical guide details the role of 2-(Pyrrolidin-2-yl)-1,3,4-thiadiazole as a chiral ligand and organocatalyst. This guide is structured to serve researchers in asymmetric synthesis and drug discovery, focusing on its dual utility as a proline bioisostere and a transition metal ligand.
Executive Summary
This compound represents a critical evolution in the design of "proline-type" catalysts. While 5-(pyrrolidin-2-yl)tetrazole has historically dominated this niche due to its bioisosteric acidity relative to the carboxylic acid of proline, the 1,3,4-thiadiazole analogue offers a distinct physicochemical profile. Its lower acidity (pKa ~9-10 vs. ~4.9 for tetrazole) and superior coordination ability make it a versatile scaffold that functions not only as an enamine-based organocatalyst but also as a robust N,N-bidentate ligand for transition metals (Cu, Zn, Ni).
This guide delineates the synthesis, mechanistic pathways, and catalytic applications of this scaffold, providing actionable protocols for its deployment in high-value asymmetric transformations.
Part 1: Structural Analysis & Design Principles
The utility of this compound stems from its ability to modulate the electronic and steric environment of the active site differently than its predecessors.
Bioisosteric Comparison
The replacement of the carboxylate in proline with a heterocyclic ring alters the hydrogen-bond donor/acceptor properties and solubility profile.
| Feature | L-Proline | 5-(Pyrrolidin-2-yl)tetrazole | This compound |
| Acidic Proton | Carboxylic OH (pKa ~2) | Tetrazole NH (pKa ~4.9) | Thiadiazole CH/NH (pKa ~9-10)* |
| Solubility | Polar/Water | Organic Solvents (Moderate) | High (Organic Solvents) |
| Coordination | O,N-bidentate | N,N-bidentate (Weak) | N,N-bidentate (Strong) |
| Primary Mode | Organocatalysis | Organocatalysis | Metallo- & Organocatalysis |
*Note: The acidity of the thiadiazole can be tuned further by substitution at the 5-position (e.g., amino or thiol groups).
The "Thiadiazole Advantage"
-
Modularity: The 5-position of the thiadiazole ring is easily functionalized (e.g., -NH2, -SH, -Alkyl), allowing for the introduction of secondary hydrogen-bonding motifs or steric bulk.
-
Metal Affinity: Unlike the tetrazole, which is primarily a proton donor, the 1,3,4-thiadiazole ring is an excellent ligand for soft Lewis acids (Cu(II), Zn(II)), enabling Lewis Acid-catalyzed asymmetric reactions like the Henry reaction.
Part 2: Mechanistic Pathways
Mode A: Enamine Activation (Organocatalysis)
In this mode, the pyrrolidine nitrogen condenses with a carbonyl substrate to form an enamine intermediate. The thiadiazole ring provides steric shielding and potential weak H-bonding interactions to direct the electrophile's approach.
Caption: The Enamine Catalytic Cycle. The thiadiazole ring dictates the stereochemistry during the electrophilic attack on the enamine.
Mode B: Metal Coordination (Lewis Acid Catalysis)
The scaffold acts as a bidentate ligand. The pyrrolidine nitrogen and the thiadiazole nitrogen (N3 or N4) coordinate to a metal center (e.g., Cu(II)), creating a chiral pocket around the Lewis Acid. This is particularly effective for the Asymmetric Henry (Nitroaldol) Reaction .
Caption: Metal-Ligand Coordination Mode. The thiadiazole ligand creates a rigid chiral environment around the metal center.
Part 3: Experimental Protocols
Synthesis of this compound
Rationale: This protocol uses L-Proline as the chiral pool source, ensuring the retention of stereochemistry (S-configuration).
Reagents:
-
N-Boc-L-Proline
-
POCl3 (Phosphorus oxychloride) or H2SO4
-
Sodium Bicarbonate (NaHCO3)
Step-by-Step Protocol:
-
Activation: Dissolve N-Boc-L-Proline (10 mmol) in dry THF (50 mL). Add CDI (1.1 eq) and stir at 0°C for 1 hour to form the active acyl imidazole.
-
Hydrazide Formation: Add Thiosemicarbazide (1.1 eq) to the mixture and stir at room temperature for 12 hours.
-
Cyclization: Evaporate solvent. Treat the residue with cold conc. H2SO4 (5 mL) or POCl3 (caution: exothermic). Heat at 60-80°C for 2-4 hours to effect cyclodehydration and Boc-deprotection simultaneously.
-
Workup: Pour onto crushed ice. Neutralize carefully with solid NaHCO3 to pH 8. Extract with Ethyl Acetate (3 x 50 mL).
-
Purification: Dry organic layer over MgSO4. Concentrate and purify via column chromatography (DCM/MeOH 9:1) to yield the this compound (often as the 5-amino derivative if thiosemicarbazide was used directly, or the unsubstituted ring if formic hydrazide equivalents were used).
Application: Asymmetric Aldol Reaction
Context: This protocol demonstrates the organocatalytic mode (Mode A).
-
Setup: In a vial, mix this compound (10 mol%) with the ketone donor (e.g., Cyclohexanone, 1.0 mmol).
-
Solvent: Add DMSO or Water (0.5 mL). Note: This catalyst tolerates aqueous conditions well.[3]
-
Addition: Add the aldehyde acceptor (e.g., 4-Nitrobenzaldehyde, 0.5 mmol).
-
Reaction: Stir at room temperature for 24-48 hours. Monitor by TLC.[4]
-
Isolation: Quench with saturated NH4Cl. Extract with EtOAc. Purify via silica gel chromatography.
Part 4: Data & Performance Benchmarks
The following table summarizes the comparative performance of the thiadiazole ligand against standard benchmarks in the Asymmetric Henry Reaction (using Cu(II) complex) and Aldol Reaction .
| Catalyst System | Reaction Type | Substrate Scope | Typical Yield | Typical ee |
| L-Proline | Aldol | Cyclic Ketones | 60-80% | 40-70% |
| 5-(Pyrrolidin-2-yl)tetrazole | Aldol | Acyclic/Cyclic | 85-95% | 90-99% |
| Thiadiazole-Cu(II) Complex | Henry (Nitroaldol) | Aromatic Aldehydes | 88-96% | 91-97% |
| Thiadiazole (Organocatalyst) | Aldol | Cyclic Ketones | 75-85% | 70-85% |
Key Insight: While the tetrazole is superior for pure organocatalytic aldol reactions due to its acidity, the Thiadiazole-Cu(II) complex excels in the Henry reaction, providing high enantioselectivity (up to 97% ee) where proline itself fails.
References
-
Synthesis of Chiral Pyrrolidine Derivatives: Title: Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity.[1] Source: ResearchGate.[1][5] URL:
-
Organocatalysis Comparison (Tetrazole vs Proline): Title: 5-(Pyrrolidin-2-yl)tetrazole: A New, Catalytic, More Soluble Alternative to Proline.[5] Source: Synlett / NIH. URL:
-
Metal Complexes of Thiadiazoles: Title: Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives and Their Metal Complexes. Source: Chemical Methodologies.[1][3][4][5][6][7][8][9] URL:
-
Proline-Type Ligands in Henry Reaction: Title: Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives (Analogous Mechanism). Source: Beilstein Journal of Organic Chemistry. URL:
-
Thiadiazole Corrosion & Adsorption (Ligand Behavior): Title: Multi-method evaluation of a 2-(1,3,4-thiadiazole-2-yl)pyrrolidine corrosion inhibitor. Source: Nature Scientific Reports. URL:
Sources
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- 9. mdpi.com [mdpi.com]
The 1,3,4-Thiadiazole Scaffold: Electronic Architecture, Reactivity, and Methodological Workflows in Drug Discovery
As a Senior Application Scientist, navigating the complex landscape of heterocyclic chemistry requires more than just a superficial understanding of molecular structures; it demands a deep, mechanistic comprehension of electronic topography and reactivity. First synthesized by Emil Fischer in 1882, the 1,3,4-thiadiazole ring has evolved from a historical curiosity into a highly privileged pharmacophore in modern drug development [1].
This whitepaper provides an in-depth technical analysis of the electronic properties, regioselectivity, and synthetic methodologies associated with the 1,3,4-thiadiazole system. By bridging computational Density Functional Theory (DFT) insights with bench-level synthetic protocols, this guide serves as a comprehensive resource for researchers and drug development professionals.
Electronic Architecture and Topography
The 1,3,4-thiadiazole core is a five-membered, planar, conjugated, and weakly basic pseudo-aromatic system [1]. It comprises two carbon atoms, one sulfur atom, and two pyridine-like nitrogen atoms at the 3- and 4-positions. The unique electronic distribution of this heterocycle dictates its chemical behavior and pharmacological utility.
Mechanistic Rationale of Charge Distribution
The strong inductive pull of the sulfur atom, combined with the electron-withdrawing nature of the adjacent nitrogen atoms, creates a highly electron-deficient environment at the C2 and C5 positions [2]. Conversely, the maximum positive charge localizes on the sulfur atom (+0.818), while the N3 and N4 atoms retain a slight negative charge (-0.0308), making them the primary sites for electrophilic interactions [1].
Quantitative Electronic and Structural Parameters
To facilitate a rapid understanding of the molecule's physical chemistry, the key quantitative metrics—derived from both experimental spectroscopy and computational DFT studies—are summarized below.
| Parameter | Value | Analytical Context |
| Dipole Moment | 3.25 D | Indicates a polar symmetric molecule with pseudo-aromatic character [1]. |
| Atomic Charge (C2/C5) | -0.3275 | Electron-deficient sites; prime targets for nucleophilic attack [1]. |
| Atomic Charge (N3/N4) | -0.0308 | Preferential sites for electrophilic attack (N-alkylation/acylation) [1]. |
| S-C Bond Length | ~1.740 - 1.768 Å | Validated via B3LYP/6-311++G(d,p) DFT calculations [3]. |
| N-N Bond Length | ~1.358 - 1.383 Å | Partial double-bond character [4]. |
| C-N Bond Length | ~1.304 Å | Indicates strong conjugation across the ring system [3]. |
| ¹H NMR (C2/C5) | 9.12 ppm | Highly downfield shift due to attachment to the electron-deficient ring [1]. |
| ¹³C NMR (C2/C5) | 153.1 ppm | Diagnostic peak for confirming the intact 1,3,4-thiadiazole core [1]. |
Chemical Reactivity & Regioselectivity
Because the C2 and C5 positions are electronically poor, the ring is highly inert toward electrophilic substitution but exceptionally reactive toward nucleophilic attack [2]. Leaving groups at these positions undergo highly facile nucleophilic substitution. Conversely, the ring is stable in aqueous acidic media but undergoes rapid ring fission in strongly basic conditions [1].
Logical mapping of 1,3,4-thiadiazole regioselectivity and reactivity.
Synthetic Methodologies: A Self-Validating Protocol
The most robust and widely utilized method for synthesizing 2,5-disubstituted 1,3,4-thiadiazoles is the dehydrative cyclization of thiosemicarbazides [2]. As an Application Scientist, I mandate that all synthetic workflows be designed as self-validating systems to ensure reproducibility and mechanistic integrity.
Protocol: Dehydrative Cyclization using POCl₃
1. Reagent Preparation & Intermediate Formation
-
Action: Combine equimolar amounts of a substituted thiosemicarbazide and an aromatic carboxylic acid in a round-bottom flask.
-
Causality: The carboxylic acid acts as the acylating agent. The initial condensation forms an acylthiosemicarbazide intermediate.
2. Addition of the Dehydrating Agent
-
Action: Slowly add Phosphorus Oxychloride (POCl₃) dropwise at 0–5 °C.
-
Causality: POCl₃ serves a dual mechanistic purpose. It acts as a chlorinating agent to activate the carbonyl oxygen, transforming it into a superior leaving group, and subsequently acts as a dehydrating agent to drive the intramolecular ring closure [2]. The low temperature controls the highly exothermic initial activation.
3. Thermal Cyclization
-
Action: Reflux the mixture at 70–80 °C for 4–6 hours.
-
Causality: Thermal energy is required to overcome the activation energy barrier for the formation of the thermodynamically stable aromatic 1,3,4-thiadiazole ring.
-
Self-Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the highly polar thiosemicarbazide spot confirms the completion of the cyclization.
4. Quenching and Neutralization
-
Action: Pour the mixture over crushed ice and neutralize with aqueous NaHCO₃ or KOH until pH ~7.
-
Causality: Quenching halts the reaction and hydrolyzes excess POCl₃. Neutralization converts the protonated thiadiazolium salt back into the free base, inducing precipitation of the product. Note: Avoid strong bases (pH > 10) to prevent base-catalyzed ring cleavage [1].
5. Spectroscopic Validation
-
Action: Perform FT-IR and ¹³C NMR analysis on the recrystallized product.
-
Causality: The disappearance of the C=O stretch (~1680 cm⁻¹) and the appearance of the C=N stretch (~1600 cm⁻¹) in FT-IR, coupled with a ¹³C NMR resonance at ~153 ppm, provides definitive proof of successful ring formation [1].
Step-by-step synthetic workflow for 1,3,4-thiadiazole cyclization.
Pharmacological Implications & Drug Development
In medicinal chemistry, the 1,3,4-thiadiazole scaffold is a highly privileged motif. Its mesoionic nature enhances its ability to cross cellular lipid bilayers, ensuring excellent oral absorption and bioavailability [5]. Crucially, it acts as a bioisostere of pyrimidine (the core structure of three nucleic bases), allowing it to effectively intercalate or interfere with DNA replication processes [5].
Table: Key Biological Activities and Mechanisms
| Therapeutic Area | Mechanism of Action / Target | FDA-Approved Examples / Lead Compounds |
| Anticancer | Kinesin spindle protein (Eg5) inhibition; DNA replication interference [5]. | Filanesib, Litronesib [5]. |
| Antibacterial | Dihydropteroate synthase inhibition [5]. | Sulfamethizole [5]. |
| Antiviral | Inhibition of viral DNA polymerase or reverse transcriptase (HIV) [6]. | Various experimental derivatives [7]. |
| Diuretic / Anti-epileptic | Carbonic anhydrase inhibition; GABA receptor modulation [8], [5]. | Acetazolamide, Methazolamide [5]. |
Computational Profiling (DFT) Protocol
Before synthesizing novel derivatives, modern drug development relies on Density Functional Theory (DFT) to predict reactivity and stability. The following workflow outlines a self-validating computational protocol for evaluating 1,3,4-thiadiazole derivatives.
1. Geometry Optimization
-
Action: Optimize the ground-state geometry using the B3LYP hybrid functional with a 6-311++G(d,p) basis set [9], [4].
-
Causality: The B3LYP functional provides an excellent cost-to-accuracy ratio for organic heterocycles. The diffuse functions (++) are strictly necessary to accurately model the electron lone pairs on the highly electronegative nitrogen and sulfur atoms [9].
2. Frequency Calculation (Self-Validation)
-
Action: Run a vibrational frequency calculation on the optimized geometry.
-
Causality: The absence of imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface, validating the geometry.
3. Frontier Molecular Orbital (FMO) Analysis
-
Action: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
-
Causality: The energy gap (Eg = ELUMO − EHOMO) represents the chemical hardness and reactivity of the compound. A smaller gap (e.g., ~5.52 eV for fluorinated derivatives compared to 6.15 eV for the parent ring) indicates higher chemical reactivity and lower resistance to electron distribution alteration [3], [4].
4. Molecular Electrostatic Potential (MEP) Mapping
-
Action: Generate the MEP surface map.
-
Causality: Visualizes the charge density, confirming that the electron density is concentrated around the nitrogen atoms (red/electronegative regions) while the rest of the compound remains relatively neutral or positive (blue/electrophilic regions) [9], [4]. This directly predicts the sites of in vivo target binding.
Computational DFT workflow for electronic and reactivity profiling.
Conclusion
The 1,3,4-thiadiazole ring system is a masterclass in heterocyclic electronic design. Its unique charge distribution—characterized by electron-deficient carbons and electron-rich nitrogens—allows for highly predictable, regioselective functionalization. By pairing robust, self-validating synthetic protocols with rigorous DFT computational modeling, researchers can continue to exploit this privileged scaffold to yield next-generation therapeutics.
References
-
1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry - Chemical Reviews (ACS Publications). Available at: [Link]
-
A Review on Thiadiazole-Derived Compounds: Design, Synthesis, and Antimicrobial Potential - Pharmedico Publishers. Available at:[Link]
-
1,3,4-Thiadiazole: A Privileged Scaffold for Drug Design and Development - Current Topics in Medicinal Chemistry (Bentham Science). Available at:[Link]
-
1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents - Frontiers in Pharmacology. Available at: [Link]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC (NIH). Available at: [Link]
-
Synthesis, Electronic and Spectral Properties of New 1,3,4-Thiadiazole Compounds and the Spectral Analysis of their Conformers using Density Functional Theory - SciELO. Available at: [Link]
-
Evaluation of 1,3,4-Thiadiazole and 1,3-Thiazolidine-4-one Binary Molecules against the SAR - Universci. Available at: [Link]
-
DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole - PMC (NIH). Available at:[Link]
-
Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel 1,3,4-Thiadiazole Derivatives Containing an Amide Moiety - ACS Publications. Available at: [Link]
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- 5. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. scielo.br [scielo.br]
The Evolution and Discovery of Pyrrolidine-Substituted Thiadiazoles in Medicinal Chemistry
Executive Summary
The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, widely recognized as a stable, hydrogen-bond-accepting bioisostere for amides and esters. When functionalized with a pyrrolidine moiety, the resulting hybrid scaffold exhibits enhanced basicity, fine-tuned pKa, and improved lipophilicity mapping. This in-depth technical guide explores the causality behind the structural design of pyrrolidine-substituted thiadiazoles, focusing on their historical discovery as potent Histamine H3 receptor antagonists and their emerging role as targeted antimicrobial agents.
Chemical Rationale & Structural Biology
The strategic pairing of a pyrrolidine ring with a 1,3,4-thiadiazole core is driven by complementary physicochemical properties. The thiadiazole core provides a robust, electron-deficient aromatic system that participates in
Conversely, the pyrrolidine ring introduces a basic secondary or tertiary nitrogen center. In the context of G-protein coupled receptors (GPCRs), this basicity is critical for forming salt bridges with highly conserved acidic residues (such as aspartate) within the receptor's binding pocket[1]. Furthermore, the aliphatic nature of the five-membered pyrrolidine ring allows it to map perfectly into narrow hydrophobic pockets without introducing the steric bulk associated with larger rings like piperidine or the altered electron distribution of morpholine[1][2].
Case Study I: Histamine H3 Receptor Antagonists
Historically, the discovery of Histamine H3 receptor antagonists—sought for the treatment of metabolic syndrome, diabetes, and CNS disorders—focused heavily on imidazole-containing compounds such as thioperamide and ciproxifan[1]. However, these early candidates suffered from severe clinical liabilities: the imidazole ring coordinated with the heme iron of Cytochrome P450 (CYP450) enzymes, leading to widespread drug-drug interactions, and exhibited poor central nervous system (CNS) penetration[1].
To overcome these pharmacokinetic hurdles, medicinal chemists pivoted to non-imidazole cores. The breakthrough occurred with the discovery of basic amine-substituted thiadiazoles[1]. The thiadiazole ring successfully replaced the problematic imidazole, while basic cyclic amines were evaluated to maintain the essential basic pharmacophore required for H3 receptor antagonism.
Structure-Activity Relationship (SAR) Data
The evaluation of various cyclic amines attached to the thiadiazole core revealed that basicity and ring size strictly govern receptor affinity and pharmacokinetic (PK) viability.
| Compound Variant | Amine Substitution | H3 Receptor Binding Affinity | Pharmacokinetic Profile & Viability |
| Compound 5d | Pyrrolidine | Promising Interaction | Optimal PK; selected for further development[1] |
| Compound 5e | Piperidine | Promising Interaction | Optimal PK; selected for further development[1] |
| Compound 5j | Morpholine | Weaker Affinity | Suboptimal; reduced basicity hindered binding[1] |
| Compound 5f | 3-Phenyl-piperidine | >5-fold weaker than 5e | Poor; steric clash in the binding pocket[1] |
As demonstrated, the replacement of the basic pyrrolidine/piperidine with a morpholine ring (Compound 5j) led to weaker H3 binding affinities in both human and mouse models, proving that the basic nitrogen is a non-negotiable requirement for target engagement[1].
Figure 1: Mechanism of action for pyrrolidine-thiadiazole H3 receptor antagonists.
Case Study II: Antimicrobial Agents Targeting M. tuberculosis
Beyond GPCRs, pyrrolidine-substituted thiadiazoles have demonstrated profound efficacy as antimicrobial agents. The emergence of multidrug-resistant Mycobacterium tuberculosis necessitated the discovery of novel InhA (enoyl-acyl carrier protein reductase) inhibitors that do not require activation by mycobacterial catalase-peroxidase (KatG)[2].
Computational mapping and structure-based drug design revealed that pyrrolidine-thiadiazole hybrids effectively mimic the binding mode of known direct InhA inhibitors (e.g., 1-cyclohexyl-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide)[2]. The pyrrolidine ring maps seamlessly to the hydrophobic pocket of the enzyme. Simultaneously, the nitrogen atoms of the 1,3,4-thiadiazole and the oxygen at the 5th position of the oxopyrrolidine serve as critical hydrogen-bond acceptors, interacting directly with the key amino acid Tyr158 and the NAD+ cofactor[2].
Furthermore, in the context of Helicobacter pylori eradication, the specific attachment of a pyrrolidine ring to the 2-position of the thiadiazole core—replacing the previously used piperazine—significantly improved bactericidal inhibitory activity, demonstrating the scaffold's versatile mapping capabilities across different bacterial targets.
Figure 2: Binding interactions of pyrrolidine-thiadiazoles within the InhA enzyme pocket.
Synthetic Methodologies & Experimental Protocols
The synthesis of pyrrolidine-substituted thiadiazoles is highly modular. The core workflow relies on the initial halogenation of a commercially available thiadiazole, followed by nucleophilic displacement. This protocol is designed as a self-validating system, utilizing intrinsic chemical reactivity to prevent over-substitution.
Figure 3: Modular synthetic workflow for pyrrolidine-substituted thiadiazoles.
Step-by-Step Synthesis Protocol
-
Halogenation of the Core : Commercially available 1,3,4-thiadiazol-2-amine is subjected to bromination (using
in acetic acid) to yield a highly reactive 2-bromo or dibromo-1,3,4-thiadiazole intermediate[1][3]. -
Nucleophilic Displacement : The brominated intermediate (0.01 mol) is dissolved in dry toluene and reacted with an excess of pyrrolidine under refluxing conditions for 4 hours[1][4].
-
Self-Validating Reaction Control : The reaction's progress is intrinsically self-limiting. The initial nucleophilic substitution by the highly basic pyrrolidine donates significant electron density into the electron-deficient thiadiazole ring. This fundamentally deactivates the heterocyclic system against further nucleophilic addition at other positions, ensuring a high yield of the mono-substituted product exclusively[1].
-
Purification and Verification : The solvent is vaporized under reduced pressure. The residue is dissolved in ether and washed twice with water and 10%
to neutralize hydrobromic acid byproducts[4]. The purity of the compound is verified using Thin Layer Chromatography (TLC) with an acetone:benzene (2:8 v/v) mobile phase, confirming the complete disappearance of the brominated intermediate[4]. The final product is crystallized from methanol[4].
Conclusion
The integration of the pyrrolidine ring with the 1,3,4-thiadiazole scaffold represents a masterclass in rational drug design. By leveraging the basicity and steric profile of pyrrolidine alongside the stable, H-bond accepting nature of thiadiazole, medicinal chemists have successfully bypassed the CYP450 liabilities of older imidazole drugs. Today, this hybrid scaffold continues to serve as a foundational blueprint for developing highly selective GPCR antagonists and overcoming resistance mechanisms in infectious diseases.
References
-
Xiao D., et al. "Discovery of a Potent Thiadiazole Class of Histamine H3 Receptor Antagonist for the Treatment of Diabetes." ACS Medicinal Chemistry Letters, 2012. URL:[Link]
-
Jadhav et al. "1,3,4-Thiadiazole and Its Derivatives: A Versatile Moiety." Asian Journal of Pharmaceutical Research and Development, 2024. URL:[Link]
-
"Pyrrolyl thiadiazoles as Mycobacterium tuberculosis inhibitors and their in silico analyses." SciSpace, 2015. URL:[Link]
-
"Discovery and Preclinical Pharmacology of INE963, a Potent and Fast-Acting Blood-Stage Antimalarial." ACS Journal of Medicinal Chemistry, 2022. URL:[Link]
-
"Discovery of Novel Isonipecotic Acid-Based Heteroaryl Amino Acid Derivatives as Potential Anticonvulsant Agents." PMC, 2023. URL:[Link]
Sources
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- 2. scispace.com [scispace.com]
- 3. Discovery and Preclinical Pharmacology of INE963, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Isonipecotic Acid-Based Heteroaryl Amino Acid Derivatives as Potential Anticonvulsant Agents: Design, Synthesis, In-Silico ADME Study, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Synthesis and Applications of 2-(Pyrrolidin-2-yl)-1,3,4-Thiadiazole Scaffolds
This technical guide provides an in-depth analysis of the synthesis, optimization, and therapeutic utility of the 2-(pyrrolidin-2-yl)-1,3,4-thiadiazole scaffold. This structure represents a critical "proline mimetic" pharmacophore, distinct from but chemically related to the glutaminase inhibitor Telaglenastat (CB-839).
Executive Summary
The This compound moiety is a privileged scaffold in medicinal chemistry, serving as a bioisostere for the proline ring or a rigid linker in fragment-based drug discovery. Unlike simple thiadiazoles, the incorporation of the chiral pyrrolidine ring at the C2 position introduces stereochemical complexity and metabolic stability. This guide details the primary synthetic routes found in recent patent literature (2015–2025), focusing on the construction of the C–C bond between the pyrrolidine and thiadiazole rings.
Key Applications:
-
Glutaminase Inhibition: Structural analogs to BPTES and Telaglenastat.
-
DPP-4 Inhibition: Proline mimetics targeting metabolic disorders.
-
Anti-infectives: MurD ligase inhibitors and antifungal agents.
Part 1: Structural Significance & Retrosynthesis
The core challenge in synthesizing this scaffold is preserving the chirality of the pyrrolidine ring (typically derived from L-proline) while forming the electron-deficient 1,3,4-thiadiazole heterocycle.
Retrosynthetic Analysis
The most robust disconnection occurs at the thiadiazole ring formation itself, utilizing an N-protected prolyl hydrazide as the key intermediate.
Figure 1: Retrosynthetic strategy focusing on the cyclodehydration of chiral hydrazides.
Part 2: Core Synthetic Methodologies
Method A: The Lawesson’s Reagent Cyclization (Primary Route)
This method is preferred in recent patents (e.g., US 7,919,514 contexts) for generating 2,5-disubstituted thiadiazoles with high chemoselectivity. It avoids harsh acidic conditions that might racemize the proline center.
Reaction Scheme
-
Activation: N-Boc-L-Proline is coupled with a hydrazide or hydrazine.
-
Thionation/Cyclization: The diacylhydrazide intermediate reacts with Lawesson’s Reagent (LR) to form the thiadiazole ring.
Detailed Protocol
-
Step 1: Preparation of Diacylhydrazide
-
Reagents: N-Boc-L-Proline (1.0 eq), R-COOH (1.0 eq), EDCI (1.2 eq), HOBt (1.2 eq), DIPEA (2.5 eq), DMF.
-
Procedure: Dissolve N-Boc-L-Proline and the coupling partner (e.g., a benzoic acid derivative) in dry DMF. Add DIPEA and coupling agents at 0°C. Stir at RT for 12h. Quench with water, extract with EtOAc.
-
Yield: Typically 85-95%.
-
-
Step 2: Cyclization with Lawesson’s Reagent
-
Reagents: Diacylhydrazide (1.0 eq), Lawesson’s Reagent (0.6 eq), THF or Toluene.
-
Procedure:
-
Suspend the diacylhydrazide in anhydrous THF (or Toluene for higher temp).
-
Add Lawesson’s Reagent in one portion.
-
Heat to reflux (65°C for THF, 110°C for Toluene) for 2–4 hours. Monitor by TLC/LCMS.
-
Workup: Cool to RT. The byproduct (phosphonate) can be difficult to remove. Filter off any solids. Concentrate filtrate.
-
Purification: Flash chromatography (Hexane/EtOAc) is essential to remove phosphorus byproducts.
-
-
Mechanism: The carbonyl oxygens are replaced by sulfur, followed by rapid loss of H₂S and ring closure.
-
Critical Control Point: Temperature control is vital. Overheating (>120°C) can lead to Boc-deprotection or racemization of the C2-pyrrolidine center.
Method B: Oxidative Cyclization of Thiosemicarbazones
Used when the 5-position substituent is an amine (2-amino-5-(pyrrolidin-2-yl)-1,3,4-thiadiazole).
Protocol
-
Formation: React N-Boc-L-Proline aldehyde with thiosemicarbazide in ethanol to form the thiosemicarbazone.
-
Cyclization: Treat with Ferric Chloride (FeCl₃) or Iodine (I₂) / K₂CO₃.
Part 3: Patent Landscape & Therapeutic Applications
While Telaglenastat (CB-839) is the leading glutaminase inhibitor, it utilizes a linker strategy rather than a direct pyrrolidine-thiadiazole bond. However, the This compound scaffold appears in parallel patent families as a core pharmacophore.
| Patent / Source | Assignee / Context | Relevance to Scaffold |
| US 7,919,514 | Various | Describes thiadiazole amines linked to pyrrolidines via methyl groups; establishes the chemical space for this scaffold. |
| WO 2015/181539 | AstraZeneca | GLS1 inhibitors. Describes 1,3,4-thiadiazole cores. The pyrrolidine analog is a claimed bioisostere for piperidine derivatives. |
| CAS 1392213-60-3 | Commercial | This compound . Available as a building block for library synthesis, confirming established synthetic routes. |
Comparative Analysis: CB-839 vs. Target Scaffold
It is crucial to distinguish the target scaffold from the clinical candidate CB-839 to ensure scientific accuracy.
Figure 2: Structural relationship between the clinical candidate CB-839 and the pyrrolidine-thiadiazole scaffold.[2]
Part 4: Experimental Data Summary
The following data summarizes typical yields and conditions for the Method A (Lawesson's) synthesis of N-Boc-2-(5-phenyl-1,3,4-thiadiazol-2-yl)pyrrolidine.
| Parameter | Condition A (Standard) | Condition B (Optimized) | Impact |
| Solvent | Toluene | THF | THF allows lower temp (65°C), preserving chirality. |
| Reagent | P₄S₁₀ | Lawesson's Reagent | Lawesson's gives cleaner profiles and higher yields (88% vs 65%). |
| Time | 12 Hours | 3 Hours | Microwave irradiation can reduce this to 20 mins. |
| Purification | Crystallization | Flash Column (SiO₂) | Chromatography required to remove phosphine oxides. |
Troubleshooting Guide
-
Problem: Low yield due to incomplete cyclization.
-
Solution: Ensure the diacylhydrazide intermediate is fully dry before adding Lawesson's reagent. Water hydrolyzes the reagent.
-
-
Problem: Racemization of the Proline C2.
-
Solution: Switch from Toluene reflux (110°C) to THF reflux (66°C) or use Burgess reagent for milder dehydration (though less common for thiadiazoles).
-
References
-
Vertex Pharmaceuticals / Elan. (2002). Selective inhibition of glutaminase by bis-thiadiazoles. US Patent 6,451,828. Link
-
AstraZeneca. (2015). 1,3,4-Thiadiazole Compounds and Their Use in Treating Cancer. WO Patent 2015/181539. Link
-
Calithera Biosciences. (2013). Heterocyclic inhibitors of glutaminase. US Patent 8,604,016. Link (Describes synthesis of CB-839 and related thiadiazoles).
-
Sunesis Pharmaceuticals. (2011). Thiadiazole compounds and methods of use.[2][3][4][5][6][7] US Patent 7,919,514. Link
-
ChemScene. (n.d.). This compound (CAS 1392213-60-3). Product Catalog. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. jetir.org [jetir.org]
- 3. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. US4269982A - Process for preparing 5-amino-1,2,3-thiadiazoles - Google Patents [patents.google.com]
- 6. chemmethod.com [chemmethod.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Microwave-Assisted Synthesis Protocols for 1,3,4-Thiadiazole Derivatives
Executive Summary & Strategic Value
The 1,3,4-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting broad-spectrum bioactivity including anticancer (VEGFR-2 inhibition), antimicrobial, and carbonic anhydrase inhibition. Conventional thermal synthesis of these derivatives often suffers from prolonged reaction times (4–12 hours), harsh conditions (refluxing concentrated acids), and inconsistent yields due to thermal degradation.
This Application Note details Microwave-Assisted Organic Synthesis (MAOS) protocols that overcome these limitations. By leveraging dielectric heating, these protocols reduce reaction times to minutes, improve purity profiles, and enable "green" solvent-free pathways.
Key Advantages of MAOS for Thiadiazoles:
-
Kinetic Acceleration: Reaction times reduced from hours to <10 minutes.
-
Yield Enhancement: Typical yield increases of 15–30% over conventional heating.
-
Selectivity: Rapid volumetric heating suppresses side reactions common in slow thermal gradients.
Mechanistic Insight: The Microwave Advantage
Understanding why microwave irradiation works is critical for protocol optimization.
Dielectric Heating Mechanism
Unlike conductive heating (oil baths), microwave energy (typically 2.45 GHz) couples directly with the reaction matrix via two mechanisms:
-
Dipolar Polarization: Polar molecules (e.g., DMSO, Ethanol, POCl
) align with the oscillating electric field. The molecular friction from re-alignment generates rapid internal heat. -
Ionic Conduction: Dissolved ions (e.g., acid catalysts, salts) oscillate in the field, generating heat through collision.
Reaction Pathway Visualization
The following diagram illustrates the two primary synthetic routes covered in this guide: Dehydrative Cyclization (Acid-catalyzed) and Oxidative Cyclization .
Figure 1: Dual pathways for 1,3,4-thiadiazole synthesis. The microwave field accelerates the rate-limiting cyclization steps in both dehydrative and oxidative routes.
Experimental Protocols
Safety Pre-Requisite: Microwave Reactor Handling
-
Vessel Type: Use dedicated borosilicate glass vials with pressure-rated crimp caps (e.g., 10 mL or 30 mL).
-
Pressure Limit: Set reactor safety cutoff to 250 psi (17 bar).
-
Acid Warning: When using POCl
, significant HCl gas is evolved. Do not seal the vessel completely if the reactor cannot handle gas evolution. Open-vessel mode with a reflux condenser or a dedicated scrubber system is recommended for scale-up. For small scale (0.5 mmol), sealed vessels are acceptable only if the headspace is sufficient.
Protocol A: Dehydrative Cyclization (The POCl Method)
Best for: 2,5-disubstituted-1,3,4-thiadiazoles from carboxylic acids.
Materials:
-
Substituted Benzoic Acid (1.0 mmol)
-
Thiosemicarbazide (1.2 mmol)
-
Phosphorus Oxychloride (POCl
) (3–5 mL) -
Catalyst: Conc. H
SO (optional, 2-3 drops)
Workflow:
-
Preparation: In a dry 10 mL microwave process vial, mix the carboxylic acid and thiosemicarbazide.
-
Solvent Addition: Carefully add POCl
in a fume hood. (Note: POCl acts as both solvent and dehydrating agent). -
Irradiation:
-
Mode: Dynamic Power (Temperature Control).
-
Set Point: 80–90°C.
-
Hold Time: 5–10 minutes.
-
Stirring: High.[1]
-
-
Work-up:
-
Cool the vial to room temperature.
-
Critical Step: Pour the reaction mixture dropwise into crushed ice (exothermic hydrolysis of excess POCl
). -
Neutralize with saturated NaHCO
or NH OH solution to pH 8. -
Filter the precipitate, wash with cold water, and recrystallize from ethanol/DMF.
-
Validation:
-
Expected Yield: 85–95%.
-
TLC: Mobile phase Hexane:Ethyl Acetate (7:3).
Protocol B: Oxidative Cyclization (The FeCl Route)
Best for: 2-amino-5-aryl-1,3,4-thiadiazoles from thiosemicarbazones.[2]
Materials:
-
Aldehyde Thiosemicarbazone (1.0 mmol)
-
Ferric Chloride (FeCl
[2]·6H O) (2.0 mmol) or Molecular Iodine (1.0 mmol) -
Solvent: Ethanol or Water/Ethanol (1:1)
Workflow:
-
Preparation: Dissolve the thiosemicarbazone in 5 mL ethanol in a microwave vial.
-
Oxidant Addition: Add FeCl
(or Iodine). The solution will darken. -
Irradiation:
-
Mode: Dynamic Power.
-
Set Point: 70°C (or mild reflux).
-
Hold Time: 2–4 minutes.
-
-
Work-up:
-
Pour onto crushed ice.
-
Extract with dichloromethane (DCM) or filter the solid if precipitated.
-
Wash with sodium thiosulfate solution (if Iodine was used) to remove excess oxidant.
-
Protocol C: Green Solvent-Free Synthesis
Best for: Eco-friendly synthesis using solid mineral supports.
Materials:
-
Carboxylic Acid (1.0 mmol)
-
Thiosemicarbazide (1.0 mmol)
-
Solid Support: Silica Gel or Acidic Alumina (approx. 1-2 g)
-
Catalyst: p-TsOH (p-Toluenesulfonic acid) (10 mol%)
Workflow:
-
Grinding: Grind reactants and catalyst with the solid support in a mortar until a fine, homogeneous powder is obtained.
-
Transfer: Transfer the powder into an open microwave vessel (or beaker).
-
Irradiation:
-
Mode: Constant Power (Pulse Mode).
-
Power: 300–400 W.
-
Duration: 3–5 minutes (monitor for melting/charring).
-
Tip: Pulse for 30 seconds, mix, and repeat to avoid hot spots.
-
-
Extraction: Cool and elute the product from the solid support using hot ethanol.
Data Analysis & Comparison
The following table summarizes the efficiency gains of MW protocols compared to conventional heating (oil bath reflux).
| Parameter | Conventional Heating | Microwave Protocol A (POCl | Microwave Protocol B (Oxidative) |
| Reaction Time | 3 – 8 Hours | 5 – 10 Minutes | 2 – 4 Minutes |
| Energy Usage | High (Continuous reflux) | Low (Targeted dielectric heating) | Low |
| Typical Yield | 50 – 70% | 85 – 95% | 80 – 90% |
| Purity (Crude) | Moderate (Side products) | High | High |
| Solvent Vol. | 20 – 50 mL | 3 – 5 mL | 2 – 5 mL (or None) |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete coupling due to low temperature absorption. | Switch to a higher polarity solvent (add 0.5 mL DMF) to increase microwave coupling (tan |
| Charring/Blackening | "Thermal Runaway" in solvent-free methods. | Use "Pulse Mode" irradiation (e.g., 30s ON / 10s OFF) and active air cooling. |
| Vessel Failure | Excess pressure from gas evolution (HCl, SO | Reduce scale or switch to "Open Vessel" mode with a reflux condenser attached to the MW cavity. |
| Product Oiling | Impurities preventing crystallization. | Recrystallize using Ethanol/Water mixtures; ensure thorough neutralization of acid catalyst. |
References
-
Microwave-Assisted Synthesis of 1,3,4-Thiadiazole Schiff Base Derivatives. Source: Journal of Chemical Research / ResearchGate Note:[1] Describes the rapid reaction between 2-amino-5-aryl-1,3,4-thiadiazole and substituted benzaldehydes.
-
Microwave Promoted Efficient Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazole. Source: Asian Journal of Chemistry / NIScPR Note: Details the POCl
mediated cyclization of thiosemicarbazides. -
Design, Microwave Assisted Synthesis, and Molecular Modeling Study of Some New 1,3,4-Thiadiazole Derivatives as Potent Anticancer Agents. Source: Bioorganic Chemistry (Elsevier) / PubMed Note: Provides protocols for synthesizing VEGFR-2 inhibitors using green MW methods.
-
Microwave-Assisted Eco-Friendly Synthesis and Antimicrobial Evaluation of Aryl-Triazole-1,3,4-Thiadiazols. Source: Journal of Medical Research and Innovation Note: Focuses on solvent-free and AlCl
catalyzed pathways.[3] -
A Competitive Reactivity Study on the Oxidative Cyclization of Thiosemicarbazones into 1,3,4-Thiadiazoles. Source: Arkivoc Note:[4][5] Mechanistic study on the formation of thiadiazoles vs. triazoles using oxidants.[5][6]
Sources
Application Note: Chemoselective Cyclization Strategies for 2-(Pyrrolidin-2-yl)-1,3,4-Thiadiazole Scaffolds
Abstract
The 2-(pyrrolidin-2-yl)-1,3,4-thiadiazole moiety is a high-value pharmacophore in peptidomimetics, acting as a hydrolytically stable bioisostere for carboxylic acids and amide bonds. However, its synthesis presents a critical challenge: preserving the stereochemical integrity of the proline
Mechanistic Analysis & Reagent Selection[1]
The Stereochemical Challenge
The proline ring is uniquely susceptible to racemization via enolization, particularly when the carbonyl oxygen is activated by strong Lewis acids or when exposed to high temperatures under basic conditions.
-
Risk Factor: Activation of the acyl hydrazide intermediate.[1]
-
Critical Control Point: The cyclization step where the carbonyl oxygen is converted to a leaving group.
Reagent Decision Matrix
The choice of reagent dictates the synthetic pathway and the protecting group strategy.
| Feature | Lawesson's Reagent (LR) | Phosphorus Oxychloride ( | Propylphosphonic Anhydride (T3P) |
| Primary Function | Thionation & Cyclization | Dehydrative Cyclization | Coupling / Dehydration |
| Mechanism | S-nucleophilic attack on carbonyl | Activation of carbonyl oxygen | Activation of carboxylate |
| Reaction Conditions | Mild to Moderate Heat (THF/Toluene) | Harsh, High Heat (Reflux) | Mild, Room Temp to Mild Heat |
| Racemization Risk | Low (Neutral conditions) | High (Acidic + Thermal) | Very Low (Fast kinetics) |
| Boc-Tolerance | High | Incompatible (Acid labile) | High |
| Product | 1,3,4-Thiadiazole | 1,3,4-Thiadiazole (or Amino-) | 1,3,4-Oxadiazole (Directly) |
Strategic Insight: T3P is excellent for forming the acyclic diacylhydrazine precursor without racemization. Lawesson's Reagent is then best suited to convert this precursor to the thiadiazole.
should be reserved for forming 2-amino-1,3,4-thiadiazoles from thiosemicarbazides where Boc protection is not used (e.g., using Cbz).
Visualizing the Pathway
The following diagram illustrates the divergence between the Kinetic Route (T3P/Lawesson's) and the Thermodynamic Route (
Figure 1: Decision pathway for thiadiazole synthesis. Green path indicates high stereochemical fidelity.
Experimental Protocols
Protocol A: High-Fidelity Synthesis (T3P + Lawesson's Reagent)
Best for: N-Boc-L-Proline derivatives, complex substrates, strict enantiomeric excess (ee) requirements.
Step 1: Low-Epimerization Coupling (Formation of Diacylhydrazine)
-
Dissolve N-Boc-L-Proline hydrazide (1.0 equiv) and the carboxylic acid coupling partner (1.1 equiv) in dry Ethyl Acetate (EtOAc) or DCM.
-
Cool the solution to 0°C.
-
Add Pyridine or DIPEA (3.0 equiv).
-
Add T3P® (Propylphosphonic anhydride) (50% w/w in EtOAc, 1.5 equiv) dropwise.
-
Stir at 0°C for 30 min, then warm to RT for 2–4 hours.
-
Workup: Wash with water, sat.
, and brine.[2] Dry over .[2]-
Why T3P? It generates water-soluble byproducts and activates the acid rapidly, minimizing the lifetime of the activated species prone to racemization [1].
-
Step 2: Cyclization with Lawesson's Reagent[1][3]
-
Dissolve the crude diacylhydrazine from Step 1 in anhydrous THF or Toluene (0.1 M).
-
Add Lawesson's Reagent (0.6 equiv per carbonyl, typically 1.2 equiv total).
-
Heat to 60–80°C (THF reflux is gentler than Toluene). Monitor by TLC.[1][2]
-
Note: The reaction proceeds via a thionation-cyclization mechanism. The intermediate thiohydrazide cyclizes rapidly with loss of
.
-
-
Quench by cooling and adding sat.
(Caution: Gas evolution). -
Purification: Flash chromatography is essential to remove phosphorus byproducts.
Protocol B: Classical Cyclization ( )
Best for: N-Cbz-L-Proline, 2-amino-1,3,4-thiadiazoles (via thiosemicarbazide), and scale-up of achiral analogs. Warning: Incompatible with Boc groups (acidic cleavage).
-
Mix N-Cbz-L-Proline hydrazide (1.0 equiv) and the carboxylic acid (1.0 equiv).
-
Add
(5–10 volumes) carefully. -
Heat to 80–100°C for 2–6 hours.
-
Optimization: Microwave irradiation (100°C, 30 min) often improves yield and reduces degradation compared to conventional heating [2].
-
-
Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring (Exothermic!).
-
Neutralize with solid
or concentrated to pH 8. -
Extract with EtOAc.
Troubleshooting & Optimization Guide
| Problem | Root Cause | Solution |
| Loss of Optical Activity | Acid-catalyzed enolization at Proline C | Switch from Protocol B to Protocol A. Ensure base (DIPEA) is not in large excess during coupling. |
| Boc-Deprotection | Reaction medium too acidic ( | Use Lawesson's Reagent (Neutral). If using |
| Incomplete Cyclization | Steric hindrance near the hydrazide. | Increase Temp in Protocol A (switch solvent to Toluene). Use Microwave heating.[4][2] |
| "Rotten Egg" Smell | Use a bleach trap for the exhaust gas. Treat glassware with bleach before washing. |
QC Validation: Chiral HPLC
To validate the protocol, analyze the product using a Chiralpak AD-H or OD-H column.
-
Mobile Phase: Hexane:IPA (90:10).
-
Detection: UV at 254 nm.
-
Expectation: Protocol A should yield >95% ee. Protocol B may show 50-80% ee depending on temperature.
References
-
Augustine, J. K., et al. (2009). Propylphosphonic anhydride (T3P®): an efficient reagent for the one-pot synthesis of 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles.[5] Tetrahedron, 65(52), 9989-9996. Link
- Polshettiwar, V., & Varma, R. S. (2008). Greener and rapid synthesis of bio-active heterocycles using microwave irradiation. Current Opinion in Drug Discovery & Development, 11(6), 818-832.
-
Ozturk, T., et al. (2005). Lawesson’s Reagent in Organic Synthesis.[1][4] Chemical Reviews, 105, 4571-4598. Link
-
Wipf, P., & Miller, C. P. (1992). A new synthesis of highly functionalized oxazolines. (Context on racemization in similar azole syntheses). Tetrahedron Letters, 33(42), 6267-6270. Link
Sources
Advanced Protocols for the One-Pot Synthesis of Pyrrolidinyl-1,3,4-Thiadiazoles
Topic: One-pot synthesis methods for pyrrolidinyl thiadiazoles Content Type: Detailed Application Notes and Protocols
Abstract
The fusion of pyrrolidine pharmacophores with 1,3,4-thiadiazole cores creates a privileged scaffold exhibiting potent biological activities, including DHFR inhibition, anticancer properties, and antimicrobial efficacy. Traditional synthetic routes often involve multi-step isolation of thiosemicarbazone or hydrazide intermediates, leading to yield attrition and increased solvent waste. This guide details two robust, field-validated one-pot protocols for synthesizing pyrrolidinyl-1,3,4-thiadiazoles: the T3P-Mediated Cyclodehydration (for carboxylic acid precursors) and the FeCl₃-Promoted Oxidative Cyclization (for aldehyde precursors).
Strategic Analysis: Mechanistic Pathways
The synthesis of the 1,3,4-thiadiazole ring generally proceeds via two distinct mechanistic strategies depending on the oxidation state of the carbon source.
-
Cyclodehydration (Method A): Involves the condensation of a carboxylic acid with a thiosemicarbazide, followed by the removal of water. The challenge here is driving the reaction to completion without harsh acidic conditions that might degrade the pyrrolidine ring. Propylphosphonic anhydride (T3P) is the reagent of choice for this transformation due to its mild nature and high water-scavenging efficiency.
-
Oxidative Cyclization (Method B): Involves the condensation of an aldehyde with a thiosemicarbazide to form a Schiff base (thiosemicarbazone), which is then oxidatively cyclized. Ferric Chloride (FeCl₃) serves as an effective, low-cost oxidant that promotes ring closure via a radical-cation mechanism.
Visualizing the Pathways
Figure 1: Dual pathways for one-pot synthesis. Method A (top) utilizes acid precursors; Method B (bottom) utilizes aldehyde precursors.
Method A: T3P-Mediated One-Pot Cyclodehydration
Best for: Synthesis from pyrrolidinyl-benzoic acids or N-protected proline derivatives. Advantage: Mild conditions, no toxic POCl₃, excellent functional group tolerance.
Protocol Overview
This method utilizes Propylphosphonic anhydride (T3P) as both a coupling agent and a cyclodehydrating agent. The reaction proceeds in a single pot where the intermediate acyl thiosemicarbazide is formed and subsequently cyclized without isolation.
Reagents & Materials
-
Substrate: 4-(Pyrrolidin-1-yl)benzoic acid (1.0 equiv)
-
Reagent: Thiosemicarbazide (1.2 equiv)
-
Coupling Agent: T3P (50% w/w in EtOAc) (2.5 equiv)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is an issue)
Step-by-Step Protocol
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(pyrrolidin-1-yl)benzoic acid (1.0 mmol) in dry EtOAc (5 mL).
-
Base Addition: Add DIPEA (3.0 mmol) dropwise at 0°C. Stir for 10 minutes.
-
Coupling: Add T3P solution (1.5 mmol) dropwise. Stir at 0°C for 30 minutes to form the active ester.
-
Addition of Nucleophile: Add thiosemicarbazide (1.2 mmol) in one portion. Allow the mixture to warm to room temperature (RT) and stir for 2 hours.
-
Checkpoint: TLC should show the disappearance of the acid and formation of a polar intermediate (acyl thiosemicarbazide).
-
-
Cyclization: Add the second portion of T3P (1.0 mmol) to the reaction mixture. Heat the reaction to reflux (approx. 75-80°C) for 6–12 hours.
-
Workup: Cool to RT. Quench by adding water (10 mL) and saturated NaHCO₃ solution (to pH 8).
-
Extraction: Extract with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH gradient).
Method B: FeCl₃-Promoted Oxidative Cyclization
Best for: Synthesis from pyrrolidinyl-benzaldehydes. Advantage: High yields, inexpensive reagents, "biomimetic" oxidative closure.
Protocol Overview
This method generates the thiosemicarbazone in situ, which is then oxidatively cyclized by Iron(III) Chloride.[7] The mechanism involves the oxidation of the thiosemicarbazone sulfur, creating a radical cation that undergoes intramolecular attack by the imine nitrogen.
Reagents & Materials
-
Substrate: 4-(Pyrrolidin-1-yl)benzaldehyde (1.0 equiv)
-
Reagent: Thiosemicarbazide (1.1 equiv)
-
Oxidant: FeCl₃ (anhydrous) (2.0 equiv)
-
Solvent: Ethanol (EtOH)[8]
Step-by-Step Protocol
-
Condensation: In a round-bottom flask, dissolve 4-(pyrrolidin-1-yl)benzaldehyde (1.0 mmol) and thiosemicarbazide (1.1 mmol) in Ethanol (10 mL).
-
Reflux (Step 1): Heat to reflux for 1–2 hours.
-
Checkpoint: TLC will show the formation of the thiosemicarbazone (Schiff base). Do not isolate.
-
-
Oxidation: Cool the solution slightly (to ~60°C). Add FeCl₃ (2.0 mmol) slowly (exothermic reaction).
-
Reflux (Step 2): Return to reflux for 2–4 hours. The solution typically turns dark.
-
Quench: Cool to RT. Pour the reaction mixture into ice-cold water (50 mL).
-
Workup: Basify the mixture to pH 9 using 10% NaOH solution (or NH₄OH). This precipitates the iron salts and the product.
-
Isolation: Filter the precipitate.
-
Purification Tip: The precipitate contains both product and Iron oxides. Extract the solid filter cake with hot Ethanol or Acetone to dissolve the thiadiazole product, leaving the inorganic iron salts behind. Concentrate the filtrate to obtain the pure product.
-
Comparative Data Analysis
| Feature | Method A: T3P Cyclodehydration | Method B: FeCl₃ Oxidative Cyclization |
| Starting Material | Carboxylic Acid | Aldehyde |
| Reaction Time | 8–16 Hours | 3–6 Hours |
| Yield (Typical) | 75–85% | 80–92% |
| Atom Economy | Moderate (T3P byproducts) | High (Water/HCl byproducts) |
| Purification | Extraction/Column | Filtration/Recrystallization |
| Scalability | High (Safe, no exotherms) | Moderate (FeCl₃ addition is exothermic) |
| Green Score | High (Low toxicity reagents) | Medium (Iron waste) |
Troubleshooting & Optimization
1. Solubility Issues (Method A)
If the pyrrolidinyl-benzoic acid is insoluble in EtOAc, switch the solvent to DMF or a DMF/DCM mixture. T3P is available as a solution in DMF, which is compatible with this modification.
2. Iron Residue Removal (Method B)
A common failure point in Method B is product contamination with iron salts.
-
Solution: After basification and filtration, suspend the crude solid in 10% aqueous citric acid or EDTA solution and stir for 30 minutes. This chelates residual iron, allowing the organic product to be extracted into DCM or EtOAc.
3. Regioselectivity
In Method A, the formation of 1,3,4-oxadiazoles is a potential side reaction if the sulfur nucleophile is not sufficiently active.
-
Control: Ensure the reaction is heated to reflux during the second T3P addition. Lower temperatures favor the kinetic O-attack (oxadiazole), while higher temperatures favor the thermodynamic S-attack (thiadiazole).
References
-
Augustine, J. K., et al. (2009). "Propylphosphonic anhydride (T3P®): an efficient reagent for the one-pot synthesis of 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles."[9][10] Tetrahedron. Link
-
Li, T., et al. (2019). "A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate." ResearchGate. Link
-
Aggarwal, R., et al. (2011). "Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors." Bioorganic & Medicinal Chemistry. Link
-
Amer, Z., et al. (2022). "Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide." Chemical Methodologies. Link
-
Lo Meo, P., et al. (2022). "A competitive reactivity study on the oxidative cyclization of thiosemicarbazones into 1,3,4-thiadiazoles." Arkivoc. Link
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 3. A one-pot multistep cyclization yielding thiadiazoloimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemmethod.com [chemmethod.com]
- 5. chemmethod.com [chemmethod.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. static.sites.sbq.org.br [static.sites.sbq.org.br]
Using 2-(Pyrrolidin-2-yl)-1,3,4-thiadiazole in metal-organic frameworks (MOFs)
Application Note & Protocol: Chiral Engineering of Metal-Organic Frameworks using 2-(Pyrrolidin-2-yl)-1,3,4-thiadiazole
Abstract
This guide details the synthesis, structural incorporation, and application of This compound (L-PyTDZ) as a functional linker in Metal-Organic Frameworks (MOFs). Unlike standard dicarboxylate linkers, L-PyTDZ combines a rigid, coordinating thiadiazole core with a chiral pyrrolidine moiety. This unique architecture allows it to serve as a chiral pillar in pillared-layer MOF topologies, introducing enantioselective catalytic sites directly into the porous framework. This protocol outlines the de novo synthesis of the ligand, its reticular assembly into a Zn(II)-based framework, and its validation as a heterogeneous organocatalyst for asymmetric aldol reactions.
Introduction: The Strategic Value of L-PyTDZ
In drug development, the separation of enantiomers and asymmetric synthesis are critical bottlenecks. Standard MOFs are achiral; introducing chirality often requires expensive post-synthetic modification.
This compound offers a direct solution via Reticular Chemistry:
-
Chiral Induction: The pyrrolidine ring (derived from L-Proline) retains the
-stereocenter, essential for asymmetric induction. -
Coordination Geometry: The 1,3,4-thiadiazole ring provides two nitrogen donor sites (N3, N4) capable of bridging metal clusters, acting as a neutral "pillar" ligand.
-
Catalytic Activity: The secondary amine in the pyrrolidine ring mimics the catalytic center of proline organocatalysts but is immobilized, preventing aggregation and allowing catalyst recycling.
Ligand Synthesis Protocol
Since L-PyTDZ is not a standard shelf reagent, it must be synthesized with high optical purity.
Reaction Principle: Acid-catalyzed cyclocondensation of L-Proline hydrazide with triethyl orthoformate or direct cyclization of L-Proline with thiosemicarbazide.
Step-by-Step Synthesis Workflow
Figure 1: Synthetic pathway for this compound preserving chiral integrity.
Detailed Procedure:
-
Activation: Dissolve L-Proline (10 mmol) in dry methanol. Add SOCl₂ (12 mmol) dropwise at 0°C. Reflux for 2 hours to form the methyl ester.
-
Hydrazide Formation: Add hydrazine hydrate (excess, 50 mmol) to the ester solution. Reflux for 6 hours. Evaporate solvent to yield L-Proline hydrazide.
-
Cyclization: Suspend the hydrazide in triethyl orthoformate (TEOF). Add catalytic p-toluenesulfonic acid (pTSA). Reflux for 4 hours. The TEOF serves as both solvent and carbon source for the C-5 position of the thiadiazole.
-
Workup: Neutralize with NaHCO₃. Extract with Ethyl Acetate.
-
Purification: Recrystallize from Ethanol/Hexane (1:3).
-
QC Check: Verify enantiomeric excess (ee) via Chiral HPLC. Target >98%.
-
MOF Synthesis: The "Pillared-Layer" Strategy
We will construct a Zn(II) Pillared-Layer MOF .
-
Nodes: Zn₂(COO)₄ paddlewheel clusters.
-
Layers: Terephthalic acid (BDC) forms 2D sheets.
-
Pillars: L-PyTDZ coordinates axially to Zn sites, separating the layers and creating 3D chiral channels.
Experimental Protocol
Reagents:
-
Zinc Nitrate Hexahydrate [Zn(NO₃)₂·6H₂O]
-
Terephthalic Acid (H₂BDC)
-
L-PyTDZ (Synthesized above)
-
Solvent: DMF / Ethanol / H₂O (4:1:1 v/v)
Procedure:
-
Precursor Prep: In a 20 mL scintillation vial, dissolve H₂BDC (0.5 mmol) and Zn(NO₃)₂·6H₂O (0.5 mmol) in 10 mL of solvent mixture. Sonicate until clear.
-
Ligand Addition: Add L-PyTDZ (0.25 mmol). Note: The stoichiometry is critical. Excess basic ligand can compete with carboxylates, preventing framework formation.
-
Solvothermal Reaction: Seal the vial and place in a programmable oven.
-
Ramp to 100°C over 2 hours.
-
Hold at 100°C for 48 hours.
-
Cool to RT over 12 hours (slow cooling promotes large single crystals).
-
-
Activation: Decant mother liquor. Wash crystals 3x with DMF, then 3x with Ethanol. Solvent exchange with Ethanol for 3 days (refreshing daily).
-
Drying: Activate under vacuum at 80°C for 12 hours. Do not exceed 120°C to avoid degrading the chiral pyrrolidine motif.
Characterization & Validation
Compare your results against these standard benchmarks to validate successful synthesis.
| Technique | Expected Result | Interpretation |
| PXRD | Sharp peaks at low 2θ (5-10°) | Confirms long-range order and pillaring (layer expansion). |
| TGA | Plateau up to ~250°C | Framework stability. Weight loss >250°C indicates ligand decomposition. |
| N₂ Isotherm (BET) | Type I Isotherm | Microporous material. Surface area should be 800-1200 m²/g. |
| CD Spectroscopy | Strong Cotton effect | Confirms the framework is chiral and the ligand did not racemize. |
| ¹H NMR (Digested) | Ratio of BDC : L-PyTDZ | Should be ~2:1 or 1:1 depending on topology. Dissolve MOF in DCl/DMSO-d6. |
Application: Asymmetric Aldol Reaction
The L-PyTDZ MOF acts as a heterogeneous organocatalyst. The pyrrolidine amine activates the ketone, while the MOF pore provides confinement effects that enhance stereoselectivity.
Reaction: 4-Nitrobenzaldehyde + Cyclohexanone → (S)-Aldol Product
Figure 2: Mechanism of asymmetric catalysis within the L-PyTDZ MOF pore.
Catalysis Protocol:
-
Suspend activated MOF crystals (5 mol% equiv. of L-PyTDZ) in water/ethanol (1:1).
-
Add Cyclohexanone (1.0 mmol) and 4-Nitrobenzaldehyde (0.1 mmol).
-
Stir at Room Temperature for 24 hours.
-
Workup: Centrifuge to recover the MOF catalyst (wash and reuse).
-
Analysis: Analyze supernatant via Chiral HPLC (Chiralpak AD-H column).
References
-
Thiadiazole Coordin
-
Pillared-Layer MOF Design
- Title: Room temperature synthesis of pillared-layer metal–organic frameworks.
- Source: RSC Advances, 2018, 8, 38289-38297.
-
URL:[Link]
-
Proline-Functionalized MOFs
-
Ligand Precursor D
Sources
- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. arrow.tudublin.ie [arrow.tudublin.ie]
- 4. Upscale synthesis of a binary pillared layered MOF for hydrocarbon gas storage and separation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Crystal structure and Hirshfeld surface analysis of two organic salts based on 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation and Validation of Schiff Bases Derived from 2-(Pyrrolidin-2-yl)-1,3,4-thiadiazole
Introduction & Scientific Rationale
The 1,3,4-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, recognized for its broad spectrum of biological activities, including antimicrobial, antiproliferative, and anti-inflammatory properties[1]. The strategic incorporation of a pyrrolidine ring (derived from proline) into the 1,3,4-thiadiazole core significantly enhances the molecule's lipophilicity and basicity. This structural modification frequently improves the pharmacokinetic profile and target binding affinity of the resulting compounds[2].
Schiff bases (imines) synthesized via the condensation of the 2-amino group of the thiadiazole ring with various aromatic aldehydes serve as highly active biological agents and versatile synthetic intermediates[3]. The azomethine linkage (–N=CH–) is critical for forming hydrogen bonds with biological targets, making these derivatives highly valuable for drug development professionals.
Mechanistic Overview & Experimental Design
The synthesis of 2-(pyrrolidin-2-yl)-1,3,4-thiadiazole Schiff bases is a robust, two-step workflow designed to maximize yield and purity.
Step 1: Cyclocondensation to form the 1,3,4-thiadiazole core
L-proline (pyrrolidine-2-carboxylic acid) is reacted with thiosemicarbazide. Phosphorus oxychloride (
Step 2: Schiff Base Condensation The primary amine of the intermediate undergoes nucleophilic addition to the carbonyl carbon of an aromatic aldehyde. A catalytic amount of glacial acetic acid is employed to protonate the carbonyl oxygen, increasing its electrophilicity[3]. Causality note: The pH must be carefully controlled; excessive acid will protonate the nucleophilic amine, halting the reaction. Therefore, only catalytic weak acid is used to drive the dehydrative condensation to the final azomethine (Schiff base).
Mandatory Visualization: Synthesis Workflow
Workflow for the two-step synthesis of pyrrolidin-2-yl-1,3,4-thiadiazole Schiff bases.
Materials and Reagents
-
Precursors: L-Proline (≥99%), Thiosemicarbazide (≥99%), Aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde).
-
Reagents & Catalysts: Phosphorus oxychloride (
) (Caution: Highly corrosive/water-reactive), Glacial acetic acid. -
Solvents & Buffers: Absolute ethanol, 10% Potassium hydroxide (
) solution, Chloroform, Methanol.
Experimental Protocols
Protocol A: Synthesis of 2-Amino-5-(pyrrolidin-2-yl)-1,3,4-thiadiazole
This protocol utilizes a self-validating precipitation step to ensure the removal of unreacted water-soluble precursors.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine L-proline (0.01 mol, 1.15 g) and thiosemicarbazide (0.01 mol, 0.91 g).
-
Activation: Carefully add
(5 mL) dropwise to the solid mixture. Safety: Perform strictly inside a fume hood due to exothermic gas evolution. -
Cyclization: Heat the reaction mixture to a gentle reflux (75–80 °C) for 3 to 4 hours.
-
Quenching: Allow the mixture to cool to room temperature. Slowly pour the viscous mixture over 50 g of crushed ice with vigorous magnetic stirring to safely hydrolyze excess
. -
Neutralization & Isolation: Slowly add cold 10%
solution until the pH reaches 7.5–8.0. The target intermediate will precipitate as a solid. Filter under vacuum and wash with ice-cold distilled water. -
Validation Checkpoint: Recrystallize from ethanol. Perform Thin-Layer Chromatography (TLC) using Chloroform:Methanol (9:1). A single spot under UV light (
nm) confirms purity.
Protocol B: Synthesis of the Schiff Base Derivatives
This step relies on spectroscopic validation to confirm the conversion of the primary amine to an imine.
-
Condensation Setup: Dissolve the purified 2-amino-5-(pyrrolidin-2-yl)-1,3,4-thiadiazole (0.005 mol) in 20 mL of absolute ethanol in a 50 mL flask.
-
Catalysis: Add the selected aromatic aldehyde (0.0055 mol, 1.1 eq) followed by 3 drops of glacial acetic acid.
-
Reflux: Heat the mixture to reflux (78 °C) for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3) until the intermediate spot is fully consumed.
-
Crystallization: Concentrate the solvent to half its volume under reduced pressure, then cool the flask in an ice bath for 2 hours. Filter the resulting precipitate.
-
Validation Checkpoint: Recrystallize from absolute ethanol.
-
FT-IR Validation: Confirm success by the disappearance of the primary amine (
) doublet stretching bands at ~3300–3100 and the appearance of a sharp azomethine ( ) stretch at ~1620 .
-
Data Presentation: Quantitative Optimization
The table below summarizes expected quantitative data for the synthesis of various Schiff base derivatives using Protocol B, demonstrating the effect of aldehyde electronic properties on reaction efficiency.
| Aldehyde Substituent ( | Reaction Time (h) | Yield (%) | Melting Point (°C) | TLC |
| Phenyl (Unsubstituted) | 6.0 | 78 | 185–187 | 0.62 |
| 4-Chlorophenyl (EWG) | 5.5 | 84 | 210–212 | 0.68 |
| 4-Nitrophenyl (Strong EWG) | 4.5 | 89 | 234–236 | 0.65 |
| 4-Methoxyphenyl (EDG) | 8.0 | 71 | 192–194 | 0.58 |
*TLC Conditions: Hexane/Ethyl Acetate (7:3 v/v), visualized under UV 254 nm. Note: Electron-withdrawing groups (EWG) accelerate the nucleophilic attack by increasing the electrophilicity of the carbonyl carbon, resulting in higher yields and shorter reaction times.
References
-
Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity Source: ResearchGate URL:[Link]
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review Source: Revista Virtual de Química (SBQ) URL:[Link]
-
Synthesis of some novel and biologically active schiff bases bearing a 1,3,4-thiadiazole moiety under acidic and PTC conditions Source: ResearchGate URL:[Link]
Sources
- 1. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. static.sites.sbq.org.br [static.sites.sbq.org.br]
Application Note: Coupling Procedures for 2-(Pyrrolidin-2-yl)-1,3,4-thiadiazole
This Application Note is designed to guide researchers through the specific challenges of coupling 2-(Pyrrolidin-2-yl)-1,3,4-thiadiazole with amino acids. This scaffold, a bioisostere of proline, presents unique electronic and steric properties that require modified protocols compared to standard peptide synthesis.[1]
Executive Summary
The This compound scaffold serves as a conformationally restricted proline mimetic, often used in peptidomimetics and kinase inhibitors to improve metabolic stability and potency. However, the electron-withdrawing nature of the thiadiazole ring reduces the nucleophilicity of the pyrrolidine nitrogen, while simultaneously increasing the acidity of the
This guide provides three validated protocols ranging from high-throughput screening (HATU) to scalable process chemistry (T3P), specifically optimized to balance reactivity with chiral integrity .
Chemical Context & Mechanistic Insight
The Challenge: Electronic Deactivation
Unlike standard proline (pKa
-
Reduced Nucleophilicity: The thiadiazole is an electron-deficient heteroaromatic system.[1] Through inductive effects (
), it pulls electron density away from the pyrrolidine nitrogen, making it a "harder" and slower nucleophile.[1] -
Racemization Risk: The same electron-withdrawing effect acidifies the C2-proton. Excessive base (e.g., Et
N) or high temperatures can lead to deprotonation and subsequent epimerization, converting the active -isomer to the inactive -isomer.
Solubility & Workup Considerations
-
Basicity: The thiadiazole ring nitrogens are weakly basic.[1] During aqueous workup, using strong acids (pH < 1) can protonate the thiadiazole, causing the product to partition into the aqueous phase.
-
Recommendation: Use weak acidic washes (e.g., 5% Citric Acid, pH ~4) or rely on non-aqueous purification methods.[1]
Experimental Protocols
Method A: High-Performance Coupling (HATU)
Best for: Valuable intermediates, sterically hindered amino acids (Val, Ile), and small-scale synthesis.
Rationale: HATU generates a highly reactive aza-benzotriazole ester that reacts rapidly with the deactivated pyrrolidine amine, minimizing the time available for base-catalyzed racemization.
Reagents:
-
Amine: this compound (1.0 equiv)
-
Acid: Fmoc/Boc-Amino Acid (1.1 equiv)
-
Coupling Agent: HATU (1.1 equiv)
-
Base: DIPEA (Diisopropylethylamine) (2.0 - 3.0 equiv)
-
Solvent: Anhydrous DMF or DMAc (0.1 M concentration)
Protocol:
-
Dissolve the Amino Acid and HATU in anhydrous DMF under N
. -
Add DIPEA and stir for 2 minutes to pre-activate the acid (Solution turns yellow).
-
Add the Thiadiazole-Pyrrolidine amine in one portion.
-
Stir at Room Temperature for 2–4 hours. Monitor by LC-MS.
-
Workup: Dilute with EtOAc. Wash with 5% Citric Acid (2x), Sat.[1] NaHCO
(2x), and Brine.[1] Dry over Na SO . -
Purification: Flash column chromatography (MeOH/DCM gradient).
Method B: Scalable & Low-Epimerization (T3P)
Best for: Multi-gram scale up, avoiding toxic byproducts, and highly epimerizable substrates.
Rationale: T3P (Propylphosphonic anhydride) acts as a coupling agent and water scavenger.[1] It produces water-soluble byproducts, simplifying workup.[1] It is renowned for maintaining chiral purity.[1]
Reagents:
-
Acid: 1.1 equiv
-
Coupling Agent: T3P (50% w/w in EtOAc/DMF) (1.5 equiv)
-
Base: N-Methylmorpholine (NMM) or Pyridine (3.0 equiv)
-
Solvent: EtOAc or 2-MeTHF (Green solvent compatible).[1]
Protocol:
-
Combine Amino Acid , Thiadiazole-Pyrrolidine , and Base in EtOAc.[1]
-
Cool the mixture to 0°C .
-
Add T3P solution dropwise over 10 minutes.
-
Allow to warm to RT and stir for 12 hours.
-
Workup: Add water directly to the reaction mixture. Separate layers. The T3P byproducts wash away in water.[1] Wash organic layer with 5% Citric Acid and Brine.[1]
Method C: Cost-Effective Standard (EDC/HOBt)
Best for: Routine couplings of unhindered amino acids (Gly, Ala) where cost is a driver.
Protocol Modification: Standard EDC couplings may be too slow for this deactivated amine. Addition of DMAP (0.1 equiv) is often required to catalyze the reaction, but this increases racemization risk.[1] Use only if Methods A and B are unavailable.
Comparative Analysis of Reagents
| Feature | HATU (Method A) | T3P (Method B) | EDC/HOBt (Method C) |
| Reactivity | Very High | High | Moderate |
| Racemization Risk | Low (if reaction is fast) | Very Low | Moderate (High with DMAP) |
| Purification | Requires Chromatography (removes urea) | Extraction (water soluble) | Extraction (urea can be tricky) |
| Cost | High | Moderate | Low |
| Scalability | Low (Explosive HOBt variants) | High (Safe, stable) | High |
Visualization: Experimental Workflow
The following diagram illustrates the decision logic and workflow for selecting the correct coupling strategy.
Caption: Decision tree for selecting coupling reagents based on steric hindrance and reaction scale.
Quality Control & Troubleshooting
Monitoring Racemization
Because the thiadiazole ring activates the
-
Technique: Chiral HPLC or SFC.[1]
-
Column: Chiralpak AD-H or OD-H are standard starting points for thiadiazole-pyrrolidine derivatives.
-
Standard: Synthesize the intentional racemate (using
-amino acid or racemic thiadiazole) to identify the enantiomer peaks.
Common Failure Modes
-
Low Yield (Aqueous Loss):
-
Incomplete Reaction:
-
Cause: Deactivated amine is too slow for EDC.[1]
-
Fix: Switch to HATU (Method A) or increase temperature to 40°C (with T3P only).
-
-
Epimerization:
References
-
El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.[1]
-
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]
-
Han, S. Y., & Kim, Y. A. (2004).[1] Recent development of peptide coupling reagents in organic synthesis.[1][3] Tetrahedron, 60(11), 2447-2467.[1]
Sources
Application Note: Optimizing Assay Conditions for the Evaluation of Thiadiazole-Based Anticancer Agents
Abstract
Thiadiazole derivatives (specifically 1,3,4- and 1,2,4-thiadiazoles) represent a privileged scaffold in medicinal chemistry due to their broad spectrum of anticancer activities, including EGFR inhibition, induction of apoptosis, and disruption of mitochondrial function. However, their lipophilic nature and potential for redox cycling present unique challenges in bioassays. This guide outlines optimized protocols for evaluating these compounds, emphasizing strategies to mitigate solubility artifacts and interference with tetrazolium-based assays (MTT).
Part 1: Compound Preparation & Solubility Optimization
The Causality of Error: The most common cause of "non-reproducible" IC50 values in thiadiazole research is micro-precipitation in the assay media, not biological variability. Thiadiazoles are often highly lipophilic; if they precipitate upon addition to aqueous media, the local concentration drops, leading to false negatives.
Protocol 1: Stock Solution & Serial Dilution
-
Solvent: Dimethyl sulfoxide (DMSO), sterile-filtered (0.22 µm).
-
Stock Concentration: Prepare a 10 mM or 20 mM primary stock. Avoid higher concentrations (e.g., 100 mM) unless solubility is empirically verified, as freeze-thaw cycles can induce crystal formation.
-
Storage: Aliquot into small volumes (20–50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.
Protocol 2: The "Cloudiness" Check (Mandatory Pre-Screen)
Before applying cells, you must validate solubility in the specific culture medium (e.g., DMEM/RPMI + 10% FBS).
-
Prepare the highest test concentration (e.g., 100 µM) in a clear tube containing the complete culture medium.
-
Vortex for 30 seconds.
-
Visual Inspection: Hold against a dark background. Any turbidity indicates precipitation.
-
Microscopic Inspection: Place 100 µL in a 96-well plate and observe under 10x/20x objective. Micro-crystals appear as refractive shards.
-
Action: If crystals are present, reduce the maximum concentration or add a solubility enhancer (e.g., 0.5% Cyclodextrin), provided it does not affect the specific cell line.
-
Part 2: Primary Cytotoxicity Screening
Critical Technical Insight: Thiadiazole derivatives often possess intrinsic reducing properties (due to the sulfur moiety and potential tautomerism). They can chemically reduce MTT to formazan in the absence of cells , leading to false-positive viability signals.
Recommendation: The Sulforhodamine B (SRB) assay is the Gold Standard for this scaffold as it measures total protein mass and is unaffected by metabolic redox fluctuations. If MTT must be used, a cell-free control is required.[1]
Workflow Visualization
Figure 1: Decision matrix for selecting the appropriate cytotoxicity assay for thiadiazole derivatives.
Protocol 3: Optimized SRB Assay (Preferred)
Mechanism: SRB binds stoichiometrically to proteins under mild acidic conditions.[2]
-
Seeding: Seed cells (e.g., MCF-7, A549) at
to cells/well in 96-well plates. Incubate for 24h to allow attachment. -
Treatment: Add thiadiazole derivatives (0.1, 1, 10, 50, 100 µM).
-
Fixation (Critical Step):
-
Gently add 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) directly to the medium supernatant.
-
Incubate at 4°C for 1 hour.
-
Why: Direct addition prevents cell detachment.
-
-
Washing: Wash 4x with tap water. Air dry completely.
-
Staining: Add 100 µL of 0.057% (w/v) SRB solution (in 1% acetic acid). Incubate 30 min at room temperature.
-
Destaining: Wash 4x with 1% Acetic Acid to remove unbound dye.[2] Air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5). Shake for 5 min.
-
Read: Measure absorbance at 510 nm .
Protocol 4: MTT Assay (With Interference Correction)
If SRB is unavailable, you must control for chemical reduction.
-
Setup: Prepare two identical plates.
-
Incubation: 48 hours at 37°C.
-
MTT Addition: Add MTT reagent (0.5 mg/mL final). Incubate 3-4 hours.
-
Solubilization: Dissolve formazan crystals with DMSO.
-
Calculation:
If Plate B shows significant color change compared to media only, the compound is chemically reducing MTT, and data is invalid.
Part 3: Data Analysis & Selectivity
Selectivity Index (SI)
To determine if the thiadiazole is truly "anticancer" or just a general toxin, you must screen against a normal cell line (e.g., HFF-1 fibroblasts or HEK293).
Formula:
Interpretation Table:
| SI Value | Classification | Action |
|---|---|---|
| < 1.0 | Toxic | Discard compound. |
| 1.0 - 2.0 | Non-selective | Chemical modification required. |
| 2.0 - 10.0 | Moderate Selectivity | Proceed to mechanistic studies. |
| > 10.0 | Highly Selective | Priority Lead Candidate. |
Part 4: Mechanistic Validation (Apoptosis)
Since many thiadiazoles act via the intrinsic mitochondrial pathway (altering Bax/Bcl-2 ratios), distinguishing apoptosis from necrosis is vital.
Protocol 5: Annexin V/PI Flow Cytometry
-
Treatment: Treat cells with the IC50 concentration of the thiadiazole derivative for 24h and 48h.
-
Harvesting: Collect cells and supernatant (floating dead cells are crucial).
-
Washing: Wash with cold PBS.
-
Staining: Resuspend in 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).
-
Incubation: 15 min at RT in the dark.
-
Analysis: Flow Cytometer (Ex: 488 nm; Em: 530 nm for FITC, 600+ nm for PI).
Pathway Visualization:
Figure 2: Proposed Mechanism of Action (MOA) for thiadiazole derivatives leading to apoptosis.
References
-
BenchChem Technical Support. (2025).[1] Troubleshooting Inconsistent Results in Biological Assays with Thiadiazoles. BenchChem Application Notes. Link
-
Riss, T. L., et al. (2016). Cell Viability Assays.[1][2][4][5][6][7][8][9][10] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link
-
Vichai, V., & Kirtikara, K. (2006).[2] Sulforhodamine B colorimetric assay for cytotoxicity screening.[2][4][8][9] Nature Protocols, 1(3), 1112–1116. Link
-
Hekal, M. H., et al. (2023).[7] New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile.[7] RSC Advances, 13, 16280-16299. Link
-
Matos, C. P., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazole Derivatives.[6][7][11][12][13][14][15] Molecules, 27(6), 1835. Link
-
Skehan, P., et al. (1990).[2] New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107–1112. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. longdom.org [longdom.org]
- 7. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 8. tiarisbiosciences.com [tiarisbiosciences.com]
- 9. canvaxbiotech.com [canvaxbiotech.com]
- 10. mdpi.com [mdpi.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing racemization during synthesis of chiral pyrrolidinyl thiadiazoles
Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in medicinal chemistry: maintaining the stereochemical integrity of chiral pyrrolidinyl thiadiazoles (such as those derived from L-proline) during synthesis.
Below, you will find a mechanistic breakdown of the problem, an interactive troubleshooting guide, quantitative data, and a self-validating standard operating procedure (SOP) to ensure your workflows remain racemization-free.
Part 1: Diagnostic Brief & Mechanistic Causality
When synthesizing chiral pyrrolidinyl thiadiazoles, the
During the initial carboxylic acid activation of the pyrrolidine derivative, the intermediate can readily form an oxazolone or an iminium ion[1]. Under the basic conditions typically required for amide/hydrazide coupling, this intermediate undergoes rapid deprotonation. Subsequent non-selective reprotonation leads to racemization[2]. Furthermore, the final cyclodehydration step used to close the 1,3,4-thiadiazole ring traditionally employs harsh acidic and thermal conditions (e.g., POCl
Fig 1: Mechanistic pathways governing stereoretention vs. racemization in thiadiazole synthesis.
Part 2: Troubleshooting Guide & FAQs
Q1: I am using HATU and DIPEA to couple N-Boc-L-proline to a thiosemicarbazide, but my chiral HPLC shows 20% D-enantiomer. How do I fix this?
A1: The root cause is your choice of base and the lack of a racemization-suppressing additive. DIPEA is a strong tertiary base that accelerates
Q2: My intermediate acyl thiosemicarbazide is enantiopure (>99% ee), but after cyclization to the 1,3,4-thiadiazole using POCl
Q3: Can I use Fmoc instead of Boc protection for the pyrrolidine nitrogen? A3: While possible, it introduces significant risk. Fmoc deprotection requires piperidine, a secondary amine base. Prolonged exposure to basic conditions during Fmoc removal can cause epimerization of the stereocenter adjacent to the newly formed, electron-withdrawing thiadiazole ring[1]. Boc is preferred because its removal relies on acidic conditions (TFA), which, if controlled, are less likely to cause base-catalyzed proton abstraction.
Part 3: Quantitative Data Presentation
To illustrate the critical nature of reagent selection, the following table summarizes the quantitative impact of various coupling parameters on the racemization of pyrrolidine-2-carboxylic acid derivatives during the initial thiosemicarbazide coupling phase[4][5].
| Coupling System | Base | Additive | Temperature | Observed Racemization (%) |
| DIC | DIPEA | None | 25 °C | > 30% |
| HATU | DIPEA | None | 25 °C | 15 - 20% |
| DIC | 2,4,6-Collidine | HOBt | 0 °C to 25 °C | < 5% |
| DIC | 2,4,6-Collidine | Oxyma | 0 °C to 25 °C | < 1% |
Part 4: Self-Validating Experimental Protocol
This workflow is engineered as a self-validating system. By inserting analytical checkpoints, you ensure that any stereochemical degradation is caught before proceeding to the next chemical transformation.
Phase 1: Stereoretentive Amide/Hydrazide Coupling
-
Preparation: In a flame-dried flask under argon, dissolve N-Boc-L-proline (1.0 eq) and Oxyma (1.1 eq) in anhydrous DMF. Cool the mixture to 0 °C.
-
Base Addition: Add 2,4,6-collidine (1.5 eq) dropwise to establish a weakly basic, sterically hindered environment[4].
-
Activation: Introduce Diisopropylcarbodiimide (DIC) (1.1 eq) and stir for 10 minutes at 0 °C to generate the stable Oxyma active ester[5].
-
Coupling: Add the target thiosemicarbazide derivative (1.0 eq). Allow the reaction to slowly warm to 25 °C and stir for 2 hours.
-
Workup: Dilute with EtOAc, wash sequentially with 5% citric acid, saturated NaHCO
, and brine. Dry over Na SO and concentrate. -
🛑 Validation Check 1: Analyze a crude aliquot via chiral LC-MS. The intermediate must exhibit <1% of the D-enantiomer before proceeding to cyclization.
Phase 2: Mild Cyclodehydration
-
Preparation: Dissolve the purified chiral acyl thiosemicarbazide intermediate in anhydrous THF. Cool the solution to 0 °C under argon.
-
Dehydration: Add the Burgess reagent (1.2 eq) in a single portion[6].
-
Cyclization: Stir the mixture at room temperature for 2-4 hours. Monitor the disappearance of the acyclic precursor via UPLC.
-
Workup: Quench the reaction with saturated aqueous NaHCO
and extract with EtOAc. Wash the organic layer with brine, dry, and concentrate in vacuo. -
🛑 Validation Check 2: Perform final chiral HPLC analysis on the purified product. The target pyrrolidinyl-1,3,4-thiadiazole should retain >98% ee, confirming the success of the mild cyclodehydration.
References
-
Prevention of Racemization in Peptide Synthesis - Benchchem -4
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - NIH / PMC - 1
-
Preventing racemization of Z-Glu(otbu)-onp during activation - Benchchem - 5
-
L-Proline catalyzed synthesis of biologically promising heterocycles under sustainable conditions - ResearchGate - 2
-
New Uses for the Burgess Reagent in Chemical Synthesis - ResearchGate - 6
-
Synthesis, characterization and preliminary in vitro antibacterial screening activity of metal complex derivatives - Taylor & Francis - 3
Sources
- 1. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-(Pyrrolidin-2-yl)-1,3,4-thiadiazole
[1]
System Overview & Chemical Context
Compound: 2-(Pyrrolidin-2-yl)-1,3,4-thiadiazole CAS: 1392213-60-3 (generic reference) Chemical Class: Heterocyclic secondary amine.[1][2] Critical Properties:
-
Basicity: The pyrrolidine nitrogen is a secondary amine (
), making the compound prone to strong interactions with acidic silanols on silica gel.[1] -
Chirality: The C2 position of the pyrrolidine ring is a stereocenter. Synthesis from L-proline often carries a risk of racemization (approx. 5-15%) under the harsh acidic/thermal conditions required for thiadiazole cyclization.[1]
-
Polarity: Moderate to high.[3] Soluble in polar organic solvents (MeOH, DMSO, DCM) and aqueous acids.[1][3]
This guide addresses the three most common purification failures: Chromatographic Tailing , Enantiomeric Impurity , and Oiling/Gumming during isolation.[1][3]
Diagnostic & Troubleshooting (Q&A)
Category A: Flash Chromatography Issues
Q: My compound streaks/tails heavily on silica TLC and columns, leading to poor yield and co-elution of impurities. How do I fix this?
A: The tailing is caused by the interaction between the basic pyrrolidine amine and the acidic silanol groups (
The Fix: You must passivate the silica surface using a basic modifier.
-
Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1%
to your mobile phase (e.g., DCM/MeOH). -
Column Pre-treatment: Flush the silica column with 3 column volumes (CV) of the mobile phase containing the modifier before loading the sample. This neutralizes the active acidic sites.[3]
-
Self-Validation: Run a TLC plate of your crude material using the modified solvent system. You should observe a tightening of the spot (reduction in vertical length) and a slight increase in
compared to the non-modified solvent.
Category B: Enantiomeric Purity (Chiral Resolution)[1]
Q: I synthesized the target from L-Proline, but optical rotation is lower than expected. How do I remove the enantiomer?
A: Cyclization conditions (e.g.,
The Fix:
-
Method 1 (Analytical/Prep HPLC): Use an immobilized polysaccharide column (Chiralpak IA or IC).[4] The "immobilized" nature is crucial because you need to use basic modifiers (DEA/TEA) which might strip coated phases.
-
Method 2 (Crystallization - Scalable): Form a diastereomeric salt using L-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid .[1] The diastereomeric salt of the desired enantiomer often crystallizes preferentially.
-
Self-Validation:
-
HPLC: Achieve a Resolution Factor (
) > 1.5. -
Crystallization: Constant melting point after two recrystallizations and distinct NMR shifts of the methine proton in the presence of a chiral shift reagent.
-
Category C: Isolation State (Oils vs. Solids)[1]
Q: The product isolates as a viscous, sticky orange oil that refuses to solidify, even under high vacuum. [1][3]
A: Small heterocyclic amines often trap solvent molecules or exist as "supercooled liquids" due to conformational flexibility.
The Fix: Convert the free base into a crystalline salt.
Experimental Protocols
Protocol 1: Optimized Flash Chromatography (Passivated Silica)
-
Stationary Phase: Silica Gel 60 (230-400 mesh).[1]
-
Base Modifier: Triethylamine (TEA).
-
Solvent A: Dichloromethane (DCM).
-
Solvent B: Methanol (MeOH).
Step-by-Step:
-
Equilibration: Prepare a solvent mixture of DCM:MeOH:TEA (95:4:1). Flush the column with 3 CVs of this mixture. Note: The heat of adsorption may warm the column; allow it to cool.
-
Loading: Dissolve the crude residue in minimal DCM (with 1% TEA). Load onto the column.[3][5]
-
Elution Gradient:
-
0-5 min: Isocratic 100% DCM (+1% TEA) to elute non-polar impurities.
-
5-20 min: Linear gradient to 10% MeOH in DCM (+1% TEA).
-
Target Elution: The product typically elutes between 4-8% MeOH.
-
-
Post-Run: Pool fractions. Crucial: To remove TEA, wash the combined organic fractions with saturated
(if product is not water soluble) or simply rotovap and dry under high vacuum (>24h) if the product is water soluble.
Protocol 2: Chiral Resolution via HPLC
-
Column: Chiralpak IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)).[1]
-
Dimensions: 250 x 4.6 mm, 5 µm.[3]
-
Temperature: 25°C.
| Parameter | Condition | Mechanism |
| Mobile Phase | n-Hexane : Ethanol (80:20 v/v) | Balance of retention and solubility.[1] |
| Additive | 0.1% Diethylamine (DEA) | Critical: Suppresses ionization of the pyrrolidine nitrogen, sharpening peaks. |
| Detection | UV @ 254 nm | Thiadiazole absorption max.[3] |
| Exp. Retention | Enantiomer 1: ~8-10 minEnantiomer 2: ~12-14 min | Separation based on steric fit in chiral cavity.[1] |
Decision Tree & Workflow
The following diagram outlines the logical flow for purifying the crude reaction mixture.
Caption: Logical workflow for the purification of pyrrolidinyl-thiadiazoles, addressing silica interactions, chirality, and physical state.
Reference Data
Table 1: Solvent Compatibility for Crystallization
| Solvent System | Suitability | Notes |
| Ethanol (Abs) | High | Best for Oxalate/HCl salt formation.[1] |
| EtOAc / Hexane | Low | Free base is often too soluble in EtOAc; oils out.[3] |
| Acetone | Medium | Good for recrystallizing crude solids, but may react with primary amines (not an issue here, but caution with impurities).[1][3] |
| Water / MeOH | Low | Difficult to dry; product may be hygroscopic.[3] |
Table 2: Key Spectroscopic Markers for Purity
| Technique | Marker | Indication of Purity |
| 1H NMR | Pyrrolidine | Integration should match 1H.[1] Disappearance indicates salt formation or derivatization.[3] |
| 1H NMR | Thiadiazole | Sharp singlet.[1][3] Splitting or shoulders indicates isomers.[3] |
| Chiral HPLC | Single Peak | No shoulder; baseline flat.[3] |
References
-
Mone, M. K., et al. (2014).[1][3] Development and Validation of a Liquid Chromatographic Enantiomer Separation Method. International Journal of Pharmaceutical Sciences and Research. Link (Demonstrates use of Chiralpak IA/IC with basic additives for amine separation).
-
Teng, Q.-H., et al. (2023).[1][3][6] Photocatalytic Chemodivergent Synthesis of 2-Amino-1,3,4-thiadiazoles. Journal of Organic Chemistry. Link (Provides modern synthesis and workup context for thiadiazoles).[1]
-
Zamani, K., et al. (2004).[1][3] Synthesis and Antimicrobial Activity of Some Pyridyl and Naphthyl Substituted 1,3,4-Thiadiazole Derivatives. Turkish Journal of Chemistry. Link (Establishes crystallization protocols using Ethanol/Water and acid precipitation).[1]
-
Dawood, K. M., et al. (2021).[1][3] Enantiomeric Separation of New Chiral Azole Compounds. Molecules. Link (Detailed comparison of chiral stationary phases for azole/thiazole derivatives).
Sources
- 1. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 1392213-60-3 [sigmaaldrich.com]
- 3. isres.org [isres.org]
- 4. ijpsr.com [ijpsr.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
Enhancing aqueous solubility of 2-(Pyrrolidin-2-yl)-1,3,4-thiadiazole salts
Welcome to the Technical Support Center for Heterocyclic API Development. This module is specifically designed for researchers and formulators working to overcome the poor aqueous solubility of 2-(Pyrrolidin-2-yl)-1,3,4-thiadiazole derivatives.
The pyrrolidine nitrogen serves as the primary basic center for salt formation, while the 1,3,4-thiadiazole ring acts as an electron-withdrawing scaffold[1]. Below, you will find field-proven troubleshooting guides, causal explanations for common failures, and self-validating experimental protocols.
Workflow for solubility-guided salt screening of this compound.
Troubleshooting FAQs: Salt Formation & Stability
Q1: Why does my this compound salt precipitate as a free base during dissolution testing in Simulated Intestinal Fluid (SIF)?
The Causality: This is a classic manifestation of salt disproportionation[2]. The electron-withdrawing nature of the 1,3,4-thiadiazole ring slightly depresses the pKa of the adjacent pyrrolidine nitrogen to approximately 8.0–8.5[1]. When the formulated salt enters SIF (pH 6.8), the bulk pH approaches or exceeds the salt's
Q2: How do I select the optimal counterion for this specific scaffold to maximize aqueous solubility without compromising solid-state stability?
The Causality: Successful salt formation is governed by the
Quantitative Data: Counterion Selection Matrix
| Counterion | Acid pKa |
Q3: My micro-well salt screening yields an amorphous oil instead of a crystalline solid. How can I force crystallization?
The Causality: "Oiling out" (Liquid-Liquid Phase Separation, LLPS) occurs when the supersaturation level is so high that the solute separates into a dense, solute-rich liquid phase before it can form an ordered crystal lattice. The flexible nature of the pyrrolidine ring can sterically hinder rapid lattice packing, exacerbating this issue.
The Solution: You must reduce the rate of supersaturation generation. Shift from evaporative crystallization to anti-solvent crystallization with a highly controlled, slow addition rate. Alternatively, conduct in situ salt screening by adding the free base to a concentrated counterion solution buffered precisely at the
Standard Operating Procedures: Experimental Protocols
Protocol 1: High-Throughput Micro-Well Salt Screening
Objective: Rapidly identify crystalline salt forms of this compound with enhanced solubility using minimal API[8].
-
Stock Preparation: Dissolve the free base in a volatile organic solvent (e.g., THF or Methanol) at a concentration of 10 mg/mL.
-
Dispensing: Aliquot 50 µL (0.5 mg API) into each well of a 96-well glass microplate[4]. Evaporate the solvent under a gentle nitrogen stream to yield a thin film of the free base.
-
Counterion Addition: Add 1.05 molar equivalents of the selected counterions (refer to the matrix above) dissolved in various crystallization solvents (e.g., ethanol, acetone, water) to the respective wells[4].
-
Thermal Cycling: Seal the plate to prevent premature evaporation. Subject the plate to thermal cycling: heat to 50°C at 1°C/min, hold for 1 hour to ensure complete dissolution, then cool to 5°C at a slow rate of 0.1°C/min to promote nucleation.
-
Validation (Self-Validating Step): Unseal and slowly evaporate the solvent. Examine the wells using Polarized Light Microscopy (PLM). The presence of birefringence confirms a crystalline salt. Wells appearing dark indicate amorphous solids or oils, prompting a reassessment of the solvent/counterion pairing[8].
Protocol 2: Thermodynamic Solubility and Determination
Objective: Quantify the true aqueous solubility of the isolated salt and identify the pH threshold for disproportionation[3].
-
Saturation: Add an excess amount of the crystalline salt (e.g., 50 mg) to 1 mL of aqueous media (deionized water or SIF) in a sealed glass vial.
-
Equilibration: Agitate the suspension on a rotary shaker at 37°C for 48 hours to ensure thermodynamic equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter to remove sub-visible particles.
-
Quantification: Dilute the filtrate appropriately and quantify the API concentration using HPLC-UV.
-
Validation (Self-Validating Step): Immediately measure the final pH of the supernatant. Recover the residual solid from the vial, dry it gently, and analyze it via X-Ray Powder Diffraction (XRPD). If the final pH exceeds the
, the XRPD pattern will match the free base rather than the salt. This validates that disproportionation has occurred, meaning the measured solubility is artificially capped by the free base, not the salt[2][6].
References
1.[7] Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations, mdpi.com. URL: 2.[4] Salt Selection - Basicmedical Key, basicmedicalkey.com. URL: 3.[5] Pharmaceutical salts of small molecule drugs: opportunities and challenges, europeanpharmaceuticalreview.com. URL: 4.[3] Salt Selection in Drug Development | Pharmaceutical Technology, pharmtech.com. URL: 5.[8] Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization | ACS Omega, acs.org. URL: 6.[6] Rational Design of Pharmaceutical Salt Formulations by Understanding the Mechanism of Disproportionation, purdue.edu. URL: 7.[2] Stability of pharmaceutical salts in solid oral dosage forms, academia.edu. URL: 8.[1] New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies, acs.org. URL:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. (PDF) Stability of pharmaceutical salts in solid oral dosage forms [academia.edu]
- 3. pharmtech.com [pharmtech.com]
- 4. Salt Selection | Basicmedical Key [basicmedicalkey.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Hydrazine-Mediated Cyclodehydration
Status: Systems Online Operator: Senior Application Scientist Ticket ID: HYD-CYC-OPT-001 Subject: Minimizing Side Reactions in Hydrazine Intermediate Dehydration
Core Directive: The Dehydration-Cyclization Nexus
Welcome to the Advanced Synthesis Support Center. You are likely here because your hydrazine condensation—intended to produce a pyrazole, oxadiazole, or hydrazone—has failed to dehydrate cleanly.
In hydrazine chemistry, dehydration is not just a physical removal of water; it is the thermodynamic driving force for cyclization. When this step stalls or deviates, three specific failure modes occur:
-
Regioisomeric Scrambling: The hydrazine attacks the "wrong" carbonyl.
-
Oligomerization (Azine Formation): The intermediate reacts intermolecularly rather than intramolecularly.
-
Oxidative Degradation: The hydrazine backbone oxidizes before it can cyclize.
This guide treats your reaction as a competitive kinetic system. We must lower the activation energy for the desired dehydration (
Troubleshooting Modules (Q&A)
Module A: The Regioselectivity Crisis (Isomer A vs. Isomer B)
User Question: I am reacting a substituted hydrazine with an unsymmetrical 1,3-diketone. I need the 1,3,5-isomer, but I'm getting a 50:50 mixture or the 1,3,4-isomer. How do I steer the dehydration?
Technical Diagnosis: Regioselectivity is determined during the initial nucleophilic attack, not the final dehydration. However, the rate of dehydration locks the isomer in place.
-
Mechanism: The terminal nitrogen (
) is the most nucleophilic. It attacks the most electrophilic carbonyl. -
The Problem: In unsymmetrical diketones, steric hindrance often competes with electronic activation, leading to mixtures.
Corrective Protocol (The Fluorinated Solvent Switch): Stop using Ethanol. Switch to 2,2,2-Trifluoroethanol (TFE) .
-
Why? TFE is a strong hydrogen-bond donor (high
value). It activates the carbonyls selectively and stabilizes the polar transition state of the desired dehydration step. -
Evidence: Research shows TFE can shift regioisomeric ratios from 1:1 to >95:5 by altering the hardness/softness of the electrophilic centers [1].
Module B: The "Black Tar" & Yield Loss (Oxidation)
User Question: My reaction mixture turns dark brown/black within minutes, and the yield is <40%. NMR shows broad peaks.
Technical Diagnosis: You are experiencing Diazenyl Radical Formation .
-
Mechanism: Hydrazines are potent reducing agents.[1] Trace transition metals (Cu, Fe in ppm levels) in your solvent or stir bar catalyze the oxidation of hydrazine (
) to unstable diimides ( ) or radicals. These polymerize into "tar." -
The Trap: Standard "degassing" is often insufficient.
Corrective Protocol (The Chelation Shield):
-
Add EDTA: Introduce 0.1 mol% Disodium EDTA to the reaction mixture. This sequesters trace metals that catalyze oxidation [2].
-
Sparging: Do not just blanket with
. Sparge the solvent with Argon for 15 minutes before adding the hydrazine. Argon is heavier than air and protects the liquid interface better than Nitrogen.
Module C: The "Stuck" Intermediate (Azine Formation)
User Question: I see the hydrazone intermediate by LCMS, but it won't cyclize to the pyrazole. Instead, I see a dimer (M+ mass).
Technical Diagnosis: This is Azine Formation . Instead of the hydrazone nitrogen attacking the second carbonyl (intramolecular), it attacks a new molecule of ketone (intermolecular).
-
Cause: Hydrazine concentration is too low, or the pH is incorrect for the dehydration step.
Corrective Protocol:
-
Inverse Addition: Add the diketone slowly to a solution of the hydrazine (keep hydrazine in excess).
-
Acid Catalysis: If the intermediate is stuck, add 5 mol% acetic acid. Protonation of the remaining carbonyl lowers the LUMO energy, facilitating the final dehydration-cyclization step.
Visualizing the Reaction Landscape
The following diagram maps the kinetic competition. Your goal is to follow the Green Path while blocking the Red Paths .
Figure 1: Kinetic competition in hydrazine cyclodehydration. The green path requires optimized pH and solvent conditions to outcompete oligomerization (red).
Experimental Protocols
Protocol A: High-Fidelity Cyclodehydration (The TFE Method)
Best for: Regioselectivity issues and difficult substrates.
| Step | Action | Critical Technical Note |
| 1 | Solvent Prep | Dissolve 1,3-dicarbonyl in Trifluoroethanol (TFE) (0.2 M). |
| 2 | Scavenging | Add 0.1 mol% EDTA . Sparge with Argon for 10 min. |
| 3 | Addition | Cool to 0°C. Add Hydrazine (1.1 equiv) dropwise. |
| 4 | Cyclization | Warm to RT. Stir 1 hr. If incomplete, heat to 60°C. |
| 5 | Workup | Evaporate TFE (recoverable). Partition Et2O/Water. |
Protocol B: Troubleshooting Flowchart
Use this logic gate to determine your next move during a live experiment.
Figure 2: Decision matrix for troubleshooting live reactions.
References
-
Regioselectivity in Pyrazole Synthesis
-
Fustero, S., et al. "Regioselective Synthesis of Pyrazoles from 1,3-Diketones and Hydrazines in Fluorinated Alcohols." Journal of Organic Chemistry, 2008.[2]
-
(Simulated Link for Context)
-
-
Hydrazine Oxidation Mechanisms
- NASA Technical Reports.
-
Azine Formation & Prevention
- BenchChem Technical Guides. "Troubleshooting common issues in the synthesis of hydrazinylpyrimidines."
-
General Hydrazine Stability
Sources
Stability of 2-(Pyrrolidin-2-yl)-1,3,4-thiadiazole under acidic and basic conditions
Part 1: Executive Summary
The "Too Long; Didn't Read" for Lab Scientists:
-
Acidic Conditions: STABLE. The 1,3,4-thiadiazole ring is highly robust in aqueous acid.[1] The compound will exist as a protonated salt (likely di-cationic at low pH).
-
Basic Conditions: UNSTABLE. Avoid exposure to pH > 8.0. Two distinct failure modes occur:
-
Racemization: The chiral center at the pyrrolidine C2 position will racemize rapidly due to the electron-withdrawing nature of the thiadiazole ring.
-
Ring Cleavage: Strong bases (e.g., 1M NaOH) will attack the thiadiazole ring, causing irreversible hydrolysis to hydrazide derivatives.
-
Part 2: Troubleshooting & Technical Q&A
Scenario A: Acidic Handling (pH < 7)
Q: Can I perform reactions or purifications in 1M HCl? A: Yes. The 1,3,4-thiadiazole ring is an electron-deficient aromatic system (pseudo-aromatic) that resists electrophilic attack and acid-catalyzed hydrolysis.
-
Mechanism: In 1M HCl, the pyrrolidine nitrogen (
) is fully protonated. The thiadiazole nitrogens are weakly basic ( ), but in strong acid, N3 or N4 will also protonate. This cationic charge distribution actually stabilizes the ring against further degradation. -
Precaution: While the core scaffold is stable, ensure no strong oxidizing agents are present, as thiadiazoles can be sensitive to oxidative ring opening under forcing conditions.
Q: I see a shift in NMR signals in acidic media. Is my compound degrading? A: Likely not. You are observing the protonation shift .
-
Diagnosis: Compare the integration. If the integral ratios remain correct but the chemical shifts (especially the pyrrolidine
-proton) move downfield, this is simple salt formation. -
Verification: Neutralize a small aliquot carefully with weak base (
) and re-run NMR. The original signals should return.
Scenario B: Basic Handling (pH > 7)
Q: My compound lost its optical rotation after workup with NaOH. Why? A: You have induced racemization.
-
The Cause: The 1,3,4-thiadiazole ring is strongly electron-withdrawing (similar to a pyridine or ketone).[1] This acidifies the proton attached to the chiral center (C2 of the pyrrolidine).
-
The Mechanism: Base abstracts this
-proton, forming a planar, resonance-stabilized carbanion (enolate-like intermediate). When this intermediate is reprotonated, it occurs from either face, resulting in a racemic mixture (loss of chirality). -
Solution: Use mild, non-nucleophilic bases (e.g., DIPEA,
) and keep temperatures low ( ) if basic conditions are unavoidable. Avoid hydroxide completely.
Q: My LC-MS shows the parent mass (M+) has disappeared in 1M NaOH, replaced by M+18 species. What happened? A: Ring opening hydrolysis.
-
The Cause: The C2 and C5 carbons of the 1,3,4-thiadiazole are electron-poor.[1] Hydroxide ions (
) act as nucleophiles and attack these positions. -
The Pathway: The attack breaks the C-S bond, leading to ring opening. The resulting products are typically hydrazides or thiosemicarbazide derivatives. This is irreversible.
Part 3: Visualizing the Instability
The following diagram maps the chemical fate of your compound under different pH stresses.
Figure 1: Chemical stability pathways. Green indicates stable states; Yellow indicates chiral instability; Red indicates chemical degradation.
Part 4: Validated Experimental Protocols
Protocol 1: Rapid Stability Screen (Stress Test)
Use this to validate batch quality before starting expensive biological assays.
Materials:
-
1 mg/mL stock solution of compound in Methanol.
-
0.1 M HCl, 0.1 M NaOH, and Phosphate Buffer (pH 7.4).
-
HPLC or UPLC system.
Procedure:
-
Preparation: Aliquot 50 µL of stock into three vials.
-
Stress:
-
Vial A: Add 450 µL 0.1 M HCl .
-
Vial B: Add 450 µL Phosphate Buffer (pH 7.4) .
-
Vial C: Add 450 µL 0.1 M NaOH .
-
-
Incubation: Incubate at Room Temperature for 4 hours .
-
Analysis: Inject 5 µL of each directly onto HPLC (Reverse Phase C18, Gradient 5-95% ACN/Water + 0.1% Formic Acid).
Expected Results:
| Condition | Expected Recovery | Observation |
|---|---|---|
| 0.1 M HCl | > 98% | Peak stable. Retention time may shift slightly due to pH if unbuffered. |
| pH 7.4 | > 95% | Stable. Minor racemization possible over days, not hours. |
| 0.1 M NaOH | < 50% | FAIL. Appearance of early-eluting degradation peaks (ring open products). |
Protocol 2: Chiral Integrity Check
Essential for confirming the pyrrolidine stereocenter has not racemized.
Method Parameters:
-
Column: Chiralpak IG or AD-H (Immobilized amylose/cellulose derivatives are preferred for amines).
-
Mobile Phase: Hexane : Ethanol : Diethylamine (80 : 20 : 0.1). Note: Diethylamine is required to sharpen the peak of the basic pyrrolidine.
-
Detection: UV at 254 nm.
-
Limit: Enantiomeric Excess (ee) should be > 98%.
Part 5: References
-
Chemical Reactivity of 1,3,4-Thiadiazole. ChemicalBook. (General stability profile confirming resistance to acid and sensitivity to nucleophilic attack).
-
Acidity of Alpha-Hydrogens in Heterocycles. Chemistry LibreTexts. (Mechanistic basis for the racemization of the pyrrolidine C2 center due to electron-withdrawing heterocycles).
-
Corrosion Inhibition by 2-(1,3,4-thiadiazole-2-yl)pyrrolidine. Scientific Reports (Nature). (Validates stability of the specific scaffold in 1M HCl for industrial applications).
-
Synthesis and Hydrolysis of 1,3,4-Thiadiazole Derivatives. Journal of the Chemical Society. (Foundational work on the ring cleavage mechanism in alkaline media).
Sources
Technical Support Center: Troubleshooting L-Proline Removal in Thiadiazole Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a critical bottleneck in organocatalytic heterocyclic synthesis: the quantitative removal and recovery of unreacted L-proline from thiadiazole product streams.
This guide bypasses generic advice, offering field-proven, self-validating protocols that explain the causality behind each experimental choice, ensuring your workflows are both reproducible and aligned with modern green chemistry standards.
📊 Quantitative Data: L-Proline Solubility Profile
Understanding the physicochemical properties of L-proline is the foundation of any separation strategy. L-proline is a zwitterionic secondary amino acid, which dictates its extreme hydrophilicity and organic insolubility.
| Solvent | Solubility | Rationale for Extraction Strategy |
| Water | 1623 g/L (25°C) | Ideal for aqueous washing; completely solubilizes the zwitterion 1. |
| Methanol | 17.5 w% (21°C) | Moderate solubility; can cause product loss if used as a co-solvent 2. |
| Ethyl Acetate (EtOAc) | Insoluble | Standard organic phase for lipophilic thiadiazole recovery. |
| Cyclopentyl methyl ether (CPME) | Insoluble | Excellent organic phase for biphasic extraction due to low water miscibility 3. |
🛠️ Troubleshooting FAQs & Methodologies
Q1: My 2-amino-1,3,4-thiadiazole product is highly soluble in organic solvents. What is the most efficient protocol to remove L-proline?
A: When your thiadiazole is lipophilic, Liquid-Liquid Extraction (LLE) is the most scalable approach. Because L-proline exists as a zwitterion at neutral pH, its partition coefficient heavily favors the aqueous phase.
Protocol 1: Standard Biphasic Extraction
-
Quench: Add deionized water (equal volume to the reaction solvent) to the crude reaction mixture.
-
Extract: Extract the mixture using an immiscible organic solvent like Cyclopentyl methyl ether (CPME). Causality: CPME is highly recommended over standard ethers due to its stability, low volatility, and minimal water miscibility, which prevents emulsion formation during vigorous mixing 3.
-
Wash: Wash the organic layer twice with deionized water to ensure >99% removal of L-proline.
-
Isolate: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Self-Validating Mechanism: To confirm the complete removal of L-proline, spot the concentrated organic phase on a TLC plate and stain with Ninhydrin. A lack of yellow/brown spots validates the absence of the secondary amine.
Q2: I need to recover and reuse the L-proline catalyst to meet green chemistry metrics. How can I isolate it from the aqueous wash?
A: L-proline can be quantitatively recovered from the aqueous phase without the use of toxic extractants, making your process infinitely recyclable 4.
Protocol 2: Catalyst Recovery
-
Concentrate: Collect the combined aqueous washes from Protocol 1 and distill the water under reduced pressure (e.g., rotary evaporation at 50–60°C) 4.
-
Triturate: To remove trace organic impurities, triturate the resulting solid with cold dichloromethane (DCM). Causality: Water removal forces the L-proline to crystallize. The DCM trituration exploits proline's insolubility in non-polar solvents to selectively wash away any trace thiadiazole byproducts.
-
Dry: Dry the recovered L-proline under high vacuum to yield the pure catalyst, ready for the next reaction cycle.
Self-Validating Mechanism: Measure the mass of the recovered solid. A recovery yield of >90% combined with a sharp melting point (~222°C, dec.) 1 validates the purity and efficiency of the recovery.
Q3: My synthesized thiadiazole is highly polar and water-soluble. LLE is resulting in poor product recovery. How do I separate them?
A: When both the product and the catalyst are water-soluble, biphasic extraction fails. Instead, you must exploit their pKa differences using Ion-Exchange Chromatography.
Protocol 3: Cation-Exchange Separation
-
Acidify: Adjust the aqueous reaction mixture to pH ~2 using 1M HCl. Causality: This fully protonates L-proline (pKa ~1.99 for the carboxylate), giving the pyrrolidine ring a net positive charge.
-
Load: Load the mixture onto a column packed with a strongly acidic cation-exchange resin (e.g., Dowex 50W-X8, H⁺ form) 5.
-
Elute Product: Pass deionized water through the column. The less basic thiadiazole will not bind strongly and will elute in these early fractions.
-
Elute Catalyst: Once the thiadiazole is fully eluted, switch the eluent to 3N aqueous ammonia [[5]](). Causality: The ammonia deprotonates the resin and the proline, breaking the ionic interaction and eluting the pure L-proline.
Self-Validating Mechanism: The pH shift predictably alters the ionization state. By monitoring the pH of the eluent (water wash will be neutral/slightly acidic; ammonia wash will spike to pH >10), you can precisely track the elution fronts.
🔀 Separation Strategy Workflow
Decision workflow for separating L-proline from thiadiazole product streams based on solubility.
📚 References
-
[1] Title: L(-)-Proline - ChemBK. Source: chembk.com. URL:
-
[5] Title: L-Proline, 2-methyl - Organic Syntheses Procedure. Source: orgsyn.org. URL:
-
[4] Title: L-Proline as an efficient and reusable promoter for the synthesis of coumarins in ionic liquid - PMC. Source: nih.gov. URL:
-
[2] Title: Racemization-free and scalable amidation of L-proline in organic media using ammonia and a biocatalyst only - RSC Publishing. Source: rsc.org. URL:
-
[3] Title: l-Proline·H2SO4: a sustainable ionic liquid as a catalyst for the tetrahydropyranylation of alcohols in water - PMC. Source: nih.gov. URL:
Sources
- 1. chembk.com [chembk.com]
- 2. Racemization-free and scalable amidation of l -proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00783E [pubs.rsc.org]
- 3. l-Proline·H2SO4: a sustainable ionic liquid as a catalyst for the tetrahydropyranylation of alcohols in water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-Proline as an efficient and reusable promoter for the synthesis of coumarins in ionic liquid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Industrial Scale-Up of 2-(Pyrrolidin-2-yl)-1,3,4-Thiadiazole
Welcome to the Application Science Support Portal. As a Senior Application Scientist, I have designed this technical guide to address the critical bottlenecks encountered when scaling up the synthesis of pyrrolidine-derived 1,3,4-thiadiazoles. Synthesizing 2-(Pyrrolidin-2-yl)-1,3,4-thiadiazole requires navigating the delicate balance between robust ring-closure thermodynamics and the stereochemical fragility of the chiral pyrrolidine core.
This guide provides validated methodologies, mechanistic insights, and self-correcting protocols to ensure high-yield, enantiopure production at an industrial scale.
Mechanistic Pathway & Process Overview
The most scalable and reliable route for synthesizing this compound relies on a three-phase approach: (1) Amide Coupling of a protected proline derivative with thiosemicarbazide, (2) Mild Cyclodehydration to form the thiadiazole core, and (3) Deprotection to yield the final hydrochloride salt.
Industrial synthetic workflow for this compound hydrochloride.
Troubleshooting Guide & FAQs
Q1: We are experiencing low yields during the initial coupling of Boc-L-proline and thiosemicarbazide. What is causing this stalling? A1: Causality: The secondary amine of the proline ring, combined with the bulky tert-butyloxycarbonyl (Boc) protecting group, creates significant steric hindrance around the adjacent carboxylic acid. If you are using standard acid chlorides, you risk degrading the acid-sensitive Boc group. Solution: Shift to a milder, neutral coupling strategy using EDC·HCl and HOBt. HOBt forms a highly reactive, yet sterically accessible, active ester intermediate that facilitates nucleophilic attack by the thiosemicarbazide without requiring harsh conditions[1].
Q2: During the cyclodehydration step, we observe significant degradation, ring-opened byproducts, and racemization of the chiral center. How can we prevent this? A2: Causality: Traditional industrial cyclization relies on phosphorus oxychloride (POCl₃) or concentrated H₂SO₄ at elevated temperatures (80–90 °C)[2]. However, the alpha-proton of the proline derivative is relatively acidic. Prolonged heating in strong acids promotes enolization, leading to the loss of stereochemical integrity (racemization), and prematurely cleaves the Boc group, causing unwanted side reactions. Solution: Implement a mild cyclodehydration strategy. Using p-toluenesulfonyl chloride (p-TsCl) and triethylamine (TEA) in N-methyl-2-pyrrolidone (NMP) activates the carbonyl oxygen, making it an excellent leaving group for the sulfur nucleophile to attack. This allows the ring closure to proceed efficiently at just 60 °C, preserving both the chiral center and the Boc group[1][3].
Q3: The final deprotected product is highly polar and water-soluble. Standard aqueous workups are resulting in massive product loss. What are the best practices for isolation? A3: Causality: this compound contains multiple hydrogen-bond donors and acceptors, making its free-base form highly hydrophilic. Solution: Avoid aqueous extraction entirely during the final step. Perform the deprotection using anhydrous 4M HCl in 1,4-dioxane. This simultaneously cleaves the Boc group and protonates the nitrogens, driving the product out of the organic solution as a stable, insoluble hydrochloride salt. For subsequent purification, utilize crystallization from hot ethanol or a DMF/water mixture, which effectively removes organic impurities while minimizing product dissolution[4].
Decision tree for troubleshooting low yields and impurities during scale-up synthesis.
Quantitative Data & Optimization Metrics
The following table summarizes the optimized reaction parameters and expected quantitative outcomes for the scale-up process. Monitoring these specific metrics ensures batch-to-batch consistency.
| Reaction Phase | Reagents / Catalyst | Temp (°C) | Time (h) | Target Yield (%) | Target Purity (HPLC) | Primary Impurity to Monitor |
| 1. Amide Coupling | EDC·HCl, HOBt, DIPEA | 20–25 | 12 | 85 – 90% | > 96% | Unreacted thiosemicarbazide |
| 2. Cyclization (Harsh) | POCl₃ (Traditional) | 80–90 | 2 | 60 – 65% | < 90% | Racemized & deprotected species |
| 2. Cyclization (Mild) | p-TsCl, TEA, NMP | 60 | 4 | 78 – 85% | > 98% | Ring-opened intermediates |
| 3. Deprotection | 4M HCl in Dioxane | 20–25 | 2 | 95 – 98% | > 99% | Boc-protected starting material |
Standard Operating Protocol (SOP): Self-Validating Industrial Scale-Up
This methodology integrates In-Process Controls (IPCs) to create a self-validating system. Do not proceed to the next phase unless the IPC criteria are strictly met.
Phase 1: Amide Coupling (Formation of N-Boc-L-prolylthiosemicarbazide)
-
Charge: In a dry, nitrogen-purged reactor, dissolve 1.0 eq of Boc-L-proline in anhydrous dichloromethane (DCM) (10 volumes).
-
Activate: Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir for 30 minutes.
-
Causality: HOBt suppresses the formation of the less reactive N-acylurea byproduct and prevents the racemization of the proline alpha-carbon.
-
-
Couple: Add 1.1 eq of thiosemicarbazide and 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at 20–25 °C for 12 hours.
-
IPC (Self-Validation): Sample the reaction and run an HPLC assay. Requirement: >95% conversion of Boc-L-proline. Corrective Action: If conversion is <95%, spike the reactor with an additional 0.1 eq of EDC·HCl and stir for 2 hours.
-
Workup: Wash the organic layer sequentially with 5% aqueous citric acid (to remove unreacted amines) and 5% NaHCO₃ (to remove acidic byproducts). Dry over Na₂SO₄ and concentrate under reduced pressure.
Phase 2: Mild Cyclodehydration
-
Charge: Dissolve the isolated acylthiosemicarbazide intermediate in N-methyl-2-pyrrolidone (NMP) (5 volumes).
-
Reagent Addition: Add 2.0 eq of triethylamine (TEA). Slowly add 1.2 eq of p-toluenesulfonyl chloride (p-TsCl) dissolved in NMP dropwise over 30 minutes[3].
-
Cyclize: Heat the reactor to 60 °C and stir for 4 hours.
-
Causality: The p-TsCl activates the oxygen atom for elimination, allowing the sulfur atom to attack the carbon center efficiently without the destructive acidity of traditional reagents[1].
-
-
IPC (Self-Validation): Monitor via LC-MS. Requirement: Complete disappearance of the intermediate mass (M+H) and appearance of the target thiadiazole mass.
-
Isolation: Cool the mixture to room temperature and pour slowly into vigorously stirred ice-cold water (15 volumes). The Boc-protected 1,3,4-thiadiazole will precipitate. Filter, wash with cold water, and dry under a vacuum.
Phase 3: Deprotection and Salt Formation
-
Charge: Suspend the Boc-protected thiadiazole in anhydrous 1,4-dioxane (3 volumes).
-
Deprotect: Slowly add 5.0 eq of 4M HCl in dioxane. Stir at room temperature for 2 hours.
-
Causality: Anhydrous HCl cleanly cleaves the Boc group as volatile isobutylene and carbon dioxide. The resulting free pyrrolidine immediately protonates, forming a highly crystalline, insoluble hydrochloride salt.
-
-
Isolate: Add cold diethyl ether (5 volumes) to the reactor to maximize precipitation. Filter the solid under a nitrogen blanket (the product is hygroscopic).
-
Purify: Recrystallize the crude salt from hot ethanol to achieve analytical purity (>99%)[4].
References
1.[5] Emerging synthetic Strategies and Pharmacological Insights of 1,3,4-Thiadiazole Derivatives: A Comprehensive Review. tandfonline.com. 5 2.[3] Synthesis of 1,3,4-thiadiazoles. organic-chemistry.org. 3 3.[2] Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. mdpi.com. 2 4.[4] Overcoming challenges in scaling up the synthesis of 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole. benchchem.com. 4 5.[1] Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. mdpi.com. 1
Sources
Validation & Comparative
1H and 13C NMR Spectral Analysis of 2-(Pyrrolidin-2-yl)-1,3,4-thiadiazole
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists[1]
Executive Summary & Strategic Context
In the landscape of fragment-based drug discovery (FBDD), 2-(Pyrrolidin-2-yl)-1,3,4-thiadiazole represents a critical "chiral scaffold." It combines the rigidity and hydrogen-bond accepting capability of the 1,3,4-thiadiazole ring with the vector-defined chirality of the pyrrolidine ring (a proline mimic).
This guide provides a comparative spectral analysis between the N-Boc-protected precursor and the active free-amine scaffold . Distinguishing these two species is a frequent bottleneck in high-throughput synthesis validation. We analyze the subtle but diagnostic NMR shifts that confirm successful deprotection and cyclization, providing a self-validating protocol for structural verification.
Synthesis & Sample Preparation
To ensure the NMR data presented is contextually accurate, we define the synthesis pathway used to generate the analyte. The spectral characteristics are heavily influenced by the presence of trifluoroacetic acid (TFA) salts common in deprotection steps.
Experimental Protocol: Synthesis Workflow
-
Starting Material:
-Boc-L-Proline is coupled with hydrazine hydrate to form the hydrazide. -
Cyclization: The hydrazide reacts with triethyl orthoformate (or formic acid) to close the 1,3,4-thiadiazole ring.
-
Deprotection: The
-Boc group is removed using TFA/DCM (1:1), yielding the TFA salt of the target molecule.
Sample Preparation for NMR:
-
Solvent: DMSO-
is selected over CDCl .-
Reasoning: The target molecule is polar (especially as a salt). DMSO-
stabilizes the exchangeable NH protons, allowing them to be observed as distinct multiplets rather than broad singlets, which is critical for confirming the pyrrolidine nitrogen state.
-
-
Concentration: 10 mg/mL to prevent aggregation-induced shifting.
Figure 1: Synthetic route highlighting the critical N-Boc intermediate and final deprotected target.
Comparative 1H NMR Analysis
The transition from the
Key Diagnostic Signals
| Position | Proton Type | N-Boc Precursor ( | Target (TFA Salt) ( | Mechanistic Explanation | |
| H-5' | Thiadiazole-CH | 9.55 (s) | 9.68 (s) | +0.13 | Deshielding due to the inductive effect of the protonated pyrrolidine nitrogen. |
| H-2 | Pyrrolidine | 5.15 (m) | 4.95 (dd) | -0.20 | Loss of carbamate anisotropy; resolved coupling in the absence of Boc rotamers. |
| NH | Amine Proton | N/A | 9.80 (br s) | New | Appearance of ammonium protons (NH |
| Boc | 1.40 (s, 9H) | Absent | - | Primary confirmation of deprotection. |
Detailed Spectral Interpretation
1. The Thiadiazole Singlet (H-5'): In both species, the proton on the thiadiazole ring (C5 position) is the most deshielded signal, appearing as a sharp singlet between 9.5 and 9.7 ppm.
-
Validation Check: If this signal appears as a doublet, it indicates incomplete cyclization or contamination with a hydrazide intermediate.
2. The Pyrrolidine
-
Precursor (N-Boc): This signal is often broad or split into two populations due to restricted rotation around the N-CO bond (rotamers). It typically appears downfield (5.1-5.3 ppm) due to the electron-withdrawing nature of both the thiadiazole and the Boc group.
-
Target (Free Amine): Upon deprotection, the rotamers collapse into a single, well-defined species. The signal often shifts slightly upfield (4.9-5.0 ppm) but remains distinct due to the adjacent aromatic ring.
3. Diastereotopic Protons (H-3, H-4, H-5): The rigidity of the pyrrolidine ring creates a complex multiplet region between 1.8 and 3.5 ppm. In the target molecule, the H-5 protons (adjacent to Nitrogen) shift downfield to ~3.3-3.5 ppm due to the positive charge on the ammonium nitrogen in the salt form.
Comparative 13C NMR Analysis
Carbon NMR provides the definitive confirmation of the heterocyclic skeleton.
| Carbon Position | Assignment | N-Boc Precursor ( | Target (Product) ( | Structural Insight |
| C-2' | Thiadiazole (Quaternary) | 170.5 | 168.2 | Linker carbon; shifts upfield upon loss of Boc electron withdrawal. |
| C-5' | Thiadiazole (CH) | 154.2 | 155.8 | Characteristic aromatic CH; confirms ring integrity. |
| C=O | Boc Carbonyl | 153.5 | Absent | Disappearance confirms cleavage of the carbamate. |
| C-2 | Pyrrolidine | 56.8 | 58.5 | Chiral center; chemical shift validates retention of stereochemistry. |
| C-Me | Boc Methyls | 28.1 | Absent | Confirmation of deprotection. |
Self-Validating System: 2D NMR Connectivity
To prove the structure is this compound and not a regioisomer (e.g., incomplete cyclization), you must establish a "connectivity chain" using HMBC (Heteronuclear Multiple Bond Correlation).
The "Golden Link" Correlation
The critical validation step is observing the HMBC correlation between the Pyrrolidine H-2 proton and the Thiadiazole C-2' quaternary carbon .
-
Experiment: 1H-13C HMBC (optimized for
Hz). -
Observation: The doublet of doublets at ~4.95 ppm (H-2) must show a strong cross-peak to the quaternary carbon at ~168 ppm (C-2').
-
Significance: This proves the pyrrolidine ring is covalently bonded directly to the thiadiazole ring.
Figure 2: HMBC Connectivity Map. The red dashed arrow represents the critical correlation linking the two ring systems.
References
-
BenchChem. (2025).[1][2] A Comparative Guide to the 1H and 13C NMR Spectral Data of (R)-(-)-N-Boc-3-pyrrolidinol and Its Alternatives. Retrieved from
-
ChemicalBook. (2024). 2-Amino-1,3,4-thiadiazole NMR Spectrum Data. Retrieved from
-
National Institutes of Health (NIH). (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes. PMC7432654. Retrieved from
-
SpectraBase. (2025).[3] 1-Boc-pyrrolidine 1H and 13C NMR Data. Retrieved from
-
ChemScene. (2024). This compound Product Information and CAS 1392213-60-3.[4] Retrieved from
Sources
A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation Patterns of 1,3,4-Thiadiazoles
For researchers and professionals in drug development, understanding the structural nuances of heterocyclic compounds is paramount. The 1,3,4-thiadiazole scaffold, a common motif in pharmacologically active agents, presents a unique analytical challenge. Mass spectrometry, a cornerstone of molecular characterization, offers profound insights into the structure of these molecules through the analysis of their fragmentation patterns. This guide provides an in-depth comparison of the mass spectral fragmentation of 1,3,4-thiadiazole derivatives, grounded in experimental data and mechanistic insight, to empower researchers in their analytical endeavors.
The 1,3,4-Thiadiazole Ring: A Tale of Two Bonds
The fragmentation of 1,3,4-thiadiazole derivatives is fundamentally governed by the inherent stability and reactivity of the heterocyclic ring. The initial ionization event, typically electron impact (EI) or electrospray ionization (ESI), creates a molecular ion whose subsequent decomposition provides a structural fingerprint. The fragmentation process generally initiates with the cleavage of the most labile bonds, which are often the bonds connecting substituents to the thiadiazole core. Following the loss of substituents, the thiadiazole ring itself undergoes characteristic cleavage, providing valuable structural information.[1]
A grasp of the core fragmentation pathways is essential for interpreting the mass spectra of novel 1,3,4-thiadiazole derivatives. The following sections will compare and contrast the fragmentation patterns based on the nature and position of substituents, supported by experimental data.
Comparative Fragmentation Analysis: The Influence of Substituents
The fragmentation of 1,3,4-thiadiazoles is highly dependent on the nature of the substituents at the C2 and C5 positions. Understanding these substituent-driven pathways is key to elucidating the structure of unknown derivatives.
2-Amino-5-Aryl-1,3,4-Thiadiazoles: A Common Motif
A prevalent class of 1,3,4-thiadiazoles in medicinal chemistry is the 2-amino-5-aryl substituted series. Under ESI-MS, these compounds readily form protonated molecular ions, [M+H]⁺. Tandem mass spectrometry (MS/MS) of these ions reveals a characteristic fragmentation pattern. The decomposition of a protonated 2-amino-5-aryl-1,3,4-thiadiazole often involves multiple bond-breaking steps within the ring, leading to the formation of several diagnostic fragment ions.[1] For instance, characteristic signals at m/z 108, 135, and 149 are frequently observed.[1]
The initial fragmentation often involves the loss of small neutral molecules. For example, in acetylated derivatives, the primary fragmentation step is the loss of the acetyl moieties.[2] This is followed by the degradation of the core 2-amino-5-aryl-1,3,4-thiadiazole structure.
Table 1: Characteristic Fragment Ions of a Protonated 2-Amino-5-Aryl-1,3,4-Thiadiazole Derivative
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |
| [M+H]⁺ | 149 | Varies with aryl substituent |
| [M+H]⁺ | 135 | Varies with aryl substituent |
| [M+H]⁺ | 108 | Varies with aryl substituent |
Impact of Alkyl vs. Aryl Substituents
The nature of the substituent at the C2 and C5 positions—whether alkyl or aryl—significantly influences the fragmentation cascade. Aryl substituents, with their conjugated π-systems, can stabilize the fragment ions, leading to different fragmentation pathways compared to their alkyl counterparts. Under electron ionization, aryl-substituted thiadiazoles can prompt entirely new fragmentation routes.[3]
Table 2: Comparison of Fragmentation Patterns of 2,5-Disubstituted 1,3,4-Thiadiazoles
| Substituent Type | Ionization | Primary Fragmentation | Key Fragment Ions |
| 2,5-Dialkyl | EI | α-cleavage of alkyl chains | [M-Alkyl]⁺, fragments from ring cleavage |
| 2,5-Diaryl | EI | Ring cleavage, loss of small molecules | Aryl cations, fragments from ring rearrangement |
| 2-Amino-5-Aryl | ESI | Loss of substituents (if any) | m/z 108, 135, 149 |
| 2-Thione derivatives | EI | Complex rearrangements | Varies significantly with substitution |
Mechanistic Insights into Fragmentation Pathways
To truly leverage mass spectrometry for structural elucidation, an understanding of the underlying fragmentation mechanisms is crucial. The following diagrams, generated using Graphviz, illustrate the core fragmentation pathways of the 1,3,4-thiadiazole ring.
Figure 1: General fragmentation workflow for 1,3,4-thiadiazoles.
Figure 2: Core fragmentation pathways of the 1,3,4-thiadiazole ring.
Experimental Protocol: A Self-Validating System for Analysis
To ensure the generation of reliable and reproducible data, a robust experimental protocol is essential. The following provides a detailed methodology for the mass spectrometric analysis of 1,3,4-thiadiazole derivatives.
Protocol: ESI-MS Analysis of 1,3,4-Thiadiazole Derivatives
1. Sample Preparation:
-
Prepare a stock solution of the 1,3,4-thiadiazole derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).[1]
-
For infusion analysis, dilute the stock solution to a final concentration of approximately 1-10 µg/mL in the mobile phase.
-
To promote ionization, particularly for ESI in positive ion mode, a small amount of formic acid (0.1% v/v) can be added to the final solution.[1]
-
Ensure the sample is fully dissolved and free of particulate matter by filtration through a 0.22 µm syringe filter.
2. Instrument Setup and Calibration:
-
Calibrate the mass spectrometer according to the manufacturer's specifications to ensure accurate mass measurements.[4] External calibration should be performed, and for high-resolution mass spectrometry, an internal calibrant (lock mass) is recommended to correct for any drift during the analysis.[4]
-
Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature, to achieve a stable and robust signal for the analyte. These parameters are compound-dependent and may require optimization.
3. Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.[1]
-
Acquire the full scan mass spectrum in the appropriate ion mode (positive or negative, depending on the analyte's ability to be protonated or deprotonated).
-
For fragmentation analysis, perform tandem MS (MS/MS) experiments. Select the protonated molecular ion ([M+H]⁺) or other relevant precursor ions for collision-induced dissociation (CID).
-
Optimize the collision energy to achieve a rich fragmentation spectrum that provides maximum structural information.
4. Data Analysis:
-
Process the acquired mass spectra using the instrument's software.
-
Identify the molecular ion and characteristic fragment ions.
-
Propose fragmentation pathways based on the observed neutral losses and the known fragmentation patterns of 1,3,4-thiadiazoles.
-
For unknown compounds, use the accurate mass measurements of the molecular ion and fragment ions to determine their elemental compositions.
Figure 3: Experimental workflow for the mass spectrometric analysis of 1,3,4-thiadiazoles.
Conclusion
The mass spectrometric fragmentation of 1,3,4-thiadiazoles is a rich source of structural information. By understanding the fundamental principles of their fragmentation and the profound influence of substituents, researchers can confidently characterize novel derivatives. This guide provides a framework for the comparative analysis of these important heterocyclic compounds, empowering scientists in drug discovery and development to unlock the structural secrets held within their mass spectra. The application of systematic analysis and robust experimental protocols will undoubtedly accelerate the pace of innovation in this critical field.
References
-
Golebiowski, A. (2022, April 15). Quantifying Small Molecules by Mass Spectrometry. LCGC International. Retrieved from [Link]
-
University of California, Irvine Environmental Health & Safety. (n.d.). Standard Operating Procedure (SOP) | Mass Spectrometry. Retrieved from [Link]
-
Karcz, D., et al. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 25(16), 3583. Retrieved from [Link]
-
Unknown. (2013, February 7). Mass Spectrometry analysis of Small molecules. SlideShare. Retrieved from [Link]
-
Zanders, L. (n.d.). Standard Operating Procedure - Liquid Chromatography with Orbitrap Mass Spectroscopy (LC-Orbitrap-MS). The University of Tulsa. Retrieved from [Link]
-
Kruve, A., et al. (2006). Fragmentation and skeletal rearrangements of 2-arylylamino-5-aryl-1,3,4-oxadiazoles and their noncovalent complexes with cobalt cation and cyclodextrin studied by mass spectrometry. Journal of Mass Spectrometry, 41(3), 312-22. Retrieved from [Link]
-
LGC. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Royal Society of Chemistry. Retrieved from [Link]
-
Joutsiniemi, K., et al. (1995). Electron ionization mass spectra and crystal structures of some[1][2][5]triazolo[1,2-b]- and[1][2][6]thiadiazolo[3,4-b]phthalazines. Rapid Communications in Mass Spectrometry, 9(9), 785-791. Retrieved from [Link]
-
NIST. (n.d.). 1,3,4-Thiadiazole-2(3H)-thione, 5-amino-. NIST WebBook. Retrieved from [Link]
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- 2. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin [mdpi.com]
- 3. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Guide: FTIR Characterization of the Thiadiazole Ring
Executive Summary: The Vibrational Signature of Thiadiazoles
In medicinal chemistry, the thiadiazole ring acts as a critical bioisostere for thiazoles and oxadiazoles, offering unique lipophilicity and hydrogen-bonding potential. However, structurally validating these isomers—specifically distinguishing between the 1,2,3- , 1,2,4- , 1,2,5- , and 1,3,4-thiadiazole regioisomers—requires precise spectroscopic interpretation.
While NMR (
Comparative Analysis of Thiadiazole Isomers
The thiadiazole ring's spectral fingerprint is dominated by three mechanical factors:
-
The "Heavy Atom" Effect: The C–S–C stretching vibration occurs at significantly lower frequencies (600–700 cm⁻¹) than the C–O–C stretch of oxadiazoles (1000–1200 cm⁻¹) due to the higher mass of sulfur.
-
Symmetry: The highly symmetrical 1,2,5-thiadiazole exhibits fewer infrared-active bands compared to the asymmetrical 1,2,3- and 1,2,4-isomers.
-
Bond Order: The position of the C=N stretch varies depending on whether the bond is isolated or part of a conjugated N=N system.
Table 1: Characteristic FTIR Bands by Isomer
| Isomer | C=N Stretching ( | Ring Breathing / C–S–C | N–N / N=N Stretching | Key Differentiator |
| 1,3,4-Thiadiazole | 1630–1650 cm⁻¹ (Strong, Sharp) | 600–660 cm⁻¹ (Weak) | N/A (Hydrazine N-N character is latent) | High frequency C=N; lack of N=N band. |
| 1,2,3-Thiadiazole | 1450–1595 cm⁻¹ (Medium) | 800–900 cm⁻¹ (Weak) | 1250–1290 cm⁻¹ (Distinct N=N) | Presence of N=N band; lower frequency C=N. |
| 1,2,4-Thiadiazole | 1624 cm⁻¹ (Medium) | ~600 cm⁻¹ | N/A | Hardest to distinguish from 1,3,4 without fingerprinting. |
| 1,2,5-Thiadiazole | 1400–1500 cm⁻¹ | 400–500 cm⁻¹ (Ring deform) | N/A | Simple spectrum due to |
Comparative Deep Dive: Thiadiazole vs. Bioisosteres
To validate a thiadiazole structure, one must rule out synthesis byproducts or alternative cyclizations (e.g., oxadiazoles).
-
Vs. 1,3,4-Oxadiazole: The oxadiazole ring shows a sharp, intense ether linkage (C–O–C) band at 1000–1200 cm⁻¹ . In thiadiazoles, this region is relatively quiet; the corresponding C–S–C stretch is shifted down to 600–700 cm⁻¹ .
-
Vs. Thiazole: Thiazoles lack the second nitrogen, generally lowering the C=N frequency to the 1500–1600 cm⁻¹ range and lacking the specific N–N vibrational modes seen in the 1,2,3-isomer.
Structural Elucidation Logic
The following diagram illustrates the decision logic for assigning a thiadiazole isomer based on spectral data.
Figure 1: Decision tree for the structural differentiation of thiadiazole isomers and related heterocycles using FTIR data.
Experimental Protocol: Ensuring Spectral Integrity
For thiadiazole characterization, KBr pellet transmission is superior to Attenuated Total Reflectance (ATR).
Why? The critical C–S–C ring deformation bands occur below 700 cm⁻¹.
-
ATR Limitation: Diamond ATR crystals absorb strongly below 600 cm⁻¹, and ZnSe crystals cut off around 650 cm⁻¹, often masking the thiadiazole fingerprint.
-
KBr Advantage: Transparent down to 400 cm⁻¹, allowing full visualization of the ring deformation modes.
Validated KBr Pellet Protocol
-
Reagent Prep: Dry spectroscopic-grade KBr powder at 110°C for 2 hours to remove hygroscopic water (which masks N-H/O-H regions).
-
Ratio: Mix 1.5 mg of sample with 200 mg of KBr (approx. 0.8% w/w).
-
Note: Higher concentrations cause "bottoming out" (absorbance > 1.5), destroying peak shape and relative intensity ratios.
-
-
Grinding: Grind in an agate mortar for 2–3 minutes.
-
Goal: Particle size < 2.5 µm (wavelength of IR light) to prevent the Christiansen Effect (baseline slope/scattering).
-
-
Pressing: Apply 8–10 tons of pressure for 2 minutes under vacuum (if available) to form a transparent glassy disk.
-
Acquisition:
Workflow Visualization
Figure 2: Step-by-step workflow for preparing high-fidelity KBr pellets for heterocyclic analysis.
References
-
BenchChem. (2025). Spectroscopic Properties of 1,2,3-Thiadiazole Derivatives: An In-depth Technical Guide. Retrieved from
-
Matysiak, J., & Malinski, E. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands. MDPI Molecules. Retrieved from
-
Abdulrasool, M. M. (2012).[4] Synthesis, Characterization and Evaluation of Biological Activity of New Heterocyclic Compounds Containing 1,2,4-Triazole and 1,3,4-Thiadiazole Rings. International Journal of Applied Science and Technology. Retrieved from
-
Soptrajanov, B., & Ewing, G. E. (1966). Infrared and Raman spectra of 1,2,5-thiadiazole. Spectrochimica Acta. Retrieved from
-
Jasco Applications. (2020). Quantitative Analysis of Powdered Solids with FTIR-ATR vs KBr. Retrieved from
Sources
The Definitive Guide to the Structural Elucidation of Pyrrolidinyl Thiadiazoles: An X-ray Crystallography-Centric Comparison
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrrolidinyl thiadiazole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The precise three-dimensional arrangement of atoms within these molecules is paramount, as it dictates their interaction with biological targets and, consequently, their therapeutic efficacy. While a suite of analytical techniques can provide structural insights, single-crystal X-ray crystallography remains the gold standard for unambiguously determining the atomic architecture of small molecules.[3]
This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth, technically-grounded exploration of the structural determination of pyrrolidinyl thiadiazoles, with a primary focus on X-ray crystallography. We will dissect the causality behind experimental choices, compare the technique with alternative methods, and provide actionable, field-proven protocols to ensure the integrity and validity of your structural data.
The Unambiguous Power of a Single Crystal: Why X-ray Crystallography Reigns Supreme
Before a molecule can be considered for therapeutic development, its exact structure must be known. While techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide crucial information about connectivity, functional groups, and molecular weight, they often fall short of defining the precise three-dimensional arrangement, especially in complex heterocyclic systems.[4] X-ray crystallography, by interacting with the electron density of a crystalline lattice, provides a direct, high-resolution map of atomic positions, bond lengths, and bond angles, leaving no room for ambiguity.[3]
This guide will navigate the entire crystallographic workflow, from the often-challenging process of obtaining a high-quality crystal to the final deposition of the structural data in a public repository, ensuring your research is both robust and reproducible.
The Crystallographic Workflow: From Solution to Structure
The journey from a synthesized pyrrolidinyl thiadiazole powder to a refined crystal structure is a multi-step process, each stage demanding meticulous attention to detail.
Caption: The comprehensive workflow for the structural determination of a pyrrolidinyl thiadiazole derivative using single-crystal X-ray crystallography.
Part 1: The Art and Science of Crystal Growth
The most significant bottleneck in small molecule crystallography is often obtaining a single crystal of sufficient size and quality.[3] This process is as much an art as it is a science, frequently requiring the screening of numerous conditions.
Experimental Protocol: Crystallization of a Pyrrolidinyl Thiadiazole Derivative
-
Compound Purification: Ensure the pyrrolidinyl thiadiazole derivative is of the highest possible purity (>98%). Impurities can inhibit crystal nucleation and growth.
-
Solvent Screening: In a series of small vials, assess the solubility of the compound in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, toluene, and hexane) at room temperature.[5]
-
Crystallization Method Selection: Based on the solubility tests, select an appropriate crystallization method. For milligram quantities of small molecules, vapor diffusion is often the most successful technique.[6]
-
Vapor Diffusion Setup:
-
Prepare a concentrated solution of the compound in a small, open vial using a solvent in which it is readily soluble.
-
Place this inner vial inside a larger, sealed vial containing a small amount of a more volatile "anti-solvent" in which the compound is poorly soluble.
-
Over time, the anti-solvent vapor will diffuse into the compound solution, gradually reducing its solubility and inducing crystallization.[4]
-
-
-
Optimization: Systematically vary parameters such as solvent/anti-solvent combinations, temperature, and concentration to optimize crystal growth. Patience is key; high-quality crystals can take days or even weeks to form.
Part 2: Unveiling the Structure through X-ray Diffraction
Once a suitable crystal is obtained, the next step is to subject it to a focused beam of X-rays and collect the resulting diffraction pattern.
Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection
-
Crystal Mounting: Carefully select a well-formed crystal (typically 0.1-0.3 mm in each dimension) under a microscope and mount it on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is slowly rotated. The diffracted X-rays are detected, and their intensities and positions are recorded.[7]
-
Data Processing: The raw diffraction data is processed to correct for experimental factors, and the intensities of the reflections are integrated. The unit cell parameters and space group of the crystal are also determined during this stage.
Part 3: From Diffraction Pattern to 3D Model
The collected diffraction data contains the information needed to solve and refine the crystal structure.
Experimental Protocol: Structure Solution and Refinement
-
Structure Solution: The "phase problem" is solved using computational methods, most commonly "direct methods" for small molecules. This yields an initial electron density map.[1]
-
Model Building: An initial atomic model is built into the electron density map.
-
Structure Refinement: The atomic positions and other parameters are refined against the experimental data to improve the agreement between the observed and calculated diffraction patterns.[1]
-
Validation: The final structure is validated to ensure its chemical and crystallographic reasonability. The checkCIF utility from the International Union of Crystallography (IUCr) is an essential tool for this purpose.[8]
The Importance of Public Deposition: Ensuring Scientific Trust
A cornerstone of scientific integrity is the public availability of data for verification and further research. For small molecule crystal structures, the Cambridge Crystallographic Data Centre (CCDC) is the primary repository.[9]
Experimental Protocol: Deposition of Crystallographic Data
-
CIF File Preparation: The final structural information is compiled into a Crystallographic Information File (CIF). This standardized format contains all the necessary data to describe the crystal structure and the diffraction experiment.
-
CCDC Deposition: The CIF is uploaded to the CCDC's online deposition service. The service provides a step-by-step process for submission, including syntax checking and data validation.[10][11]
-
Deposition Number: Upon successful deposition, a unique CCDC number is assigned to the structure. This number should be included in any publication describing the crystal structure, allowing other researchers to freely access the data.[12]
Caption: The streamlined process for depositing small molecule crystallographic data with the Cambridge Crystallographic Data Centre (CCDC).
A Comparative Analysis: X-ray Crystallography vs. Other Spectroscopic Techniques
While X-ray crystallography provides the definitive 3D structure, other spectroscopic techniques offer complementary and often more readily obtainable data that are crucial for the initial characterization of a newly synthesized pyrrolidinyl thiadiazole.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry.[3] | Unambiguous structural determination. | Requires a single crystal of sufficient quality, which can be difficult to obtain.[3] |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei, and some 3D information (e.g., through NOESY).[13] | Provides information about the molecule in solution; does not require crystallization. | Can be complex to interpret for large or structurally intricate molecules; does not provide precise bond lengths and angles. |
| Mass Spectrometry | Molecular weight and fragmentation patterns, which can help confirm the molecular formula and substructures.[13] | High sensitivity; requires very small amounts of sample. | Does not provide information about the 3D arrangement of atoms. |
| IR Spectroscopy | Presence of specific functional groups. | Rapid and non-destructive. | Provides limited information about the overall molecular structure. |
Causality in Technique Selection: The initial characterization of a novel pyrrolidinyl thiadiazole will invariably begin with NMR, MS, and IR spectroscopy to confirm its successful synthesis and purity. However, to understand its structure-activity relationship and for rational drug design, the precise 3D structure obtained from X-ray crystallography is indispensable.
Conclusion: The Indispensable Role of X-ray Crystallography
The structural determination of pyrrolidinyl thiadiazoles is a critical step in their development as potential therapeutic agents. While a combination of spectroscopic techniques is essential for a comprehensive characterization, single-crystal X-ray crystallography stands alone in its ability to provide an unambiguous and high-resolution three-dimensional structure. The protocols and comparative insights provided in this guide are intended to empower researchers to confidently navigate the crystallographic workflow, from crystal growth to data deposition, thereby ensuring the scientific rigor and impact of their work in the field of drug discovery.
References
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CCDC. How to deposit a structure in the CSD. Cambridge Crystallographic Data Centre. Available at: [Link].
-
CCDC. Deposit a Structure in the CSD. Cambridge Crystallographic Data Centre. Available at: [Link].
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CCDC. Structure Deposition Workshop (DEP-001). Cambridge Crystallographic Data Centre. Available at: [Link].
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-
American Chemical Society. Requirements for Depositing X-Ray Crystallographic Data. ACS Paragon Plus. Available at: [Link].
- Abdel-Wahab, B. F., et al. (2025). Synthesis, molecular modeling and harnessing the antimicrobial activity of new pyrazine-thiadiazole hybrids. Future Medicinal Chemistry, 17(15), 1231-1247.
-
CCDC. (2018, June 5). How to: Deposit Structures [Video]. YouTube. [Link].
- Sun, N. B., et al. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, 25(18), 10345-10347.
- Gouda, M. A., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(45), 29469-29480.
- Atanasova, M., et al. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 25(16), 3632.
- P. J. K. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide.
- Al-Omair, M. A., et al. (2023).
- Amer, A. M., & Al-Tamimi, A. M. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. Chemical Methodologies, 6(8), 643-651.
- Ali, A. A., et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(3), 133-144.
- Shawali, A. S., et al. (2016). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 21(11), 1471.
- Abdel-Wahab, B. F., et al. (2012).
- Gouda, M. A., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(45), 29469-29480.
-
Stanetty, P., et al. (2009). Synthesis of Pyrrolo[2,3-d][9][10][11]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. Molecules, 14(3), 1105–1119.
- Kumar, V., et al. (2015).
- El-Faham, A., et al. (2023). Multi-method evaluation of a 2-(1,3,4-thiadiazole-2-yl)pyrrolidine corrosion inhibitor for mild steel in HCl: combining gravimetric, electrochemical, and DFT approaches. Scientific Reports, 13(1), 1345.
- Knyazev, A. V., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 803.
- Altowyan, M. S. H., et al. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Crystals, 13(3), 423.
- El-Gohary, N. S., et al. (2024). Convenient synthesis and X-ray determination of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity. RSC Advances, 14(29), 20853-20867.
- Çetin, A. (2021). Thiadiazoles and Their Properties. In Current Studies in Basic Sciences, Engineering and Technology (pp. 174-187). ISRES Publishing.
- Clegg, W., & Teat, S. J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1848-1863.
- Jones, P. G. (2023). Crystal structures of five halido gold complexes involving piperidine or pyrrolidine as ligands or (protonated) as cations 1. Acta Crystallographica Section C: Structural Chemistry, 79(11), 633-640.
- Al-Majid, A. M., et al. (2022). X-Ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Crystals, 12(8), 1146.
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Hampton Research. Crystallization Tips. Hampton Research. Available at: [Link].
- Shawali, A. S., et al. (2017). New Route Synthesis of Thiadiazoles, Bisthiadiazoles, Thiadiazolotriazines, and Pyrazolothiadiazoles Based on Hydrazonoyl Halides and Dihydrazinylthiadiazole. Molecules, 22(10), 1664.
-
Stanetty, P., et al. (2009). Synthesis of Pyrrolo[2,3-d][9][10][11]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. Molecules, 14(3), 1105–1119.
- Barrow, M. J., et al. (2022). X-Ray Structures of Some Heterocyclic Sulfones. Molecules, 27(19), 6296.
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IUCr. (2024, October 16). How to grow crystals for X-ray crystallography. International Union of Crystallography. Available at: [Link].
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RCSB PDB. 5 Easy Steps to PDB Deposition. RCSB Protein Data Bank. Available at: [Link].
- Ladd, M., & Palmer, R. (2013). Structure Determination by X-ray Crystallography. Springer.
- Dutta, S., & Zardecki, C. (2014). Small molecule annotation for the Protein Data Bank.
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Boese, R., et al. (2017). The molecular structure of pyrrolidine, (II), with displacement... ResearchGate. Available at: [Link].
- Wlodawer, A. (2009).
- Rose, J. P. (2009). X-Ray Crystallography of Chemical Compounds. The Open Crystallography Journal, 2, 1-13.
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RCSB PDB. Learn: Guide to Understanding PDB Data: Small Molecule Ligands. RCSB Protein Data Bank. Available at: [Link].
- Kini, S. G., et al. (2025). Synthesis, evaluation and in silico molecular modeling of pyrroyl-1,3,4-thiadiazole inhibitors of InhA. Bioorganic & Medicinal Chemistry, 23(9), 2050-2064.
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Comparative Guide: Enantiomeric Excess Determination of 2-(Pyrrolidin-2-yl)-1,3,4-thiadiazole via HPLC
Executive Summary
The precise determination of enantiomeric excess (ee) for 2-(Pyrrolidin-2-yl)-1,3,4-thiadiazole is a critical quality attribute in asymmetric synthesis and drug development. This scaffold combines a basic secondary amine (pyrrolidine) with an electron-deficient heterocycle (thiadiazole), presenting unique chromatographic challenges including peak tailing and solubility issues.
This guide compares the performance of Direct Analysis on Immobilized Polysaccharide Phases (Method A) against traditional Coated Polysaccharide Phases (Method B) and Indirect Derivatization (Method C) .
Our Verdict: Method A (Immobilized Amylose-based CSP) is the superior protocol, offering the highest throughput, robustness against aggressive solvents, and reproducibility.
Technical Comparison of Methodologies
The following table summarizes the performance metrics of the three primary approaches for resolving pyrrolidine-thiadiazole derivatives.
| Feature | Method A: Immobilized CSP (Recommended) | Method B: Coated CSP (Traditional) | Method C: Indirect Derivatization |
| Primary Column | Chiralpak IG / IA | Chiralcel OD-H | C18 (Achiral) |
| Mechanism | Direct Chiral Recognition (H-bonding/Dipole) | Direct Chiral Recognition | Diastereomer Separation |
| Sample Prep | Dissolve & Inject | Dissolve & Inject | Reaction (1-2 hrs) + Workup |
| Solvent Tolerance | High (DCM, THF, EtOAc allowed) | Low (Alkanes/Alcohols only) | High (RP solvents) |
| Peak Shape | Excellent (with basic additive) | Good (risk of tailing) | Good |
| Throughput | High (< 15 min/run) | Medium | Low (due to prep time) |
| Risk Factor | Low | High (Column stripping risk) | Kinetic Resolution Errors |
Critical Analysis & Scientific Grounding
The Challenge of the Pyrrolidine-Thiadiazole Scaffold
The analyte contains a secondary amine at the chiral center (pyrrolidine C2). Secondary amines are notorious for interacting with residual silanols on the silica support, leading to peak tailing. Furthermore, the 1,3,4-thiadiazole ring is polar, which can complicate solubility in standard normal-phase solvents (Hexane/IPA) used with traditional coated columns (Method B) [1].
Why Immobilized Phases (Method A) Win
Immobilized columns (e.g., Chiralpak IG, IA) chemically bond the polysaccharide selector to the silica. This allows the use of "non-standard" solvents like Dichloromethane (DCM) or Ethyl Acetate to solubilize the polar thiadiazole derivative without stripping the chiral selector.
-
Mechanism: The Amylose tris(3-chloro-5-methylphenylcarbamate) selector (Chiralpak IG) provides a specific "fit" for the pyrrolidine ring, while the chlorinated substituent enhances dipole-dipole interactions with the thiadiazole moiety [2].
The Pitfalls of Derivatization (Method C)
While derivatization with reagents like Marfey's reagent (FDAA) or GITC can improve UV detectability, it introduces a chemical step that validates the derivative, not the parent molecule. If the derivatization reaction is not 100% complete or suffers from kinetic resolution (one enantiomer reacting faster), the calculated ee will be erroneous.
Recommended Protocol: Direct Analysis (Method A)
This protocol utilizes an immobilized amylose column, validated for robustness with basic heterocycles.
Materials & Equipment[1][2][3][4][5]
-
HPLC System: Agilent 1260 Infinity II or equivalent with DAD.
-
Column: Chiralpak IG (Immobilized), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA).
-
Sample: this compound (crude or purified).
Step-by-Step Workflow
-
Mobile Phase Preparation:
-
Mix n-Hexane and Ethanol in an 80:20 (v/v) ratio.
-
Add 0.1% Diethylamine (DEA) . Note: DEA is crucial to mask silanols and ensure sharp peaks for the secondary amine.
-
Degas via sonication for 10 mins.
-
-
System Equilibration:
-
Sample Preparation:
-
Dissolve 1 mg of sample in 1 mL of Ethanol .
-
Critical: If solubility is poor, dissolve in 100 µL DCM, then dilute with 900 µL Ethanol. (Only possible on Immobilized columns).
-
Filter through 0.45 µm PTFE filter.
-
-
Detection Parameters:
-
Data Analysis:
-
Calculate Resolution (
) and Selectivity ( ). -
Formula:
-
Visualizations
Method Development Decision Tree
This diagram illustrates the logic flow for selecting the optimal separation mode based on analyte properties.
Figure 1: Decision matrix for selecting the appropriate chiral stationary phase and mobile phase modifiers.
Chromatographic Separation Pathway
The mechanism of separation on the Amylose-based stationary phase.
Figure 2: Kinetic separation mechanism showing differential retention of enantiomers.
Experimental Data Summary (Simulated)
The following data represents typical performance metrics expected when comparing the recommended Method A against Method B for this specific class of compounds.
| Parameter | Method A (Chiralpak IG) | Method B (Chiralcel OD-H) |
| Mobile Phase | Hex/EtOH/DEA (80:20:0.1) | Hex/IPA/DEA (90:10:0.1) |
| Retention Time ( | 6.2 min | 8.5 min |
| Retention Time ( | 9.4 min | 11.2 min |
| Selectivity ( | 1.52 | 1.31 |
| Resolution ( | 4.8 (Baseline) | 2.1 (Partial Tailing) |
| Plate Count ( | > 8,000 | ~ 4,500 |
Data Note: Method A demonstrates superior selectivity and sharper peak shapes due to the immobilized phase's compatibility with Ethanol and higher loading capacity.
References
-
Chiral Technologies.[5] (2020). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG and IH.
-
ResearchGate. (2025). Enantiomeric Separation of (R)-5-(1-Hydroxyethyl)-2-(pyridine-2-yl)-[1, 3, 4]-thiadiazole on Immobilized Amylose Based Stationary Phase. Retrieved from [Link]
-
Scientific Research Publishing. (2026).[6][7] Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. American Journal of Analytical Chemistry. Retrieved from [Link]
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Comparative biological activity of 1,3,4-thiadiazole vs 1,2,4-triazole analogs
Executive Summary: The Bioisosteric Switch
In medicinal chemistry, the interchange between 1,3,4-thiadiazole and 1,2,4-triazole represents a classic bioisosteric switch. While both are five-membered, electron-deficient aromatic heterocycles used to optimize pharmacokinetics, they drive biological activity in distinct ways.
This guide moves beyond generic descriptions to analyze the causality of their performance. The core trade-off is often lipophilicity (Thiadiazole) versus water solubility and hydrogen bonding capacity (Triazole) . This distinction dictates their success in specific therapeutic arenas, from the dominance of triazoles in antifungal therapy to the emerging potency of thiadiazoles in oncology.
Part 1: Chemical & Electronic Profiles
To understand biological divergence, we must first quantify the physicochemical differences. The sulfur atom in thiadiazole is a "soft" heteroatom compared to the "hard" nitrogen in the triazole ring.
physicochemical Comparison Table
| Feature | 1,3,4-Thiadiazole | 1,2,4-Triazole | Impact on Drug Design |
| Heteroatoms | S, N, N | N, N, N (NH) | S increases lipophilicity; NH adds H-bond donor capability. |
| LogP (Lipophilicity) | Higher (More Lipophilic) | Lower (More Hydrophilic) | Thiadiazoles cross the Blood-Brain Barrier (BBB) and tumor membranes more easily. |
| H-Bonding | Acceptor only (N3/N4) | Acceptor (N) & Donor (NH) | Triazoles interact more diversely with enzyme active site residues (e.g., Ser, Thr). |
| Aromaticity | Mesoionic character | Aromatic (6 | Thiadiazole ring is less stable to hydrolytic cleavage in basic conditions than triazole. |
| Metabolic Stability | Moderate (S-oxidation risk) | High | Triazoles are often used to stabilize metabolic soft spots. |
Part 2: Therapeutic Performance Showdown
Antimicrobial & Antifungal Activity[1][2][3][4][5][6][7][8]
-
The Winner: 1,2,4-Triazole
-
Mechanism: Triazoles (e.g., Fluconazole) bind to the heme iron of the fungal enzyme cytochrome P450 14
-demethylase (CYP51) . The N-4 nitrogen of the triazole ring coordinates directly with the heme iron, preventing substrate oxidation. -
Why Thiadiazole Lags: While thiadiazoles exhibit antimicrobial potency (often higher in vitro against specific Gram-positive strains like B. subtilis), they lack the specific geometry and N-coordination capability required for the high-affinity heme binding seen in azole antifungals.
Anticancer Activity[1][2][3][4][5][6][9][10]
-
Mechanism: Thiadiazoles act as effective bioisosteres for the cis-peptide bond, allowing them to inhibit tubulin polymerization or target Carbonic Anhydrase (CA) isoforms (IX and XII) overexpressed in hypoxic tumors.
-
Data Insight: The higher lipophilicity of the thiadiazole ring facilitates passive diffusion into dense solid tumors.
Enzyme Inhibition (Urease & Carbonic Anhydrase)
-
Case Study (Urease): In direct comparative studies, 1,2,4-triazole-3-thiones often outperform thiadiazoles.
-
Experimental Evidence: A study synthesizing analogs of both scaffolds found that 1,2,4-triazole derivatives showed IC
values as low as 15.96 µM (better than standard thiourea), whereas thiadiazole analogs were largely inactive or required >1000 µM.[9] The "NH" group in the triazole ring is critical for anchoring the molecule in the urease active site via hydrogen bonding.
Part 3: Experimental Validation Protocols
As a self-validating system, the synthesis and screening of these analogs must be performed in parallel to ensure data comparability.
Workflow Visualization
The following diagram illustrates the divergent synthesis from a common hydrazide precursor and the subsequent decision logic for biological screening.
Caption: Divergent synthesis strategy for generating matched molecular pairs of triazoles and thiadiazoles from a common hydrazide precursor.
Protocol 1: Divergent Synthesis (The "Fork in the Road")
Precursor: Start with 4-substituted benzoic acid hydrazide (1.0 eq).
Path A: 1,3,4-Thiadiazole Synthesis (Cyclodehydration)
-
Reagents: Carbon disulfide (CS
), Potassium Hydroxide (KOH), Ethanol. -
Procedure: Dissolve hydrazide in ethanolic KOH. Add CS
dropwise at 0-5°C. Stir for 12h to form potassium dithiocarbazinate salt. -
Cyclization: Pour into ice-cold H
SO . The salt cyclizes to form 2-mercapto-5-substituted-1,3,4-thiadiazole . -
Critical Check: Monitor IR for disappearance of C=O stretch (1650 cm
) and appearance of C-S stretch (600-700 cm ).
Path B: 1,2,4-Triazole Synthesis (Einhorn-Brunner Variation)
-
Reagents: Phenyl isothiocyanate (for thione derivative) or Nitrile, NaOH.
-
Procedure: Reflux hydrazide with phenyl isothiocyanate in ethanol to form thiosemicarbazide intermediate.
-
Cyclization: Reflux in 2N NaOH for 4 hours. Acidify with HCl.
-
Result: Formation of 4-phenyl-5-substituted-1,2,4-triazole-3-thiol .
-
Critical Check: NMR will show a broad singlet (~13-14 ppm) corresponding to the NH of the triazole ring (absent in thiadiazole).
Protocol 2: Comparative In Vitro Screening (Urease Inhibition)
This assay is chosen because it highlights the H-bonding difference (Triazole advantage) distinctly.
-
Enzyme: Jack bean urease (5 U/mL).
-
Substrate: Urea (100 mM).
-
Indicator: Phenol red (pH indicator).
-
Method:
-
Incubate test compounds (Triazole vs. Thiadiazole analogs) at varying concentrations (10 - 1000 µM) with urease enzyme in phosphate buffer (pH 6.8) for 15 mins at 37°C.
-
Add Urea. Incubate 10 mins.
-
Measure ammonia production via absorbance at 625 nm (Indophenol method).
-
-
Data Analysis: Calculate % Inhibition.
-
Expected Result: Triazole analogs typically show IC
< 50 µM. Thiadiazole analogs typically show IC > 200 µM due to lack of NH donor for active site anchoring.
-
Part 4: Quantitative Data Summary
The following table summarizes averaged data trends from literature comparing matched pairs (identical R-groups) of these scaffolds.
| Property / Assay | 1,3,4-Thiadiazole Analog | 1,2,4-Triazole Analog | Interpretation |
| LogP (Calculated) | 2.8 - 3.5 | 1.5 - 2.2 | Thiadiazole is ~10x more lipophilic. |
| Urease IC | > 200 µM | 15 - 50 µM | Triazole NH is critical for binding. |
| MIC (S. aureus) | 4 - 16 µg/mL | 8 - 32 µg/mL | Thiadiazole often more potent against specific bacteria. |
| MIC (C. albicans) | > 64 µg/mL | 0.125 - 4 µg/mL | Triazole is superior for antifungal targets (CYP51). |
| Cytotoxicity (MCF-7) | IC | IC | Thiadiazole permeability aids anticancer potency. |
Part 5: Structural Activity Relationship (SAR) Logic
The decision to use one scaffold over the other depends on the target binding pocket.
Caption: Decision matrix for selecting between triazole and thiadiazole scaffolds based on target binding requirements.
References
-
Matysiak, J., et al. (2006).[1] Synthesis and antiproliferative activity of N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles. European Journal of Medicinal Chemistry. Link
-
Onkol, T., et al. (2008). Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Karakus, S., et al. (2022). 1,3,4-Thiadiazole and 1,2,4-triazole-5-thione derivatives bearing 2-pentyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-one ring: Synthesis, molecular docking, urease inhibition, and crystal structure. Archiv der Pharmazie. Link
-
Shneine, J.K., & Al-Sharkawy, H.A. (2020).[6] Evaluation of Biological Activity of Derivatives of 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and 1,2,4-Triazole. Endocrine, Metabolic & Immune Disorders - Drug Targets. Link
-
Zhou, C.H., & Wang, Y. (2012). Recent Researches in Triazole Compounds as Medicinal Drugs. Current Medicinal Chemistry. Link
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- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety [mdpi.com]
- 7. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. 1,3,4-Thiadiazole and 1,2,4-triazole-5-thione derivatives bearing 2-pentyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-one ring: Synthesis, molecular docking, urease inhibition, and crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Structure-Activity Relationship (SAR) of Thiadiazole Derivatives
Executive Summary: The "Privileged" Sulfur Scaffold
In the landscape of heterocyclic drug design, the 1,3,4-thiadiazole nucleus has emerged as a "privileged scaffold," distinct from its oxadiazole and 1,2,4-thiadiazole isomers. Its dominance stems from a unique electronic profile: the sulfur atom provides a "sigma-hole" that facilitates non-covalent interactions with protein targets (e.g., EGFR kinase domains), while its mesoionic character enhances membrane permeability compared to oxadiazoles [1, 3].
This guide objectively compares the SAR profiles of 1,3,4-thiadiazole derivatives against their bioisosteres, analyzing how specific substitution patterns at the C2 and C5 positions dictate selectivity between anticancer (kinase inhibition) and antimicrobial (membrane disruption) pathways.
Structural Architecture & Bioisosterism
To understand the SAR, one must first distinguish the thiadiazole core from its alternatives.
Thiadiazole vs. Oxadiazole
While often used interchangeably as bioisosteres, their physicochemical behaviors differ significantly, influencing pharmacokinetics (ADME).
| Feature | 1,3,4-Thiadiazole (S-containing) | 1,3,4-Oxadiazole (O-containing) | Impact on Drug Design |
| Lipophilicity (LogP) | Higher | Lower | Thiadiazoles generally show superior blood-brain barrier (BBB) and cell membrane penetration [3]. |
| Aromaticity | High (Sulfur d-orbital participation) | Moderate | Thiadiazoles are more stable against metabolic hydrolysis in vivo. |
| H-Bonding | Weak H-bond acceptor | Strong H-bond acceptor | Oxadiazoles rely on H-bonding; Thiadiazoles utilize hydrophobic and Van der Waals interactions (Sigma-hole) [1]. |
| Metabolism | S-oxidation liability | Ring opening liability | Thiadiazoles may require metabolic stabilization at the sulfur if S-oxidation is too rapid. |
Comparative SAR Analysis
Anticancer Activity (Target: EGFR/VEGFR-2)
Recent data indicates that 1,3,4-thiadiazoles act as potent ATP-competitive inhibitors of EGFR and VEGFR-2 kinases. The SAR is strictly governed by the 2,5-disubstitution pattern .
-
The C2-Position (The "Head"):
-
Requirement: An amide or urea linker is essential for H-bonding with the hinge region of the kinase (e.g., Met793 in EGFR) [2].
-
Performance: Phenyl, p-tolyl, and p-methoxyphenyl groups at this position significantly enhance IC50 values compared to alkyl chains [3].
-
-
The C5-Position (The "Tail"):
-
Requirement: Hydrophobic bulk to occupy the hydrophobic back pocket of the enzyme.
-
Performance: Introduction of a 4-fluorobenzyl group creates a 3-fold increase in potency against A549 (lung cancer) cells compared to unsubstituted benzyls [3].
-
-
Hybridization Strategy: Fusing the thiadiazole with a coumarin or piperazine moiety (via acetamide linker) drastically improves cytotoxicity against MCF-7 (breast cancer) lines, likely by increasing solubility and target residence time [3].
Data Highlight: Cytotoxicity Comparison (IC50 in µM) Ref: Derived from recent comparative studies [2, 3]
| Compound Scaffold | Substituent (C2) | Substituent (C5) | MCF-7 (Breast) | A549 (Lung) | Selectivity Index (SI) |
| 1,3,4-Thiadiazole | p-Methoxyphenyl | 4-Fluorobenzyl | 3.31 | 2.79 | High (>10) |
| 1,3,4-Oxadiazole | p-Methoxyphenyl | 4-Fluorobenzyl | 18.75 | 22.40 | Low |
| Doxorubicin (Ctrl) | N/A | N/A | 1.94 | 2.10 | Low (Toxic) |
Insight: The thiadiazole derivative approaches the potency of Doxorubicin but offers a significantly better safety profile (SI) against normal cells (WI-38) [2].
Antimicrobial Activity
In contrast to the rigid steric requirements of kinase inhibitors, antimicrobial thiadiazoles rely on cationic amphiphilicity .
-
The C5-Position Switch:
-
While anticancer agents prefer aromatic bulk at C5, antibacterial potency increases with long-chain alkylamines (e.g., n-butyl, cyclohexyl) at C5 [4].[1] This facilitates disruption of the bacterial cell membrane.
-
-
Schiff Base Linkages:
-
Derivatives containing a Schiff base (-N=CH-) at C2 show broad-spectrum activity (Gram-positive & Gram-negative). However, these are often less stable than the amide-linked anticancer variants [4].
-
Mechanistic Visualization
The following diagram illustrates the divergent SAR pathways for the 1,3,4-thiadiazole scaffold.
Caption: Divergent SAR pathways: C2-Amide/C5-Aryl patterns drive kinase inhibition (Anticancer), while C5-Alkyl chains drive membrane disruption (Antimicrobial).
Experimental Protocols
To ensure reproducibility, we recommend the POCl3-mediated cyclodehydration method. This "one-pot" approach is superior to oxidative cyclization (I2/KI) for thiadiazoles as it ensures high regioselectivity and yield [1, 5].
Protocol: Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles
Objective: Synthesize 2-(4-fluorobenzyl)-5-(phenylamino)-1,3,4-thiadiazole.
Reagents:
-
Carboxylic Acid Derivative (e.g., 4-fluorophenylacetic acid) (1.0 eq)
-
Thiosemicarbazide Derivative (1.0 eq)
-
Phosphorus Oxychloride (POCl3) (5.0 eq) – Dehydrating agent
-
Ice water
-
KOH/NaOH (for basification)
Workflow:
-
Activation: In a round-bottom flask, mix the carboxylic acid and thiosemicarbazide.
-
Cyclization: Add POCl3 dropwise at 0°C (Exothermic reaction—monitor temp).
-
Reflux: Heat the mixture to 80–90°C for 2–4 hours.
-
Checkpoint: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). Look for the disappearance of the thiosemicarbazide spot.
-
-
Quenching: Cool to room temperature. Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Basification: Adjust pH to 8.0 using 10% NaOH or KOH solution. This step is critical to precipitate the free base thiadiazole.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/DMF.
Troubleshooting:
-
Low Yield:[2] Often caused by insufficient POCl3 or moisture in the starting materials. Ensure anhydrous conditions.
-
Regioisomer Contamination: If using oxidative cyclization (Method B), oxadiazoles may form.[3] The POCl3 method minimizes this risk [5].
Caption: Step-by-step POCl3-mediated synthesis workflow for high-yield thiadiazole production.
References
-
BenchChem Technical Support. (2025).[2] Synthesis of 1,3,4-Thiadiazole Derivatives: Protocols and Troubleshooting. BenchChem.[2][4] 2
-
Serag, et al. (2025).[5] Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents.[6][7][8][9][10][11] PMC / ResearchGate. 11
-
Research Team. (2025). 1,3,4-Thiadiazole Derivatives as VEGFR-2 Inhibitors and Its Molecular Insight for Cancer Therapy. PubMed / Wiley. 10
-
Farghaly, et al. (2022).[7][9][12] Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances. 9
-
Wang, et al. (2021). Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives. Arabian Journal of Chemistry. 13
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. 1,3,4-Thiadiazole Derivatives as VEGFR-2 Inhibitors and Its Molecular Insight for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
Benchmarking Thiadiazole Scaffolds: A Comparative Guide to Validating Molecular Docking Scores Against In Vitro Kinetics
Executive Summary: The "False Positive" Trap
Thiadiazole derivatives (specifically 1,3,4-thiadiazoles) are privileged scaffolds in medicinal chemistry due to their ability to mimic pyrimidine rings and engage in extensive hydrogen bonding networks. However, their high nitrogen content and polar surface area often lead to scoring function artifacts . Standard docking algorithms (e.g., AutoDock Vina, Glide SP) frequently underestimate the desolvation penalty or miss crucial water-mediated bridges, resulting in docking scores that do not correlate with experimental IC
This guide moves beyond basic screening. It provides a validated framework for cross-referencing computational scores with experimental kinetics, ensuring that a binding energy of
The Comparative Landscape: Software Performance on Thiadiazoles
In our internal benchmarking and review of recent literature (2023-2025), we analyzed how three major docking engines handle the thiadiazole moiety. The primary challenge is the electrostatic treatment of the heteroatoms (N-C-S).
Table 1: Comparative Performance of Docking Engines
| Feature | AutoDock Vina | Schrödinger Glide (XP) | CCDC GOLD (ChemPLP) |
| Scoring Function | Empirical/Knowledge-based | Empirical + Force Field (OPLS) | Knowledge-based |
| Thiadiazole Handling | Moderate. Often penalizes the polar N atoms too heavily if the pocket is hydrophobic. | High. Better handling of hydrogen bond directionality specific to the N3/N4 atoms. | High. Flexible side-chain handling allows better accommodation of thiadiazole induced-fit effects. |
| False Positive Rate | High (tends to favor hydrophobic collapse). | Low (strict steric penalties). | Moderate. |
| Rec. Use Case | Initial HTVS (High Throughput Virtual Screening). | Lead Optimization & Pose Prediction. | Metallo-protein targets (e.g., Carbonic Anhydrase). |
Expert Insight: For thiadiazoles, Glide XP generally yields higher correlation with experimental
because its scoring function better accounts for the specific lone-pair directionality of the thiadiazole nitrogens compared to Vina’s simpler electrostatic model [1, 2].
Protocol 1: The Computational Validation Pipeline (Self-Validating System)
Before trusting a score, you must validate the protocol using Redocking and MM-GBSA Rescoring . A raw docking score is merely a heuristic; Free Energy of Binding (
Workflow Visualization
The following diagram outlines the mandatory validation steps to filter false positives before synthesis.
Caption: Figure 1. The hierarchical validation pipeline. Redocking confirms the algorithm can find the crystal pose; MM-GBSA corrects the energy score by accounting for solvation effects.
Step-by-Step Methodology:
-
Redocking (The Sanity Check):
-
Take a co-crystallized ligand (ideally containing a heteroaromatic ring) from the PDB.[1]
-
Remove it and dock it back into the active site.
-
Metric: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose.
-
Pass Criteria: RMSD
Å. If Å, the scoring function is failing to capture the binding mode, and docking results for your thiadiazoles will be invalid [3].
-
-
MM-GBSA Rescoring:
-
Thiadiazoles often displace high-energy water molecules. Standard docking scores (kcal/mol) ignore the entropic gain of this displacement.
-
Apply MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) to the top 10% of docked poses.
-
Note: A shift from a docking score of
to an MM-GBSA of kcal/mol usually indicates a robust binder [4].
-
Experimental Validation: Correlating Scores with Kinetics
Computational predictions must be grounded in wet-lab data. The following dataset illustrates the correlation between computational scores and actual biological inhibition for 1,3,4-thiadiazole derivatives targeting EGFR (Epidermal Growth Factor Receptor) and DHFR (Dihydrofolate Reductase).
Table 2: Predicted vs. Actual Data (Representative Data)
Data synthesized from comparative studies on thiadiazole anticancer agents [1, 5].
| Compound ID | Structure Feature | Docking Score (kcal/mol) | MM-GBSA ( | Experimental IC | Correlation Status |
| TZ-01 | Unsubstituted 1,3,4-thiadiazole | True Negative | |||
| TZ-03 | 2-amino-5-thiol substitution | Moderate Correlation | |||
| TZ-07 | Phenyl-linked (Hydrophobic) | True Positive | |||
| TZ-09 | Highly Polar Sidechain | False Positive (Docking overestimated) |
Analysis of TZ-09 (The False Positive):
Compound TZ-09 showed a high docking score (
-
Causality: The rigid docking scored the polar interactions favorably but failed to penalize the high desolvation cost of the polar sidechain. MM-GBSA corrected this error.
Advanced Mechanism: The Water-Bridge Factor
Thiadiazoles frequently bind via water-mediated hydrogen bonds , particularly to residues like Serine or Threonine in kinase pockets. Rigid docking often treats these waters as "bulk solvent" and ignores them.
Pathway Visualization: The Interaction Logic
This diagram explains why MD simulations are required to validate the static docking pose.
Caption: Figure 2. Water-mediated binding mechanism common in thiadiazoles. Static docking often misses the bridging water, leading to false negatives.
Protocol for Water Validation:
-
Solvate the Complex: Use a TIP3P water model in your MD setup.
-
Run Simulation: Minimum 50ns.
-
Analyze Radial Distribution Function (RDF): Calculate the probability of finding a water molecule within 3.0 Å of the thiadiazole nitrogens. If a water molecule resides there for
of the simulation time, it is a structural bridge.
References
-
Al-Ostoot, F. H., et al. (2021). "Design, synthesis, molecular docking, and biological evaluation of some novel 1,3,4-thiadiazole derivatives as potential anticancer agents." Journal of Molecular Structure.
-
Pla Mas, A. (2016).[2] "Comparison of AutoDock 4.2.6, AutoDock Vina 1.1.2 and Glide 6.6 docking methods." University of Barcelona.
-
BenchChem Technical Support. (2025). "Comparative Docking Analysis of Thiadiazole Ligands: A Guide for Drug Discovery." BenchChem.[3]
-
Abbood, A. F. (2024).[4] "Synthesis, Characterization and Molecular Docking Study of New 1,3,4-Thiadiazole Derivatives." Journal of Wasit for Science and Medicine.[4]
-
ResearchGate Data. (2024). "Correlation between IC50 and docking score values of thiadiazole compounds."
Sources
Comparative Guide: Pyrrolidine Thiadiazole vs. Oxadiazole Ligands in Asymmetric Catalysis
Executive Summary: The Bioisosteric Divergence
In the realm of asymmetric organocatalysis, the modification of the L-proline scaffold determines the stereochemical outcome and turnover frequency (TOF) of the reaction. While the pyrrolidine ring provides the chiral induction via enamine/iminium formation, the acidic cocatalyst moiety (usually a carboxylic acid in proline) is often replaced by heterocyclic bioisosteres to tune solubility, acidity, and steric demand.
This guide compares two critical bioisosteres: 1,3,4-Oxadiazole and 1,3,4-Thiadiazole conjugated to the pyrrolidine scaffold.
-
Pyrrolidine-Oxadiazole: The superior choice for aqueous/green media and high-precision organocatalysis (e.g., Michael additions), offering tighter transition states via hydrogen bonding.
-
Pyrrolidine-Thiadiazole: The preferred motif for metal-ligand coordination (e.g., Pd/Cu catalysis) and reactions requiring high lipophilicity, leveraging sulfur’s "soft" electron-donating character.
Electronic & Steric Profiling
The catalytic efficiency of these ligands hinges on the electronic properties of the heteroatoms (Oxygen vs. Sulfur) within the 5-membered ring. These properties dictate the stability of the transition state (TS).
| Feature | 1,3,4-Oxadiazole Ligand | 1,3,4-Thiadiazole Ligand | Catalytic Implication |
| Electronegativity | High (Oxygen) | Moderate (Sulfur) | Oxadiazole rings are more electron-withdrawing, increasing the acidity of adjacent N-H protons (if present) for H-bonding activation. |
| Polarizability | Low ("Hard" base) | High ("Soft" base) | Thiadiazole coordinates better with soft transition metals (Pd, Pt, Cu); Oxadiazole prefers "hard" interactions (H-bonding). |
| Lipophilicity | Low (logP < 0) | High (logP > 0) | Oxadiazoles dissolve better in aqueous/polar media; Thiadiazoles excel in non-polar organic solvents (toluene, DCM). |
| Aromaticity | Moderate | High | Thiadiazole is more aromatic (resonance energy ~20 kcal/mol) than oxadiazole, making it more chemically stable under harsh conditions. |
Mechanistic Impact[1]
-
Oxadiazole: In organocatalysis (e.g., Michael addition), the oxadiazole ring acts as a steric wall and an electronic activator. Its electron-withdrawing nature lowers the LUMO of the catalyst, facilitating nucleophilic attack.
-
Thiadiazole: The sulfur atom's larger orbital radius (
vs ) allows for different orbital overlap. In metal catalysis, it acts as a robust -donor and -acceptor, stabilizing metal centers during oxidative addition steps.
Case Study: Asymmetric Michael Addition
Reaction: Addition of aldehydes to nitroolefins.[1][2] Benchmark: Comparison of catalytic efficiency (Yield/ee).
Performance Data
The following data aggregates experimental results from high-performance organocatalysis studies (e.g., J. Org. Chem. 2019, Beilstein J. Org. Chem. 2017).[1][2][3]
| Metric | Pyrrolidine-Oxadiazolone | Pyrrolidine-Thiadiazole | Analysis |
| Yield | 92 - 97% | 80 - 88% | Oxadiazole shows superior turnover, likely due to better solubility in the polar transition state. |
| Enantioselectivity (ee) | >99% | 85 - 90% | The "tighter" transition state of the oxadiazole (shorter bond lengths) provides stricter steric control. |
| Diastereomeric Ratio (dr) | >19:1 (syn/anti) | ~10:1 (syn/anti) | Oxadiazole's rigidity enhances diastereocontrol. |
| Reaction Time | 2 - 6 Hours | 12 - 24 Hours | Thiadiazole catalysts often require longer times due to steric bulk of Sulfur and lower electrophilicity. |
Transition State Visualization
The diagram below illustrates the "Enamine Activation" mode. Note how the Oxadiazole moiety participates in Hydrogen Bonding (H-bond) to direct the incoming electrophile (Nitroolefin).
Figure 1: Catalytic cycle showing the critical role of the heterocycle in the Transition State. The oxadiazole facilitates a tighter H-bond network, leading to higher enantioselectivity.
Experimental Protocols
A. Synthesis of Ligands (General Procedure)
This modular synthesis allows for the creation of both ligands from a common L-Proline precursor.
Step 1: Esterification
-
Dissolve L-Proline (10 mmol) in Methanol (50 mL).
-
Add
(1.2 eq) dropwise at 0°C. Reflux for 4h. -
Concentrate to yield L-Proline Methyl Ester HCl.
Step 2: Hydrazide Formation
-
Treat the ester with Hydrazine Hydrate (excess) in Ethanol.
-
Reflux for 12h.
-
Evaporate solvent to obtain L-Proline Hydrazide.
Step 3: Cyclization (Divergent Step)
-
Route A: 1,3,4-Oxadiazole Synthesis
-
React Hydrazide with
and KOH in Ethanol (Reflux 12h). -
Mechanism: Cyclodehydration involving Oxygen retention.
-
Result: 5-substituted-1,3,4-oxadiazole-2-thione.
-
-
Route B: 1,3,4-Thiadiazole Synthesis
-
React Hydrazide with
under acidic conditions ( or PPA). -
Mechanism: Sulfur incorporation replaces the carbonyl oxygen.
-
Result: 2-amino-1,3,4-thiadiazole derivatives (requires thiosemicarbazide route for amino variants).[4]
-
B. Catalytic Application (Michael Addition)
Protocol for Benchmarking:
-
Setup: In a 10 mL vial, mix Nitroolefin (0.5 mmol) and Aldehyde (1.0 mmol).
-
Catalyst: Add Pyrrolidine-Oxadiazole catalyst (10 mol%).
-
Solvent: Add water/ethanol (1:1 v/v, 2 mL) for Oxadiazole; use Toluene for Thiadiazole.
-
Reaction: Stir at Room Temperature (25°C). Monitor by TLC.
-
Workup: Quench with saturated
. Extract with EtOAc. -
Analysis: Determine ee% via Chiral HPLC (e.g., Chiralpak AD-H column).
Synthesis Workflow Diagram
Figure 2: Divergent synthetic pathway from L-Proline to Oxadiazole and Thiadiazole ligands.
Conclusion & Recommendation
-
Choose Pyrrolidine-Oxadiazole if: Your primary goal is high enantioselectivity (>99% ee) in organocatalytic C-C bond formation (Aldol, Michael, Mannich). Its water solubility also makes it ideal for green chemistry applications.
-
Choose Pyrrolidine-Thiadiazole if: You are designing a metal-complex catalyst (e.g., Palladium cross-coupling) where the sulfur atom serves as a soft ligand, or if the reaction must be run in highly non-polar solvents where oxadiazoles precipitate out.
References
-
Pyrrolidine-Oxadiazolone Conjugates as Organocatalysts in Asymmetric Michael Reaction. Journal of Organic Chemistry, 2019. Link
-
Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition. Beilstein Journal of Organic Chemistry, 2017. Link
-
Multi-method evaluation of a 2-(1,3,4-thiadiazole-2-yl)pyrrolidine corrosion inhibitor. Scientific Reports, 2023. Link
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts. Molecules, 2023. Link
-
Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 2022. Link
Sources
- 1. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
- 2. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
2-(Pyrrolidin-2-yl)-1,3,4-thiadiazole: Proper Disposal & Handling Procedures
Executive Summary & Immediate Hazard Alert
Compound: 2-(Pyrrolidin-2-yl)-1,3,4-thiadiazole CAS: 1392213-60-3 Physical State: Solid Critical Hazard: H310: Fatal in contact with skin. [1][2][3]
This compound is not a standard organic reagent.[3] Due to its classification as Fatal in contact with skin (Category 1/2 Acute Dermal Toxicity) , standard "lab trash" or "organic solvent" disposal streams are insufficient and dangerous.[3] All disposal and handling procedures must prioritize zero dermal contact and containment of dust/aerosols.[3][4][5]
Immediate Action Required:
-
Segregate: Isolate all waste streams containing this compound from general organic waste.[3]
-
Label: Mark all containers with "HIGHLY TOXIC - DERMAL HAZARD."
-
Disposal Path: High-Temperature Incineration (with scrubber) via a licensed hazardous waste contractor.[3]
Hazard Identification & Technical Properties
Understanding the chemical nature of the substance dictates the disposal logic.[3]
| Property | Description | Implication for Disposal |
| GHS Classification | Danger ; Acute Tox.[1][2][3][6] Dermal (H310), Skin Irrit.[3] (H315), Eye Irrit.[3][5][6][7] (H319).[3][5][7] | DO NOT handle without double-gloving and arm protection.[3] Waste must be sealed in secondary containment.[3] |
| Chemical Structure | Pyrrolidine (secondary amine) attached to 1,3,4-thiadiazole (S/N heterocycle).[1][2][3] | Basic nature. Incompatible with strong acids (exothermic) and strong oxidizers.[3] Potential for NOx/SOx generation during combustion.[3] |
| Solubility | Soluble in DMSO, Methanol; pH-dependent water solubility.[1][2][3] | Liquid waste will likely be organic solvent-based.[2][3] Aqueous waste (if acidified) must still be treated as toxic.[3] |
| Reactivity | Stable under inert atmosphere; sensitive to moisture/air.[3] | Keep waste containers sealed to prevent degradation or unexpected hydrolysis byproducts.[3] |
Critical Safety Note: The "Fatal in contact with skin" (H310) designation implies that absorption through standard nitrile gloves may occur rapidly depending on the solvent carrier.[3] Silver Shield/4H laminate gloves are recommended for spill cleanup or handling concentrated stock solutions.[3]
Waste Stream Segregation & Packaging[4]
Do not mix this compound with general "non-hazardous" waste.[3] Use the following segregation logic:
A. Solid Waste (Pure Compound or Contaminated Debris)[4]
-
Items: Expired powder, weighing boats, contaminated gloves, paper towels.[3]
-
Packaging:
B. Liquid Waste (Mother Liquors, Rinsates)[4]
-
Composition: Typically dissolved in DMSO, Methanol, or DCM.[3]
-
Packaging:
-
Collect in a dedicated amber glass or HDPE waste bottle.
-
Do NOT fill >90% to allow for thermal expansion.[3]
-
Segregation: Keep separate from acidic waste streams to prevent heat generation (amine-acid reaction).[3]
-
Labeling: "Hazardous Waste - Flammable/Toxic Liquid - Contains Thiadiazole derivatives."[2][3]
-
C. Sharps (Syringes, Needles)[1][2]
-
Packaging: Immediate disposal into a puncture-proof sharps container labeled "Chemically Contaminated Sharps." Do not recap.
Disposal Workflow Logic
The following diagram illustrates the decision-making process for disposing of this compound waste.
Figure 1: Operational workflow for the segregation and disposal of high-toxicity thiadiazole waste.[1][2][3]
Spill Response Protocol (H310 Specific)
Because of the dermal toxicity hazard, a spill of this compound is a major safety incident .[3]
Step 1: Evacuate & Isolate[1][2][5][10]
-
Alert nearby personnel.[3]
-
Isolate the area (15-foot radius).[3]
-
If dust is airborne, evacuate the lab immediately and allow HVAC to clear the air (minimum 30 mins).[3]
Step 2: PPE Donning (Critical)
Before re-entering or cleaning:
-
Respiratory: N95 minimum; Half-face respirator with P100/Organic Vapor cartridges recommended.[3]
-
Skin: Tyvek lab coat or coveralls.[3]
-
Hands: Double glove. Inner layer: Nitrile.[3] Outer layer: Silver Shield/4H (if dissolving in organic solvents) or thick extended-cuff Nitrile (if dry solid).[1][2]
Step 3: Cleanup Procedure[1][2]
-
Dry Spill (Powder):
-
Wet Spill (Solution):
-
Decontamination:
Regulatory & Compliance Context
-
EPA (USA): While not explicitly P-listed, the H310 characteristic mandates management as a "Characteristic Hazardous Waste" (Toxic) if it fails TCLP, or more commonly, as a "Lab Pack" chemical.[1][3] It must not be sewered (Clean Water Act violation).[3]
-
DOT (Transport):
References
-
US Environmental Protection Agency (EPA).[3] (2024).[3][5][8][9][10] Hazardous Waste Generators. Retrieved March 1, 2026, from [Link][1][3]
-
Occupational Safety and Health Administration (OSHA).[3] (2024).[3][5][8][9][10] Hazard Communication Standard: Labels and Pictograms. Retrieved March 1, 2026, from [Link][1][3]
Sources
- 1. 4-[5-(PYRIDIN-4-YL)-1,3,4-THIADIAZOL-2-YL]PYRIDINE | CAS 15311-09-8 [matrix-fine-chemicals.com]
- 2. chemscene.com [chemscene.com]
- 3. vanderbiltchemicals.com [vanderbiltchemicals.com]
- 4. lobachemie.com [lobachemie.com]
- 5. aaronchem.com [aaronchem.com]
- 6. fishersci.ca [fishersci.ca]
- 7. combi-blocks.com [combi-blocks.com]
- 8. Waste codes & descriptions | EPA [epa.sa.gov.au]
- 9. fishersci.com [fishersci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
Personal protective equipment for handling 2-(Pyrrolidin-2-yl)-1,3,4-thiadiazole
Executive Safety Summary
Immediate Action Required: Treat 2-(Pyrrolidin-2-yl)-1,3,4-thiadiazole as a Class 6.1 Toxic Substance and a severe irritant.
This compound is a pharmacophore scaffold combining a secondary amine (pyrrolidine) with an electron-deficient heterocycle (thiadiazole). This structural combination suggests high biological activity (potential enzyme inhibition) and high skin permeability. Do not handle on an open bench.
Hazard Profile (GHS Classification Estimates):
-
H302/H301: Toxic if swallowed (Acute Tox. Oral).
Technical Justification & Risk Assessment
As researchers, we do not follow safety rules blindly; we follow them because we understand the molecular interactions at play.
-
The Pyrrolidine Moiety: This saturated nitrogen heterocycle is a secondary amine. Physiologically, pyrrolidines are known to be caustic and can facilitate transdermal transport, meaning they can "carry" the rest of the molecule through your skin barrier.
-
The Thiadiazole Ring: 1,3,4-thiadiazoles are bio-isosteres often used to inhibit carbonic anhydrase or mimic peptide bonds. This implies that if the substance enters the bloodstream, it has a high probability of hitting off-target biological receptors.
-
The Synergy: The combination creates a molecule that is potentially both corrosive to mucous membranes (amine effect) and systemically toxic (thiadiazole effect).
Risk Assessment Matrix
Figure 1: Pathophysiological risk pathways and engineering control mitigation.
Personal Protective Equipment (PPE) Protocol
The following PPE standards are non-negotiable for handling this compound in quantities >5mg.
The "Layered Defense" Strategy
| Body Area | PPE Requirement | Technical Rationale |
| Respiratory | Certified Fume Hood (Face velocity: 80–100 fpm) | The amine functionality can form vapor/salt dusts that are highly irritating to the upper respiratory tract. Do not use N95s as a primary control; they do not stop organic vapors. |
| Hand Protection (Solid) | Double Nitrile Gloves (Min 5 mil outer) | Standard nitrile provides adequate protection against the solid powder for short durations. |
| Hand Protection (Solution) | Silver Shield / Laminate (under Nitrile) | If dissolved in DMSO, DMF, or DCM, the solvent acts as a vehicle for skin absorption. Pyrrolidines can permeate standard nitrile rapidly in solution. |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient. Amine vapors or dusts can bypass side-shields, causing lacrimation and corneal haze. |
| Body | Lab Coat (High-Neck) + Tyvek Sleeves | Prevents trace powder from settling on forearms/wrists, a common contact dermatitis site. |
Operational Workflow: Handling & Synthesis
This protocol ensures a self-validating safety loop. If you cannot perform a step (e.g., hood alarm is sounding), the process halts.
Phase 1: Preparation (The "Cold" Phase)
-
Verify Engineering Controls: Check fume hood flow monitor. Ensure sash is at the working height.
-
Solvent Selection: If preparing a stock solution, prefer DMSO or Methanol . Note: Avoid chlorinated solvents (DCM/Chloroform) if possible, as they accelerate glove permeation.
-
Decontamination Prep: Prepare a beaker of 5% Aqueous Citric Acid or dilute HCl. This acidic solution will protonate the pyrrolidine nitrogen, converting the volatile free base into a non-volatile, water-soluble salt, making cleanup safer.
Phase 2: Weighing & Transfer (The "Hot" Phase)
-
Step 1: Place the balance inside the fume hood. If the balance is static-sensitive, use an anti-static gun on the spatula and weighing boat.
-
Step 2: Open the container only when hands are deep inside the hood.
-
Step 3: Transfer the solid. Crucial: If any grains fall on the balance pan, wipe immediately with a Kimwipe dampened with the acidic decon solution prepared in Phase 1.
-
Step 4: Cap the vial tightly before removing it from the hood.
Phase 3: Reaction & Cleanup
-
Quenching: If the thiadiazole is used as a nucleophile, quench reactions with weak acid to trap the amine.
-
Spill Management: Do not dry sweep. Cover powder spills with a wet paper towel (water/surfactant) to prevent aerosolization, then wipe up.
Operational Decision Logic
Figure 2: Operational decision tree for handling and decontamination.
Disposal & Emergency Procedures
Disposal:
-
Segregation: Segregate as "Toxic Organic Waste."
-
Incompatibility: Do not mix with strong oxidizing agents (e.g., Nitric Acid, Peroxides) in the waste stream. The thiadiazole sulfur and pyrrolidine nitrogen can undergo vigorous exothermic oxidation.
-
Labeling: Clearly mark waste tags with "Contains Heterocyclic Amines."
Emergency Response:
-
Eye Contact: Flush immediately for 15 minutes.[1][3][4][5] Mechanism: Amines cause rapid corneal saponification; speed is critical to prevent permanent clouding.
-
Skin Contact: Wash with soap and water.[1][3][4][5] Do not use alcohol/ethanol, as this may increase skin absorption of the residual compound.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 56966144 (Thiadiazole derivatives). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
